Technical Documentation Center

5-Aminothiophene-2-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Aminothiophene-2-sulfonamide
  • CAS: 17510-79-1

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 5-Aminothiophene-2-Sulfonamide: A Technical Guide to Bioisosteric Folate Pathway Inhibition

Executive Summary As drug development professionals continuously seek to overcome antimicrobial resistance, revisiting and optimizing historical pharmacophores remains a critical strategy. 5-Aminothiophene-2-sulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals continuously seek to overcome antimicrobial resistance, revisiting and optimizing historical pharmacophores remains a critical strategy. 5-Aminothiophene-2-sulfonamide is a classic, highly potent bioisostere of sulfanilamide. By substituting the traditional benzene ring with a thiophene heterocycle, this compound alters the electronic distribution of the molecule while preserving its spatial geometry. This technical guide explores the in vitro mechanism of action of 5-aminothiophene-2-sulfonamide, detailing its structural-activity relationship (SAR), its targeted disruption of the bacterial folate biosynthesis pathway, and the self-validating experimental methodologies required to accurately quantify its efficacy in the laboratory.

Molecular Rationale & Bioisosteric Design

To understand the in vitro behavior of 5-aminothiophene-2-sulfonamide, we must first analyze the causality behind its molecular design. Sulfanilamide (4-aminobenzenesulfonamide) relies on a 1,4-para substitution pattern to mimic para-aminobenzoic acid (PABA).

When replacing the benzene ring with a 5-membered thiophene ring, the sulfur atom acts as an electron donor, enriching the pi-system and fundamentally altering the molecule's interaction within an enzyme's active site. Foundational structural-activity relationship (SAR) studies demonstrate that the specific positioning of the functional groups on the thiophene ring dictates potency. The parent aminothiophene-2-sulfonamide exhibits superior bacterial growth inhibition compared to sulfanilamide[1]. More critically, the 5-amino isomer is a significantly more potent inhibitor than the 4-amino isomer [2].

Why does this positional isomerism matter? The causality is geometric. The 2,5-substitution pattern on a thiophene ring closely mimics the spatial distance and bond angles of the 1,4-para substitution of benzene. This precise alignment allows the 5-amino and 2-sulfonamide pharmacophores to optimally engage in hydrogen bonding within the target enzyme's active pocket, whereas the 4-amino isomer introduces steric clashes and sub-optimal binding angles.

In Vitro Mechanism of Action: Target Engagement

In vitro, 5-aminothiophene-2-sulfonamide functions as a competitive inhibitor of Dihydropteroate Synthase (DHPS) . DHPS is a pivotal enzyme in the de novo folate biosynthesis pathway, responsible for catalyzing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)[3].

Because mammalian cells lack DHPS and rely entirely on the active transport of exogenous dietary folate, this pathway represents a highly selective therapeutic target. When 5-aminothiophene-2-sulfonamide is introduced to an in vitro system, it executes a dual-action blockade:

  • Competitive Inhibition: Its structural homology to PABA allows it to competitively occupy the DHPS active site, preventing the natural substrate from binding.

  • Dead-End Adduct Formation: As a false substrate, it can undergo a condensation reaction with DHPPP, generating a dead-end pterin-sulfonamide adduct. This actively depletes the intracellular pool of DHPPP, halting the downstream production of dihydrofolate (DHF) and tetrahydrofolate (THF), ultimately arresting DNA and RNA synthesis.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate DHPPP->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase DNA DNA/RNA Synthesis THF->DNA 1-Carbon Transfer Inhibitor 5-Aminothiophene-2-sulfonamide Inhibitor->DHPS Competitive Inhibition

Fig 1: Folate biosynthesis pathway and DHPS inhibition by 5-Aminothiophene-2-sulfonamide.

Comparative In Vitro Efficacy

To contextualize the potency of 5-aminothiophene-2-sulfonamide, we must benchmark it against the historical standard. The table below summarizes the relative in vitro inhibitory efficacy based on established SAR findings[2].

CompoundAromatic CoreSubstitution PatternRelative DHPS AffinityIn Vitro Antibacterial Efficacy
Sulfanilamide Benzene1,4-paraBaseline (1.0x)Baseline
4-Aminothiophene-2-sulfonamide Thiophene2,4-meta equivalentSub-optimal (< 1.0x)Lower than Sulfanilamide
5-Aminothiophene-2-sulfonamide Thiophene2,5-para equivalentSuperior (> 1.0x)Higher than Sulfanilamide

Note: Data synthesized from foundational SAR studies demonstrating the superiority of the 5-amino thiophene analog over both its 4-amino isomer and the parent sulfanilamide[1],[2].

Self-Validating Experimental Methodologies

As application scientists, we must build self-validating protocols. A recurring point of failure in in vitro sulfonamide screening is the misinterpretation of whole-cell assay data due to media artifacts (e.g., exogenous thymidine allowing bacteria to bypass the DHPS blockade)[3]. To ensure data integrity, we employ a two-tiered validation system: an isolated biochemical assay followed by a stringently controlled whole-cell assay.

Workflow Prep 1. Reagent Prep (DHPS + Substrates) Incubate 2. Incubation (Variable Inhibitor) Prep->Incubate Detect 3. Detection (PPi Release) Incubate->Detect Analyze 4. Data Analysis (IC50 Calculation) Detect->Analyze

Fig 2: Step-by-step in vitro DHPS enzyme inhibition assay workflow.

Protocol 1: Recombinant DHPS Inhibition Assay (IC50 Determination)

Rationale: This assay isolates direct target engagement, removing confounding variables such as cellular efflux pumps or variable intracellular PABA concentrations.

  • Enzyme Preparation: Express and purify recombinant bacterial DHPS (e.g., from the E. coli folP gene) using a His-tag affinity column.

  • Assay Setup: In a 96-well microtiter plate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.

  • Compound Titration: Add 5-aminothiophene-2-sulfonamide in a 10-point, 3-fold serial dilution series.

  • Substrate Addition: Add 10 μM DHPPP. Crucial Step: Incubate the enzyme, inhibitor, and DHPPP for 10 minutes prior to adding PABA to allow the formation of the dead-end adduct.

  • Reaction Initiation: Initiate the reaction by adding 10 μM PABA. Incubate at 37°C for 30 minutes.

  • Detection: The condensation reaction releases inorganic pyrophosphate (PPi). Quantify PPi release using a Malachite Green colorimetric assay. Read absorbance at 620 nm.

  • Data Analysis: Plot fractional activity against log[Inhibitor] and fit to a 4-parameter logistic curve to determine the IC50.

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Assay

Rationale: Validates that the compound can successfully permeate the bacterial cell envelope and exert whole-cell efficacy.

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB). Critical Quality Attribute: The MHB must be strictly depleted of thymidine and PABA using lysed horse blood or specific thymidine phosphorylase treatment. Failure to do so will result in false negatives, as bacteria will salvage exogenous thymidine to bypass the folate blockade.

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., S. aureus or E. coli) adjusted to a final concentration of 5×105 CFU/mL.

  • Microdilution: Dispense serial two-fold dilutions of 5-aminothiophene-2-sulfonamide into a 96-well plate.

  • Incubation & Readout: Inoculate the wells, incubate at 37°C for 16-20 hours, and determine the MIC by reading the optical density (OD600). The MIC is the lowest concentration that completely inhibits visible growth.

Conclusion

The in vitro mechanism of action of 5-aminothiophene-2-sulfonamide highlights the power of rational bioisosteric design. By leveraging the unique electronic properties and precise geometry of the 2,5-substituted thiophene ring, this compound achieves superior DHPS target engagement compared to its benzene-based predecessors. For drug development professionals, utilizing stringently controlled, self-validating biochemical and whole-cell assays is paramount to accurately translating these molecular interactions into actionable therapeutic data.

References

  • Bulkacz, J., Apple, M. A., Craig, J. C., & Naik, R. (1968). Thiophene Analogs of Sulfanilamide: Bacterial Growth Inhibitors. Journal of Pharmaceutical Sciences, 57(6), 1017-1019. Available at:[Link]

  • Orsomando, G., de la Garza, R. D., Green, B. J., Peng, M., Rea, P. A., Basset, G. J., ... & Hanson, A. D. (2006). Evidence for folate-salvage reactions in plants. Phytochemistry, 67(14), 1505-1511. Available at:[Link]

Sources

Exploratory

Unveiling the Structure-Activity Relationship (SAR) of 5-Aminothiophene-2-Sulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary The 5-aminothiophene-2-sulfonamide scaffold is a highly privileged pharmacophore in rational drug design. Originally recognized for its potent inhibition of Carbonic Anhydrases (CAs), this five-membered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminothiophene-2-sulfonamide scaffold is a highly privileged pharmacophore in rational drug design. Originally recognized for its potent inhibition of Carbonic Anhydrases (CAs), this five-membered heterocyclic system has become a cornerstone for developing isoform-selective therapeutics targeting glaucoma, epilepsy, and hypoxic tumors. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) dynamics of 5-aminothiophene-2-sulfonamides, detailing the mechanistic causality behind structural modifications, providing self-validating experimental workflows, and exploring advanced structural validations.

Mechanistic Foundation: The Privileged Scaffold

The exploration of five-membered heterocyclic sulfonamides originated from Davenport’s 1945 discovery that thiophene-2-sulfonamide exhibited superior CA inhibition compared to traditional six-membered benzenesulfonamides[1]. The pharmacological efficacy of the 5-aminothiophene-2-sulfonamide scaffold is rooted in a bipartite structural logic:

  • The Zinc-Binding Warhead ( −SO2​NH2​ ): The primary sulfonamide acts as a transition-state mimic. Upon entering the CA active site, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion. This action displaces the zinc-bound hydroxide ion that is strictly required for the physiological hydration of CO2​ , effectively halting catalytic turnover[2].

  • The Vectorial Anchor (5-Amino Group): The thiophene ring provides optimal lipophilicity and geometry. Crucially, the geometry of the five-membered ring directs the 5-amino group outward toward the active site's exit. This specific trajectory enables the "tail approach," allowing medicinal chemists to append diverse functional groups that interact with the variable outer rim of the enzyme to drive isoform selectivity[3].

Mechanism ZnOH Zn2+ ⋯ OH- (Active Enzyme) CO2 CO2 Substrate ZnOH->CO2 Nucleophilic Attack HCO3 HCO3- Product CO2->HCO3 Hydration Inhibitor 5-Amino-Thiophene -2-Sulfonamide ZnInh Zn2+ ⋯ NH-SO2-R (Inhibited Complex) Inhibitor->ZnInh Displaces OH- ZnInh->ZnOH Reversible Binding

Caption: Mechanism of Carbonic Anhydrase inhibition by thiophene-2-sulfonamide derivatives.

Structure-Activity Relationship (SAR) Dynamics

Achieving selectivity among the 15 human CA isoforms is the primary hurdle in CAI development. The "tail approach" leverages the 5-amino group to append moieties that interact differentially with the target proteins[4].

  • Cytosolic Selectivity (hCA I/II): Small, rigid tails easily navigate the deep, funnel-shaped active site of hCA II. These compounds easily cross cellular membranes, making them effective for systemic or topical applications (e.g., intraocular pressure reduction)[5].

  • Tumor-Associated Selectivity (hCA IX/XII): Bulky or PEGylated tails create steric clashes within the restricted rims of hCA I/II but are well-accommodated by the wider clefts of hCA IX/XII. Furthermore, PEGylation restricts membrane permeability, confining the inhibitor to the extracellular domain where hCA IX is overexpressed in hypoxic tumors, thereby minimizing off-target systemic toxicity[6].

  • Alternative Pathways (Bcl-2/Mcl-1): Beyond CAs, structural optimization of the thiophene-2-sulfonamide core via extended urea linkages has yielded sub-micromolar inhibitors of anti-apoptotic Bcl-2 family proteins (e.g., Mcl-1). Here, the scaffold hops from a zinc-binding mechanism to binding the BH3-groove of the target protein[7].

Quantitative SAR Profile

The following table synthesizes the causal relationship between specific 5-position modifications and their resulting pharmacological profiles.

Compound Tail (5-Position)Target Isoform BiasRationale (Causality)Representative Ki​ Range
Unsubstituted ( −NH2​ ) Non-selectiveSmall size fits all CA active sites; lacks outer rim interactions.Low nM (hCA I, II, IX)
Short Alkyl Amide hCA II (Cytosolic)Hydrophobic interaction with the inner rim; easily crosses cell membranes.10 - 50 nM
Bulky Aryl Urea hCA IX (Transmembrane)Steric bulk clashes with hCA I/II restricted rims; favors wider hCA IX cleft.5 - 20 nM
PEGylated Spacer hCA IX / XII (Tumor)Membrane impermeability prevents cytosolic entry; tail binds hydrophilic outer rim.Sub-nM to 10 nM
3-Phenyl-Ureidoethyl Bcl-2 / Mcl-1Scaffold hopping; binds BH3-groove instead of the Zinc pocket.0.3 - 1.0 μ M

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating systems. A simple endpoint assay is insufficient for enzymes with turnover rates approaching diffusion limits ( kcat​≈106 s−1 ).

Workflow Syn 1. Derivatization Tail Approach via 5-NH2 Pur Pur Syn->Pur Assay 3. Stopped-Flow Kinetics Determine Ki for Isoforms Pur->Assay Xray 4. Crystallography Pose & Vector Validation Assay->Xray Xray->Syn Iterative SAR Optimization

Caption: Self-validating experimental workflow for the rational design of targeted sulfonamide inhibitors.

Protocol 1: Tail Derivatization via Urea Linkage

Causality: Urea linkages are preferred over simple amides because they provide additional hydrogen-bond donors/acceptors, enhancing binding affinity with the hydrophilic half of the CA active site.

  • Activation: Dissolve 5-aminothiophene-2-sulfonamide (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

  • Coupling: Add the appropriate isocyanate (1.1 eq) dropwise at 0∘C . The low temperature prevents side reactions at the primary sulfonamide nitrogen.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 12 hours. Monitor via LC-MS. Control checkpoint: The reaction is only quenched when the starting material peak (<5%) is consumed.

  • Purification: Evaporate the solvent and purify via flash chromatography. Confirm purity (>95%) via 1H -NMR and HRMS before proceeding to biological assays to prevent false positives from highly active impurities.

Protocol 2: Stopped-Flow CO2​ Hydration Kinetics

Causality: Standard spectrophotometric assays using p -nitrophenyl acetate (esterase activity) are slow and do not represent the physiological CO2​ hydration reaction. Stopped-flow measures the physiological reaction by tracking pH changes in milliseconds[2].

  • Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.1 mM Phenol Red indicator.

  • Baseline Establishment (Self-Validation): Mix the buffer with CO2​ -saturated water ( 17 mM ). Record the uncatalyzed rate of hydration.

  • Enzyme Control: Introduce the purified hCA isoform (e.g., 10 nM) and record the catalyzed rate. Control checkpoint: The catalyzed rate must be at least 10-fold higher than the uncatalyzed rate.

  • Inhibition Assay: Pre-incubate the enzyme with varying concentrations of the synthesized 5-aminothiophene-2-sulfonamide derivative for 15 minutes to allow the Zn2+ -sulfonamide complex to reach equilibrium.

  • Data Analysis: Extract the initial velocity from the linear portion of the progress curve (absorbance vs. time). Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Advanced Structural Validation

Biochemical kinetics provide the what, but X-ray crystallography provides the why. To validate the SAR models, co-crystallization of the hCA enzyme with the inhibitor is mandatory.

High-resolution structural analysis reveals that while the thiophene-2-sulfonamide core anchors the molecule identically across derivatives, the appended tails dictate selectivity. For instance, crystallography confirms that bulky tails appended to the 5-amino position interact favorably with the outward-facing residues of hCA IX, whereas they sterically clash with the restricted, hydrophobic pocket (Val121, Val143, Leu198) of hCA II[2]. This structural feedback loop is the ultimate self-validating step, allowing researchers to iteratively refine the lipophilicity, length, and flexibility of the 5-position tail to achieve sub-nanomolar selectivity.

Sources

Foundational

Physicochemical Properties of 5-Aminothiophene-2-sulfonamide in Drug Design: A Mechanistic Guide for Carbonic Anhydrase Inhibitors

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter scaffolds that dictate the entire trajectory of a lead optimization campaign. Among these, 5-Aminothiophene-2-sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter scaffolds that dictate the entire trajectory of a lead optimization campaign. Among these, 5-Aminothiophene-2-sulfonamide (CAS 17510-79-1) stands out as a privileged bioisostere. Originally identified as a superior alternative to benzenesulfonamide, this five-membered heterocyclic scaffold forms the structural backbone of blockbuster topically acting antiglaucoma agents, including dorzolamide and brinzolamide [1].

This technical guide dissects the physicochemical properties of 5-aminothiophene-2-sulfonamide, explaining the causality behind its use in the "tail approach" for Carbonic Anhydrase (CA) inhibitor design, and provides field-proven, self-validating protocols for its evaluation.

Physicochemical Profiling: The Logic of the Scaffold

The transition from six-membered aromatic rings (e.g., sulfanilamide) to the five-membered thiophene ring was not arbitrary; it was driven by precise physicochemical tuning [2]. The thiophene core alters the electronic environment of the sulfonamide, directly impacting its pharmacodynamics (target binding) and pharmacokinetics (corneal penetration).

Quantitative Data Summary
ParameterValue / CharacteristicImpact on Drug Design
Molecular Weight 178.23 g/mol High ligand efficiency; leaves ample MW budget for "tail" additions without violating Lipinski's Rule of 5.
LogP (Lipophilicity) 0.5 – 1.2Balances aqueous solubility for formulation and lipid solubility for membrane/corneal permeation.
Sulfonamide pKa 6.8 – 7.4Ensures ~50% ionization at physiological pH, critical for Zn2+ coordination as the sulfonamidate anion.
5-Amino pKa 2.0 – 3.0Poorly basic; requires strong electrophiles for derivatization but remains neutral at pH 7.4, preventing unwanted ionic interactions.
Topological Polar Surface Area 92.5 ŲIdeal for oral or topical absorption, though high for blood-brain barrier (BBB) penetration (desirable to avoid CNS side effects).
Causality & Expert Insight

The primary sulfonamide ( −SO2​NH2​ ) must be deprotonated to the sulfonamidate anion ( −SO2​NH− ) to coordinate with the catalytic Zinc ( Zn2+ ) in the CA active site[3]. The electron-withdrawing nature of the thiophene ring lowers the pKa of the sulfonamide group to approximately 6.8–7.4. At a physiological pH of 7.4, a significant fraction of the drug exists in the active anionic state. If a scaffold has a pKa that is too high (e.g., >8.5), it remains protonated and exhibits poor target affinity.

Conversely, the 5-amino group is weakly basic. This allows medicinal chemists to use it as an anchor point for the "tail approach" —attaching various functional groups to interact with the outer rim of the CA active site to achieve isoform selectivity (e.g., targeting hCA II over hCA I) without altering the core binding thermodynamics [2]. Furthermore, derivatization at this position can introduce water-solubilizing groups required to formulate hypotonic ophthalmic solutions [4].

Structural Biology and Binding Mechanism

Understanding the binding mechanism is critical for rational drug design. The hCA II active site is a conical cavity. When a 5-aminothiophene-2-sulfonamide derivative enters this cavity, it acts as a transition state mimic for the endogenous CO2​ hydration reaction [3].

  • Zn2+ Coordination : The sulfonamidate nitrogen displaces the catalytic water/hydroxide ion, forming a strong coordinate covalent bond with the Zn2+ ion.

  • Hydrogen Bonding : The sulfonamide oxygens engage in hydrogen bonding with the backbone amide of Thr199.

  • Hydrophobic Interactions : The thiophene ring anchors into the hydrophobic half of the active site, engaging in van der Waals interactions with residues Val121, Val143, and Leu198.

Mechanism A 5-Aminothiophene- 2-sulfonamide B Deprotonation (pH 7.4) A->B pKa ~7.0 C Sulfonamidate Anion (-SO2NH-) B->C D hCA II Active Site (Zn2+) C->D Coordination E Displacement of Catalytic H2O D->E Transition State Mimic F Enzyme Inhibition (Glaucoma Relief) E->F

Logical pathway of hCA II inhibition by 5-Aminothiophene-2-sulfonamide via Zn2+ coordination.

Experimental Workflows: Synthesis and Kinetic Evaluation

To ensure trustworthiness and reproducibility, any drug design campaign utilizing this scaffold must employ self-validating experimental systems. Because Carbonic Anhydrase is one of the fastest enzymes known ( kcat​≈106 s−1 ), standard steady-state spectrophotometry is insufficient. We must use stopped-flow kinetics to capture the initial rate of the reaction.

Protocol: Stopped-Flow CO2​ Hydration Assay

Step 1: Reagent Preparation & Equilibration

  • Action : Prepare a 20 mM HEPES buffer at pH 7.4, containing 20 mM Na2​SO4​ (to maintain ionic strength) and 0.2 mM phenol red (pH indicator).

  • Causality : Phenol red has a pKa of ~7.9, making its absorbance highly sensitive to the rapid proton release that occurs during CO2​ hydration at pH 7.4.

Step 2: Enzyme-Inhibitor Incubation

  • Action : Incubate 10 nM recombinant hCA II with varying concentrations of the synthesized 5-aminothiophene-2-sulfonamide derivative for 15 minutes at 20°C.

  • Causality : Sulfonamides are notoriously slow-binding inhibitors. Skipping this incubation step will result in artificially high IC50​ values, leading to false negatives in your screening cascade.

Step 3: Substrate Preparation

  • Action : Prepare a saturated CO2​ solution by bubbling pure CO2​ gas into distilled water at 20°C, yielding a concentration of approximately 35 mM.

Step 4: Stopped-Flow Execution

  • Action : Rapidly mix equal volumes of the enzyme-inhibitor complex and the CO2​ substrate using a stopped-flow spectrophotometer. Monitor the decrease in absorbance at 557 nm.

  • Causality : The drop in absorbance corresponds to the acidification of the medium ( CO2​+H2​O⇌HCO3−​+H+ ). The initial velocity ( v0​ ) is extracted from the first 5-10 milliseconds of the reaction curve.

Step 5: Data Analysis

  • Action : Calculate the IC50​ by plotting fractional activity vs. inhibitor concentration. Convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Scaffold Derivatization (Amidation of 5-NH2) Step2 2. Physicochemical Profiling (LogP & pKa Determination) Step1->Step2 Validate Rule of 5 Step3 3. Recombinant hCA II Incubation (15 min) Step2->Step3 Select Candidates Step4 4. Stopped-Flow Kinetics (CO2 Hydration) Step3->Step4 Substrate Injection Step5 5. IC50 & Ki Calculation (Cheng-Prusoff) Step4->Step5 Data Analysis

Self-validating experimental workflow for synthesizing and evaluating thiophene-2-sulfonamide CAIs.

Conclusion

The 5-aminothiophene-2-sulfonamide scaffold is a masterclass in physicochemical optimization. By balancing pKa for optimal target engagement, LogP for tissue penetration, and providing a synthetic handle for isoform-selective "tail" additions, it remains a cornerstone in the development of novel therapeutics for glaucoma and other CA-mediated pathologies.

References

  • Ambeed . "CAS No. 17510-79-1 Specifications". Source: ambeed.com. 1

  • MDPI . "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors". Source: mdpi.com. 2

  • ACS Publications . "Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase". Source: acs.org. 3

  • Google Patents . "US6264935B1 - Ophthalmic composition containing a carbonic anhydrase inhibitor and xanthan gum". Source: google.com. 4

Sources

Exploratory

Beyond the Benzene Ring: Mechanistic Insights into 5-Aminothiophene-2-Sulfonamide as a Carbonic Anhydrase Inhibitor

Introduction: The Rationale for the Thiophene Scaffold Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for the Thiophene Scaffold

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While classical CA inhibitors (CAIs) rely heavily on the benzenesulfonamide scaffold, steric and electronic limitations often hinder their isoform selectivity. The paradigm shifted when Davenport demonstrated that1[1].

The introduction of the 5-amino group to the thiophene-2-sulfonamide core provides a critical synthetic handle. As an Application Scientist in drug discovery, I leverage this scaffold because it enables the "tail approach"—the attachment of bulky, structurally diverse functional groups (e.g., coumarins, triazoles) to the 5-position. This tail extends toward the outer rim of the enzyme's active site, interacting with variable amino acid residues to achieve high selectivity for tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic off-targets (hCA I and II)[2].

Structural Biology: The Thermodynamics of Binding

The binding affinity of 5-aminothiophene-2-sulfonamide is driven by a highly conserved coordination geometry within the CA active site. The catalytic zinc ion (Zn²⁺) is situated at the bottom of a conical cleft, 3[3].

When the inhibitor enters the active site, the sulfonamide group (-SO₂NH₂) acts as a primary zinc-binding group (ZBG). The mechanism is self-validating across high-resolution X-ray crystallographic studies:

  • Deprotonation and Coordination : The sulfonamide nitrogen deprotonates and displaces the zinc-bound catalytic water/hydroxide ion, forming a direct coordinate covalent bond with Zn²⁺.

  • Hydrogen Bonding Network : The sulfonamide oxygens engage in a robust hydrogen-bonding network.1[1].

  • Hydrophobic Tail Interactions : The thiophene ring and its 5-amino substituents project outward, forming van der Waals interactions with the hydrophobic half of the active site (e.g., Val121, Val143, Leu198)[3].

CABinding Zn Catalytic Zn2+ Ion His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination Thr199 Thr199 Residue Ligand 5-Aminothiophene- 2-sulfonamide Ligand->Zn N- coordination Ligand->Thr199 H-bond (NH to OH) Ligand->Thr199 H-bond (O to NH)

Fig 1: Mechanistic binding mode of thiophene-2-sulfonamides in the CA active site.

Isoform Selectivity & Binding Affinity Data

The true value of the 5-aminothiophene-2-sulfonamide scaffold lies in its tunable affinity. By derivatizing the 5-amino group, researchers can push inhibition constants ( Ki​ ) into the low nanomolar range for specific isoforms. The table below summarizes the binding affinity of standard and derivatized thiophene sulfonamides across key human CA isoforms[2].

Compound / DerivativehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Profile
Acetazolamide (Standard) 250.012.025.05.7Pan-inhibitor
Thiophene-2-sulfonamide ~4250.0~683.0N/AN/AWeak baseline
5-Triazolyl-thiophene derivative 103.56.811.79.8High IX/XII affinity
5-Coumarin-thiophene derivative >1000.0>1000.012.744.5Tumor-isoform specific

Note: Data derived from stopped-flow CO₂ hydration assays. Tumor-associated isoforms (IX, XII) show preferential binding with extended tail derivatives.

Experimental Methodologies: The Stopped-Flow CO₂ Hydration Assay

To measure binding affinity ( Ki​ ) accurately, standard spectrophotometry is insufficient because the CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Therefore, the4[4]. This technique measures the initial reaction velocity by monitoring the rapid pH drop that occurs as CO₂ is converted to protons and bicarbonate[5].

Step-by-Step Protocol:
  • Reagent Preparation : Prepare the assay buffer (20 mM HEPES-Tris, pH 7.5, containing 100 mM NaClO₄ to maintain ionic strength). Keep solutions on ice until use[4].

  • Indicator Selection : Add a pH-sensitive indicator to the buffer. Phenol red is monitored at an observation wavelength of 557 nm[4], whereas 6[6].

  • Syringe 1 Loading (Enzyme & Inhibitor) : Load Syringe 1 with the assay buffer, pH indicator, and the target CA isoform (e.g., 10 nM final concentration). Introduce the 5-aminothiophene-2-sulfonamide inhibitor. Critical Step: Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature. This causality is vital; it ensures the system reaches thermodynamic binding equilibrium before the reaction initiates[4].

  • Syringe 2 Loading (Substrate) : Load Syringe 2 with CO₂-saturated water (the substrate). The out-of-equilibrium CO₂ solution must be tightly temperature-controlled (typically 10°C or 25°C) to prevent premature degassing[6].

  • Rapid Mixing and Detection : The stopped-flow instrument (e.g., Applied Photophysics SX20) rapidly injects equal volumes from both syringes into a mixing chamber. The enzymatic hydration of CO₂ produces protons, causing an exponential drop in pH[4].

  • Kinetic Analysis : The optical detector captures the absorbance or fluorescence decay on a millisecond timescale. The initial reaction velocity ( V0​ ) is extracted from the linear phase of the decay curve.5[5].

StoppedFlow S1 Syringe 1: CA Enzyme + pH Indicator + Thiophene Inhibitor Mix Rapid Mixing Chamber (Temperature Controlled) S1->Mix S2 Syringe 2: CO2-Saturated Buffer (Substrate) S2->Mix React CO2 Hydration Reaction (Rapid pH Drop) Mix->React Detect Optical Detection (Absorbance at 557 nm) React->Detect Data Kinetic Analysis (Extraction of V0 and Ki) Detect->Data

Fig 2: Workflow of the Stopped-Flow CO2 Hydration Assay for kinetic profiling.

Conclusion & Translational Outlook

The 5-aminothiophene-2-sulfonamide scaffold represents a masterclass in rational drug design. By anchoring the molecule to the catalytic zinc via the sulfonamide moiety and exploiting the 5-amino position for tail-approach modifications, researchers can engineer highly potent and selective inhibitors. Validated through rigorous stopped-flow kinetics and X-ray crystallography, these compounds hold immense promise for targeting tumor-associated carbonic anhydrases (CA IX/XII) in hypoxic microenvironments, paving the way for next-generation targeted cancer therapeutics.

References

  • Title: Application Notes and Protocols for Analyzing Carbonic Anhydrase I (CA1)
  • Source: xray.
  • Source: nih.
  • Source: nih.
  • Title: Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?
  • Source: mdpi.

Sources

Foundational

Pharmacokinetic Profiling of 5-Aminothiophene-2-sulfonamide Derivatives: A Technical Whitepaper

Introduction & Mechanistic Rationale The 5-aminothiophene-2-sulfonamide scaffold represents a cornerstone in the rational design of metalloenzyme inhibitors, most notably targeting Carbonic Anhydrase (CA) isoforms. Since...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 5-aminothiophene-2-sulfonamide scaffold represents a cornerstone in the rational design of metalloenzyme inhibitors, most notably targeting Carbonic Anhydrase (CA) isoforms. Since Davenport’s foundational discovery in 1945 demonstrating that thiophene-2-sulfonamide possessed superior CA inhibitory activity compared to six-membered aromatic scaffolds like sulfanilamide[1], this pharmacophore has been extensively optimized. Today, derivatives such as dorzolamide and brinzolamide are gold-standard topical therapeutics for glaucoma, while novel analogs are under investigation as anticancer agents (targeting CA IX and XII) and nonclassical antifolates (AICARFT inhibitors)[1],[2].

The pharmacokinetic (PK) behavior of these derivatives is highly atypical. As a Senior Application Scientist, it is critical to understand that the PK profile of a 5-aminothiophene-2-sulfonamide is dictated not just by standard ADME (Absorption, Distribution, Metabolism, Excretion) principles, but by target-mediated drug disposition (TMDD) . The sulfonamide anion coordinates directly with the active-site Zn²⁺ ion of CA[1]. Because CA is highly concentrated in erythrocytes (red blood cells, RBCs), these drugs exhibit massive whole blood-to-plasma partitioning, rendering standard plasma-only PK sampling fundamentally flawed[3],[4].

Mechanistic_Pathway A Topical Administration (5-Aminothiophene-2-sulfonamide) B Corneal Penetration (Lipophilic Thiophene Scaffold) A->B Ocular Route G Systemic Absorption (Conjunctival/Scleral Route) A->G Systemic Spillover C Aqueous Humor (Target Compartment) B->C D Ciliary Body Engagement (CA-II Isoform) C->D E Zn2+ Coordination (Sulfonamide Anion) D->E F Reduced Aqueous Humor Production (Lower IOP) E->F H Erythrocyte (RBC) Partitioning (High Affinity CA-I/II Binding) G->H

Mechanism of action and systemic partitioning of topically applied thiophene-2-sulfonamides.

Physicochemical Properties & ADME Profiling

The substitution of a benzene ring with a thiophene ring is a deliberate bioisosteric replacement. The thiophene sulfur atom alters the electron density of the adjacent sulfonamide, effectively lowering its pKa. This modification improves aqueous solubility at physiological pH while maintaining sufficient lipophilicity for membrane permeation[2].

Absorption and Bioavailability

For ophthalmic applications, achieving therapeutic concentrations in the aqueous humor is challenging due to rapid tear turnover and the corneal barrier. Following topical administration of a 1% suspension of brinzolamide, the absolute bioavailability in the aqueous humor is approximately 0.10% to 0.11%[5],[6].

Target-Mediated Distribution (RBC Partitioning)

Upon systemic absorption, 5-aminothiophene-2-sulfonamides do not distribute evenly. They bind tightly to CA-II and CA-I inside erythrocytes. This saturable binding acts as a systemic "sink." Consequently, free plasma concentrations remain near or below the limit of quantitation, while whole blood concentrations remain elevated for months[4].

Metabolism and Excretion

Hepatic metabolism primarily occurs via cytochrome P450 enzymes, yielding N-desethyl metabolites. These metabolites retain inhibitory activity (often against CA-I) and also accumulate in RBCs[4]. Excretion is predominantly renal, with dorzolamide being excreted approximately 80% unchanged in the urine[7].

Comparative Pharmacokinetic Data

The following table synthesizes the quantitative PK parameters of the two most clinically relevant 5-aminothiophene-2-sulfonamide derivatives.

Pharmacokinetic ParameterDorzolamideBrinzolamide
Topical Bioavailability (Aqueous Humor) ~1.0 - 3.0%0.10 - 0.11%
Aqueous Humor Clearance ~2.5 µL/min4.12 - 4.20 µL/min
Aqueous Humor Terminal Half-Life ~2.0 hours3.4 hours
Systemic Elimination Half-Life (Whole Blood) ~120 days (approx. 4 months)~24 weeks (> 2 weeks in preclinical)
Plasma Protein Binding ~33%~60%
Primary Excretion Route Renal (~80% unchanged)Renal (32%) & Fecal (29%)
Primary Target Isoforms CA-II, CA-IVCA-II

Data synthesized from established preclinical and clinical PK evaluations[5],[6],[3],[4],[7].

Preclinical PK Profiling Workflows: A Self-Validating System

To accurately profile novel 5-aminothiophene-2-sulfonamide derivatives, standard plasma PK protocols will fail. The following methodology outlines a rigorous, self-validating workflow for in vivo PK profiling, specifically designed to account for erythrocyte partitioning.

Step-by-Step Methodology: Dual-Compartment LC-MS/MS Bioanalysis

Step 1: In Vivo Dosing & Dual-Compartment Sampling

  • Action: Administer the compound (IV, PO, or Topically) to the preclinical model (e.g., New Zealand White rabbits or Sprague-Dawley rats).

  • Causality: At each time point, collect whole blood into K2EDTA tubes. Crucially, split the sample immediately. Centrifuge one half to isolate plasma, and retain the other half as whole blood.

  • Rationale: Because the drug is sequestered in RBCs, analyzing only plasma will result in a false calculation of extremely high clearance and volume of distribution.

Step 2: Erythrocyte Lysis (Critical Step)

  • Action: Subject the whole blood aliquots to three rapid freeze-thaw cycles (-80°C to 37°C) followed by the addition of an equal volume of hypotonic buffer (e.g., LC-MS grade water).

  • Causality: The tight binding to intracellular CA must be disrupted. Osmotic shock and mechanical lysis ensure the complete release of the intracellularly bound sulfonamide into the matrix prior to extraction.

Step 3: Protein Precipitation and Extraction

  • Action: Add 3 volumes of cold acetonitrile (ACN) containing a stable isotopically labeled internal standard (IS) to both the plasma and lysed whole blood samples. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Rationale: ACN denatures the CA enzyme, permanently preventing the drug from rebinding, while precipitating the protein bulk.

Step 4: LC-MS/MS Quantification

  • Action: Inject the supernatant into an LC-MS/MS system operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Rationale: The thiophene-2-sulfonamide moiety ionizes efficiently in ESI+. MRM transitions must be optimized for the specific derivative (e.g., monitoring the loss of the sulfonamide group).

Step 5: The Self-Validation Check (RBC Partition Coefficient)

  • Action: Calculate the RBC Partition Coefficient ( KRBC/PL​ ) using the formula:

    KRBC/PL​=Cplasma​×HctCblood​−Cplasma​×(1−Hct)​ (where Hct = Hematocrit).
  • Validation Logic: For a true 5-aminothiophene-2-sulfonamide CA inhibitor, the KRBC/PL​ must be > 50 at steady state. If the calculated KRBC/PL​ is near 1, the erythrocyte lysis step (Step 2) has failed , and the analytical run must be rejected. This internal mathematical check ensures the physical extraction protocol was executed correctly.

PK_Workflow Step1 1. In Vivo Administration (Topical, IV, or PO dosing in preclinical models) Step2 2. Dual-Compartment Sampling (Parallel collection of Plasma and Whole Blood) Step1->Step2 Step3 3. Erythrocyte Lysis & Extraction (Osmotic shock + Protein precipitation with ACN) Step2->Step3 Step4 4. LC-MS/MS Bioanalysis (MRM Mode, ESI+, IS Normalization) Step3->Step4 Step5 5. Data Processing (Non-Compartmental Analysis via Phoenix WinNonlin) Step4->Step5 Step6 6. PK Parameter Derivation (Clearance, Volume of Distribution, Half-life) Step5->Step6

Step-by-step preclinical pharmacokinetic (PK) profiling workflow utilizing LC-MS/MS.

Translational Challenges & Formulation Strategies

The primary translational challenge for these derivatives is overcoming their inherently long systemic half-lives (up to 120 days for dorzolamide[4],[7]). While topical administration minimizes systemic side effects (like acid-base disturbances common with oral CAIs), the systemic spillover via the conjunctival-scleral route still leads to RBC accumulation[5].

To mitigate this, modern drug development focuses on:

  • Lowering the pKa: Adding electron-withdrawing groups (e.g., fluorine) to the adjacent rings to improve aqueous solubility, allowing for lower dosing concentrations[2].

  • Suspension Engineering: Utilizing micro-suspensions (like 1% brinzolamide) to increase the residence time on the ocular surface, driving corneal penetration before the drug is washed away by tear turnover[6].

By strictly adhering to dual-compartment PK sampling and understanding the target-mediated disposition of the thiophene-2-sulfonamide pharmacophore, researchers can accurately predict the efficacy and safety margins of next-generation derivatives.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. mdpi.com.[Link]

  • Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model. acs.org.[Link]

  • Comprehensive Ocular and Systemic Pharmacokinetics of Brinzolamide in Rabbits After Intracameral, Topical, and Intravenous Administration. nih.gov.[Link]

  • Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. arvojournals.org.[Link]

  • PRODUCT INFORMATION This module reflects the initial scientific discussion for the approval of Azopt. europa.eu.[Link]

  • Dorzolamide: uses, dosing, warnings, adverse events, interactions. medcentral.com. [Link]

Sources

Exploratory

Structural Biology and Mechanistic Profiling of 5-Aminothiophene-2-Sulfonamide Protein Complexes

Executive Summary The 5-aminothiophene-2-sulfonamide scaffold is a privileged pharmacophore in rational drug design, primarily recognized for its role as a potent zinc-binding inhibitor of Carbonic Anhydrases (CAs). As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminothiophene-2-sulfonamide scaffold is a privileged pharmacophore in rational drug design, primarily recognized for its role as a potent zinc-binding inhibitor of Carbonic Anhydrases (CAs). As a bioisostere of benzene, the thiophene ring offers unique dihedral angles and electron density profiles, allowing it to anchor deeply within the metalloenzyme active site. This technical whitepaper explores the crystallographic landscape of human Carbonic Anhydrase II (hCA II) in complex with thiophene-2-sulfonamides and their 5-substituted derivatives. By analyzing high-resolution X-ray diffraction data and outlining field-proven experimental protocols, this guide provides drug development professionals with the mechanistic insights necessary to engineer isoform-selective inhibitors.

Mechanistic Rationale: The Thiophene-2-Sulfonamide Pharmacophore

The binding of 5-aminothiophene-2-sulfonamide and its functionalized derivatives to hCA II is driven by a highly conserved interaction network:

  • Primary Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn2+ ion, displacing the deep catalytic water molecule[1].

  • Hydrogen Bond Network: The sulfonamide oxygen atoms act as hydrogen bond acceptors, interacting with the backbone amide of Thr199, which is further stabilized by Glu106.

  • 5-Position Vectorization: The critical advantage of the 5-amino group (and its subsequent amide, urea, or sulfanyl derivatives) is its spatial trajectory. The 5-position vectors the substituent tail directly toward the hydrophobic (Val121, Val135, Leu198) or hydrophilic halves of the active site. This allows medicinal chemists to probe the outer rim of the binding pocket to achieve isoform selectivity[2].

High-Resolution Crystallographic Data

Quantitative analysis of complexed crystal structures reveals the high affinity and precise binding modes of these inhibitors. The table below summarizes key structural data for hCA II complexed with various 5-substituted thiophene-2-sulfonamides.

PDB IDLigand ComplexResolution (Å)R-free / R-workTarget Isoform
4N0X Thiophene-2-sulfonamide1.630.174 / 0.148hCA II (Room Temp)
4LHI 5-(phenylsulfonyl)thiophene-2-sulfonamide1.600.225 / 0.185hCA II
4BF1 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide1.350.181 / 0.127hCA II
5MJN 5-[(4-Chlorobenzyl)sulfanyl]thiophene-2-sulfonamide1.170.173 / 0.140hCA II

Data sourced from the RCSB Protein Data Bank[3],[4],[5],[1].

Experimental Workflow: X-Ray Crystallography Protocol

To achieve the sub-1.5 Å resolutions required to accurately model the 5-amino substituent's orientation, a rigorous, self-validating crystallographic pipeline must be employed.

Phase 1: Protein Preparation and Crystallization
  • Step 1: Affinity Chromatography. Purify human Carbonic Anhydrase II (hCA II) using p-(aminomethyl)benzenesulfonamide-agarose resin.

    • Causality: Sulfonamide-based affinity chromatography acts as a self-validating step; only correctly folded, active metalloenzymes capable of binding the sulfonamide pharmacophore are retained and eluted, ensuring absolute sample homogeneity.

  • Step 2: Hanging-Drop Vapor Diffusion. Set up crystallization drops containing 10 mg/mL hCA II mixed 1:1 with a mother liquor of 1.3–1.6 M sodium citrate (pH 6.5).

    • Causality: Sodium citrate functions as a mild kosmotropic precipitant. It reduces protein solubility through the salting-out effect without disrupting the native fold, promoting the formation of well-ordered apo-crystals.

Phase 2: Ligand Soaking and Cryoprotection
  • Step 3: Ligand Soaking. Transfer native hCA II crystals into a pre-equilibrated soaking drop containing the mother liquor supplemented with 1–5 mM of the 5-aminothiophene-2-sulfonamide derivative and 5% (v/v) DMSO for 24–48 hours.

    • Causality: Soaking is prioritized over co-crystallization because hCA II apo-crystals possess large solvent channels that allow unhindered ligand diffusion into the active site. DMSO is strictly capped at 5% to prevent the dielectric disruption of the crystal lattice, which would degrade diffraction quality.

  • Step 4: Cryoprotection. Briefly pass the soaked crystals through a cryoprotectant solution (mother liquor + 20% glycerol) before flash-cooling in liquid nitrogen (100 K).

    • Causality: Glycerol acts as a vitrifying agent. Rapid cooling prevents the formation of crystalline ice lattices that would otherwise cause background X-ray scattering and physically damage the protein crystal.

Phase 3: Diffraction Data Collection and Refinement
  • Step 5: X-Ray Diffraction. Collect diffraction data at a high-brilliance synchrotron beamline (e.g., wavelength ~0.979 Å).

    • Causality: Synchrotron radiation provides the intensity required to achieve high-resolution data (often <1.2 Å for hCA II complexes)[5]. This resolution is critical for accurately modeling the orientation of the 5-position tail and the displacement of deep water molecules.

  • Step 6: Structural Refinement. Perform rigid-body refinement, simulated annealing, and restrained B-factor refinement using software such as PHENIX or REFMAC5.

    • Causality: Iterative refinement minimizes the difference between the observed diffraction data and the calculated atomic model, validated by achieving an R-free value typically below 0.20[4],[1].

Binding Pathway & Interaction Network

Pathway Ligand 5-Aminothiophene-2-sulfonamide Core Zn Catalytic Zn2+ Ion Ligand->Zn Sulfonamide N- coordination Thr199 Thr199 Residue Ligand->Thr199 Sulfonamide O H-bond Tail 5-Position Substituent Ligand->Tail Chemical derivatization Glu106 Glu106 Residue Thr199->Glu106 Stabilizing H-bond network Pocket Hydrophobic Pocket (Val121, Val135, Leu198) Tail->Pocket Van der Waals packing

Caption: Interaction network of 5-aminothiophene-2-sulfonamide derivatives within the hCA II active site.

Structure-Activity Relationship (SAR) and Isoform Selectivity

Crystallographic investigations of 5-substituted thiophene-2-sulfonamides have profoundly impacted the rational design of CA inhibitors. The room temperature structure of the unsubstituted thiophene-2-sulfonamide (4N0X) establishes the baseline geometry of the thiophene ring within the active site[1].

By utilizing the 5-amino group as a synthetic handle, researchers have developed bulky extensions (such as triazoles via click chemistry[4] or benzylsulfanyl groups[5]). SAR data indicates that the cytosolic human isoform hCA I is poorly inhibited by these bulky sulfonamides (with KI​ values in the range of 683–4250 nM). In stark contrast, hCA II and the tumor-associated transmembrane isoforms hCA IX and XII are effectively inhibited in the subnanomolar to nanomolar range[2]. This dramatic selectivity is a direct consequence of the 5-position tail exploiting isoform-specific amino acid variations in the outer hydrophobic pocket, validating the 5-aminothiophene-2-sulfonamide core as a highly tunable therapeutic scaffold.

References

  • Smirnov, A., Manakova, E., Grazulis, S. "Crystal structure of human carbonic anhydrase isozyme II with 5-(phenylsulfonyl)thiophene-2-sulfonamide." RCSB Protein Data Bank (PDB ID: 4LHI). URL: [Link]

  • Leitans, J., et al. "Three dimensional structure of human carbonic anhydrase II in complex with 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide." RCSB Protein Data Bank (PDB ID: 4BF1). URL:[Link]

  • Ivanova, J., et al. "Three dimensional structure of human carbonic anhydrase II in complex with 5-[(4Chlorobenzyl)sulfanyl]thiophene-2-sulfonamide." RCSB Protein Data Bank (PDB ID: 5MJN). URL: [Link]

  • Ivanova, J., et al. (2017). "5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations." Bioorganic & Medicinal Chemistry, PubMed (PMID: 28024887). URL:[Link]

  • Fisher, S.Z., Williams, R.F. "Room temperature crystal structure of human carbonic anhydrase II in complex with thiophene-2-sulfonamide." RCSB Protein Data Bank (PDB ID: 4N0X). URL:[Link]

Sources

Foundational

High-Resolution Molecular Docking of 5-Aminothiophene-2-Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

Executive Summary The 5-aminothiophene-2-sulfonamide scaffold represents a highly privileged pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs). Due to the ubiquitous nature of Carbonic Anhydrases (CAs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminothiophene-2-sulfonamide scaffold represents a highly privileged pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs). Due to the ubiquitous nature of Carbonic Anhydrases (CAs) and their involvement in pathologies ranging from glaucoma (hCA II) to tumor hypoxia and metastasis (hCA IX and XII), achieving isoform selectivity is the primary bottleneck in drug development. This whitepaper provides a comprehensive, self-validating technical guide for conducting molecular docking simulations of 5-aminothiophene-2-sulfonamide derivatives, emphasizing the structural causality behind experimental parameters, metal-ion coordination mechanics, and rigorous validation protocols.

Structural Basis of Inhibition: The Causality of Binding

To perform accurate molecular docking, one must first understand the physicochemical causality of the ligand-receptor interaction. Carbonic anhydrases are metalloenzymes featuring a deeply buried active site with a catalytic zinc ion ( Zn2+ ) coordinated by three histidine residues (His94, His96, His119).

The mechanism of action for 5-aminothiophene-2-sulfonamide is fundamentally driven by the sulfonamide tail ( −SO2​NH2​ ). At physiological pH, the sulfonamide group acts as a zinc-binding group (ZBG). It undergoes deprotonation to form a sulfonamidate anion ( −SO2​NH− ), which displaces the zinc-coordinated water/hydroxide ion, coordinating directly with the Zn2+ ion[1].

Beyond metal coordination, the sulfonamide oxygen and nitrogen atoms establish a highly conserved hydrogen-bond network with Thr199 and Thr200[1]. The 5-aminothiophene ring then orients outward, interacting with the variable hydrophobic and hydrophilic residues that line the active site cleft. It is this outward orientation of the thiophene ring and its 5-amino substituents that dictates isoform selectivity (e.g., targeting hCA IX over the ubiquitous hCA II)[2].

Interaction Ligand Sulfonamide Anion Zn Zn2+ Ion Ligand->Zn Coordinate Bond Thr199 Thr199 Ligand->Thr199 H-Bond Thr200 Thr200 Ligand->Thr200 H-Bond Glu106 Glu106 Thr199->Glu106 H-Bond Network His94 His94 His94->Zn Coordinate His96 His96 His96->Zn Coordinate His119 His119 His119->Zn Coordinate

Caption: Mechanistic interaction network of the sulfonamide pharmacophore within the CA active site.

Target Selection and Pharmacophore Modeling

The choice of the crystallographic template is the most critical variable in docking accuracy. Using an apo-enzyme structure often leads to steric clashes because the active site has not undergone the induced-fit conformational shifts associated with sulfonamide binding.

For targeting the tumor-associated hCA IX isoform, the X-ray crystal structure PDB ID: 5FL4 is the gold standard[1]. This structure is co-crystallized with 9FK (5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide), a direct derivative of the 5-aminothiophene-2-sulfonamide scaffold[1][3]. By utilizing 5FL4, the active site is pre-organized to accommodate the thiophene ring geometry, significantly reducing false-positive poses during rigid-receptor docking[1]. For off-target profiling against hCA II, structures such as PDB ID: 2HNC (co-crystallized with 5-amino-1,3,4-thiadiazole-2-sulfonamide) or PDB ID: 3V7X are recommended[4][5].

Quantitative Landscape of Sulfonamide Inhibitors

To benchmark your simulation results, reference the established binding affinities and inhibition constants (Ki/IC50) of known thiophene and thiadiazole sulfonamides.

Compound / LigandTarget IsoformBinding Energy (kcal/mol)Experimental Ki / IC50Key Interactions
9FK (Native Ligand) hCA IX (5FL4)-8.2~11.7 nMZn2+, Thr199, Thr200[1][3]
CJK (Urea Derivative) hCA IX-8.3N/AZn2+, Thr199, Thr200[1]
Compound 8 (Schiff Base) hCA XII (1JD0)-7.5Selectivity Index: 2.09Zn2+, Catalytic Site[2]
Amide Derivative 9 hCA IIN/A0.18 µMZn2+, Hydrophobic pocket[4]
Thiadiazole Mono-sub. hCA IIN/A16.7 nMZn2+, Thr199[6]

Self-Validating Experimental Protocol

A robust molecular docking workflow must be a self-validating system. The protocol below ensures that the computational environment accurately reproduces known crystallographic realities before evaluating novel 5-aminothiophene-2-sulfonamide derivatives.

DockingWorkflow Start Target & Ligand Selection (PDB: 5FL4 / 2HNC) PrepProt Protein Preparation (Retain Zn2+, Add Polar H) Start->PrepProt PrepLig Ligand Preparation (Deprotonate SO2NH2) Start->PrepLig Grid Grid Box Generation (Center on Zn2+ Ion) PrepProt->Grid Dock AutoDock Vina Execution (Flexible Ligand) PrepLig->Dock Grid->Dock Score Self-Validation (Native Pose RMSD < 2.0 Å) Dock->Score MD MD Simulation Validation (100 ns Trajectory) Score->MD

Caption: Step-by-step molecular docking workflow for 5-aminothiophene-2-sulfonamide derivatives.

Step 1: Protein Preparation (The Receptor)
  • Acquisition: Download PDB 5FL4 (hCA IX) from the RCSB Protein Data Bank[1][3].

  • Curation: Strip all co-crystallized water molecules. Causality: The sulfonamide ZBG directly displaces the catalytic water molecule upon binding; retaining it will cause severe steric clashes and prevent zinc coordination.

  • Metal Retention: Strictly retain the Zn2+ ion. Ensure the coordinate covalent bonds with His94, His96, and His119 are recognized by your preparation software (e.g., AutoDock Tools or Protein Preparation Wizard).

  • Protonation: Add polar hydrogens at pH 7.4. Ensure the histidine residues coordinating the zinc are appropriately parameterized (usually as HID or HIE depending on the local environment) to maintain the +2 charge of the metal center.

Step 2: Ligand Preparation
  • Construction: Sketch the 5-aminothiophene-2-sulfonamide derivative using a molecular builder.

  • Ionization State (Critical): Manually deprotonate the sulfonamide nitrogen to yield −SO2​NH− . Causality: Standard pKa predictors may leave the sulfonamide neutral, which will fail to capture the strong electrostatic attraction to the Zn2+ ion, resulting in inverted or biologically irrelevant poses.

  • Geometry Optimization: Minimize the ligand energy using the MMFF94 or OPLS3e force field to resolve steric clashes in the 5-amino substituents.

Step 3: Grid Box Definition
  • Centering: Center the docking grid coordinates precisely on the Zn2+ ion. Causality: The primary anchoring event is metal coordination; centering on the zinc ensures the search space prioritizes the catalytic core[1].

  • Dimensions: Set the grid box to approximately 20×20×20 Å. This volume is sufficient to encompass the zinc ion, the Thr199/200 hydrogen bond network, and the outer hydrophobic/hydrophilic rims where the 5-amino tail interacts.

Step 4: Execution and Self-Validation
  • Docking: Execute the simulation using AutoDock Vina, treating the receptor as rigid and the ligand as flexible[1]. Set the exhaustiveness parameter to at least 32 to ensure thorough conformational sampling of the thiophene ring rotamers.

  • Self-Validation (The RMSD Check): Before analyzing novel compounds, re-dock the extracted native ligand (9FK). Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose. The protocol is only validated if the RMSD is ≤2.0 Å [4]. An RMSD of 0.83 Å to 1.19 Å is typical for well-optimized CA protocols[4].

Step 5: Post-Docking Analysis

Evaluate the top poses based on two non-negotiable criteria:

  • Distance between the sulfonamide nitrogen and the Zn2+ ion must be between 1.9 Å and 2.2 Å.

  • Presence of hydrogen bonds between the sulfonamide oxygens/nitrogen and the backbone/sidechain of Thr199 and Thr200[1]. Poses lacking these features, regardless of their predicted binding energy (kcal/mol), should be discarded as artifacts.

References

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)
  • Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application PMC - NIH URL
  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Semantic Scholar URL
  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA)
  • HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS.
  • 2HNC: Crystal structure of the human carbonic anhydrase II in complex with the 5-amino-1,3,4-thiadiazole-2-sulfonamide inhibitor RCSB PDB URL
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 5-Aminothiophene-2-sulfonamide

Here is a comprehensive application note and synthesis protocol for 5-Aminothiophene-2-sulfonamide, designed for researchers and drug development professionals. Introduction and Strategic Rationale 5-Aminothiophene-2-sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and synthesis protocol for 5-Aminothiophene-2-sulfonamide, designed for researchers and drug development professionals.

Introduction and Strategic Rationale

5-Aminothiophene-2-sulfonamide is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. Its dual functionality—an electron-rich amino group and a hydrogen-bond-donating sulfonamide—makes it a privileged scaffold in the development of various therapeutics, including voltage-gated sodium channel (NaV1.8) inhibitors for pain management[1] and USP30 inhibitors for neurodegenerative disorders[2].

Synthesizing this compound requires careful orchestration of electrophilic aromatic substitution and functional group group transformations. The thiophene ring is highly susceptible to electrophilic attack, meaning regiocontrol during nitration is critical. Furthermore, the sulfur atom in the thiophene ring can act as a catalyst poison during the final hydrogenation step, necessitating optimized reduction conditions.

Synthesis Strategy Overview

The most robust, scalable, and cost-effective route to 5-aminothiophene-2-sulfonamide involves a three-step linear sequence starting from commercially available thiophene-2-sulfonyl chloride:

  • Regioselective Nitration: Introduction of the nitro group at the 5-position.

  • Sulfonamidation: Conversion of the sulfonyl chloride to a primary sulfonamide.

  • Catalytic Hydrogenation: Reduction of the nitro group to the target amine.

SynthesisWorkflow A Thiophene-2- sulfonyl chloride B 5-Nitrothiophene-2- sulfonyl chloride A->B HNO3 / H2SO4 0°C to RT (Nitration) C 5-Nitrothiophene-2- sulfonamide B->C NH3 (aq) 0°C (Amination) D 5-Aminothiophene-2- sulfonamide C->D H2, 10% Pd/C MeOH, RT (Reduction)

Caption: 3-Step Synthesis Route for 5-Aminothiophene-2-sulfonamide.

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a properly ventilated fume hood using appropriate PPE. Nitration reactions are highly exothermic.

Phase 1: Regioselective Nitration

Objective: Synthesize 5-nitrothiophene-2-sulfonyl chloride from thiophene-2-sulfonyl chloride[3].

Causality & Mechanistic Insight: Concentrated sulfuric acid acts as both the solvent and the catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion ( NO2+​ ). The sulfonyl chloride group is strongly electron-withdrawing and meta-directing; however, the inherent electronic properties of the thiophene heteroatom (sulfur) strongly direct electrophilic attack to the α-positions (positions 2 and 5). Since position 2 is occupied, nitration occurs almost exclusively at position 5. Strict temperature control (0 °C) is mandatory to prevent runaway exothermic reactions and to minimize the formation of dinitro byproducts or hydrolysis of the sulfonyl chloride.

Protocol:

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel.

  • Dissolve thiophene-2-sulfonyl chloride (1.0 equiv, e.g., 50 mmol) in anhydrous dichloromethane (DCM) (0.5 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, carefully prepare a nitrating mixture of concentrated HNO3​ and concentrated H2​SO4​ (approx. 1:1 v/v, 1.2 equiv of HNO3​ ). Safety: Always add acid to acid slowly.

  • Add the nitrating mixture dropwise to the DCM solution via the addition funnel, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material should be completely consumed.

  • Pour the mixture over crushed ice and extract with ethyl acetate (3x). Wash the combined organic layers with cold saturated aqueous NaHCO3​ until the aqueous layer is neutral.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate.

Phase 2: Sulfonamidation

Objective: Convert 5-nitrothiophene-2-sulfonyl chloride to 5-nitrothiophene-2-sulfonamide.

Causality & Mechanistic Insight: The conversion of the sulfonyl chloride to the sulfonamide requires an excess of ammonia. Ammonia acts as both the nucleophile and the base to scavenge the generated HCl. The reaction is performed at 0 °C to suppress the competing hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which would severely diminish the yield.

Protocol:

  • Dissolve the crude 5-nitrothiophene-2-sulfonyl chloride from Phase 1 in tetrahydrofuran (THF) (0.3 M). Cool to 0 °C.

  • Add aqueous ammonia (28-30% NH3​ in water, 5.0 equiv) dropwise over 30 minutes.

  • Stir the biphasic mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Validation: Monitor via LC-MS. Look for the disappearance of the sulfonyl chloride mass and the appearance of the sulfonamide ( [M−H]− typically observed in negative ion mode).

  • Concentrate the mixture to remove THF. Acidify the aqueous residue slightly with 1M HCl to pH ~5 to ensure complete precipitation of the product.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield 5-nitrothiophene-2-sulfonamide as a solid.

Phase 3: Catalytic Nitro Reduction

Objective: Reduce 5-nitrothiophene-2-sulfonamide to 5-aminothiophene-2-sulfonamide[2].

Causality & Mechanistic Insight: Heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient for nitro reductions. While thiophene rings are notorious for poisoning palladium catalysts due to the strong coordination of sulfur to the metal surface, the electron-withdrawing nature of the sulfonamide group sufficiently deactivates the sulfur atom, allowing the reduction to proceed smoothly at room temperature under balloon pressure[2]. A relatively high catalyst loading (10 wt. %) is utilized to overcome any residual catalyst deactivation.

Protocol:

  • In a heavy-walled hydrogenation flask, dissolve 5-nitrothiophene-2-sulfonamide (1.0 equiv) in methanol (0.1 M).

  • Carefully add 10 wt. % Palladium on activated carbon (Pd/C, 5-10 mol % Pd) under a stream of inert gas (Argon or Nitrogen). Safety: Dry Pd/C is pyrophoric in the presence of methanol vapors.

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times.

  • Attach a hydrogen balloon and stir the suspension vigorously at room temperature overnight (approx. 12-16 hours).

  • Validation: Monitor by LC-MS. The target compound will show an [M+H]+ peak corresponding to the amine.

  • Purge the flask with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Concentrate the filtrate under reduced pressure. If necessary, purify via reverse-phase HPLC or recrystallization to afford pure 5-aminothiophene-2-sulfonamide.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and expected outcomes for a self-validating synthesis workflow.

Reaction PhaseReagents & CatalystTemp / TimeEquivalentsExpected YieldAnalytical Checkpoint
1. Nitration HNO3​ / H2​SO4​ in DCM0 °C → RT / 2h1.2 eq HNO3​ 80 - 85%TLC (Hex/EtOAc); LC-MS
2. Amination NH3​ (aq) in THF0 °C → RT / 3h5.0 eq NH3​ 85 - 90%LC-MS (Negative Mode)
3. Reduction H2​ gas, 10% Pd/C in MeOHRT / 16h5-10 mol% Pd75 - 80%LC-MS (Positive Mode)

References

  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain - Google Patents.Google Patents.
  • WO2021050992A1 - Usp30 inhibitors and uses thereof - Google Patents.Google Patents.
  • WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents.Google Patents.

Sources

Application

Advanced HPLC Method Development and Validation for 5-Aminothiophene-2-sulfonamide Quantification

Introduction and Scientific Rationale 5-Aminothiophene-2-sulfonamide is a highly functionalized heterocyclic compound that serves as a critical intermediate and active moiety in modern pharmacology. It is prominently fea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

5-Aminothiophene-2-sulfonamide is a highly functionalized heterocyclic compound that serves as a critical intermediate and active moiety in modern pharmacology. It is prominently featured in the synthesis of voltage-gated sodium channel (NaV1.8) inhibitors for advanced pain management[1][2], as well as in classical carbonic anhydrase inhibitors. Accurate, robust, and reproducible quantification of this compound is essential for drug substance release, stability monitoring, and process chemistry optimization.

Developing a High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical properties. The molecule is amphoteric: it features an electron-donating primary amine at the 5-position (pKa ~2.5–3.5) and an electron-withdrawing sulfonamide group at the 2-position (pKa ~8.5–9.5). This dual nature dictates the entire chromatographic strategy, as minor fluctuations in mobile phase pH can lead to partial ionization, resulting in severe peak tailing, retention time shifts, and poor method robustness.

Method Development Strategy: The Causality of Choices

To build a robust analytical procedure aligned with the ICH Q14 (Analytical Procedure Development) framework[3][4], every chromatographic parameter must be selected based on mechanistic causality rather than empirical guesswork.

  • Mobile Phase pH & Buffer Selection: To ensure reproducible retention, the analyte must be in a single, consistent ionization state. Operating at a neutral pH would leave both functional groups near their inflection points, increasing the risk of chromatographic instability. By selecting a highly acidic mobile phase (pH 2.5 using 0.1% Formic Acid), the sulfonamide group remains fully protonated (neutral), while the primary amine is consistently ionized. Formic acid is selected over non-volatile phosphate buffers to ensure the method remains fully compatible with LC-MS for orthogonal peak purity verification.

  • Stationary Phase Selection: Standard end-capped C18 columns often suffer from "phase collapse" (dewetting) under the highly aqueous conditions required to retain polar molecules like 5-aminothiophene-2-sulfonamide. Furthermore, unreacted surface silanols can interact with the ionized amine, causing peak tailing. Therefore, a Polar-Embedded C18 or an Aqueous C18 (AQ-C18) column is selected. The embedded polar groups shield residual silanols and maintain stationary phase solvation in high-water environments.

  • Gradient Optimization: A gradient starting at 5% organic modifier (Acetonitrile) ensures adequate retention of the polar analyte. Acetonitrile is chosen over Methanol due to its lower viscosity and superior UV transparency at low wavelengths, which improves the signal-to-noise ratio.

Method_Development_Logic Analyte 5-Aminothiophene-2-sulfonamide (Amphoteric API) pKa Physicochemical Profiling Amine pKa ~3.0 | Sulfonamide pKa ~9.0 Analyte->pKa pH Mobile Phase Strategy Acidic Buffer (pH 2.5) Suppresses Ionization Variability pKa->pH Column Stationary Phase Selection Polar-Embedded C18 / AQ-C18 Prevents Phase Collapse pKa->Column SST System Suitability (SST) Tailing Factor < 1.5 Plates > 5000 pH->SST Column->SST

Causality-driven HPLC method development workflow for amphoteric analytes.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) and standard bracketing to continuously verify system performance during the run.

Reagents and Materials
  • Analyte: 5-Aminothiophene-2-sulfonamide reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid (FA).

Chromatographic Conditions
  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% FA in Milli-Q Water (pH ~2.7).

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C (Thermostated to prevent retention time drift).

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) at 260 nm (extracted wavelength) with full spectral scanning (200–400 nm) for peak purity analysis.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 95 5 Isocratic Hold
2.0 95 5 Isocratic Hold
10.0 40 60 Linear Gradient
12.0 5 95 Column Wash
15.0 5 95 Column Wash
15.1 95 5 Return to Start

| 20.0 | 95 | 5 | Re-equilibration|

Step-by-Step Execution & System Suitability
  • Preparation of Diluent: Mix 950 mL of Milli-Q water with 50 mL of ACN.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-Aminothiophene-2-sulfonamide into a 100 mL volumetric flask. Dissolve in 10 mL of Methanol (to ensure complete solubilization of the sulfonamide), then make up to volume with Diluent. Final concentration: 100 µg/mL.

  • System Suitability Testing (SST): Inject the standard solution six times consecutively before analyzing any samples.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000.

  • Sample Bracketing: Inject a check standard after every 10 sample injections and at the end of the sequence to validate that the instrument response has not drifted (Recovery must be 98.0% – 102.0%).

Method Validation (ICH Q2(R2) Compliance)

The method must be validated according to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and the use of modern analytical techniques like DAD and MS for specificity[3][5][6]. The validation demonstrates that the procedure is "fit for purpose" for release and stability testing[4].

ICH_Validation_Lifecycle Q14 ICH Q14: Analytical Procedure Development Q2 ICH Q2(R2): Method Validation Q14->Q2 Transition Spec Specificity (Peak Purity via DAD) Q2->Spec Lin Linearity & Range (R² > 0.999) Q2->Lin Acc Accuracy & Precision (Recovery 98-102%) Q2->Acc Lifecycle Lifecycle Management & Continuous Monitoring Spec->Lifecycle Lin->Lifecycle Acc->Lifecycle

Integration of ICH Q14 development data into the ICH Q2(R2) validation lifecycle.

Validation Parameters and Quantitative Summary

The following table summarizes the target validation parameters, the causality behind their assessment, and the standardized acceptance criteria required for regulatory submission.

Validation ParameterICH Q2(R2) RationaleExperimental AssessmentAcceptance Criteria
Specificity Proves the method measures only the target analyte without interference[3].Force degrade the API (Acid, Base, Peroxide, Heat, Light). Evaluate DAD peak purity.Purity Angle < Purity Threshold; No co-eluting peaks.
Linearity & Range Ensures the detector response is proportional to concentration[5].Prepare 5 concentration levels from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999; y-intercept ≤ 2% of target response.
Accuracy Confirms the closeness of agreement between the true value and the measured value[6].Spike API into a synthetic placebo matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability (Precision) Demonstrates the method's internal consistency under identical conditions[4].6 replicate preparations of the sample at 100% target concentration.%RSD of the calculated assay results ≤ 2.0%.
Intermediate Precision Proves method ruggedness against operational variations[3].Analysis performed by a different analyst, on a different day, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%; Absolute mean difference ≤ 1.0%.
Robustness Tests the method's reliability against deliberate, minor variations[4].Alter flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).SST criteria must pass; Assay variance ≤ 2.0% from nominal conditions.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of NaV1.
  • CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.

Sources

Method

Advanced Application Note: 5-Aminothiophene-2-sulfonamide as a Bifunctional Precursor in Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and validated protocols for utilizing 5-aminothiophene-2-sulfonamide in dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and validated protocols for utilizing 5-aminothiophene-2-sulfonamide in drug discovery workflows.

Executive Summary

In modern medicinal chemistry, the design of highly specific enzyme and ion-channel inhibitors frequently relies on versatile, bifunctional building blocks. 5-Aminothiophene-2-sulfonamide (CAS: 17510-79-1) has emerged as a critical precursor for the synthesis of complex heterocyclic systems[1][2]. Featuring a nucleophilic amino group at the C5 position and a pharmacologically privileged sulfonamide group at the C2 position, this compound serves as a dual-action scaffold. It is prominently featured in the synthesis of Voltage-Gated Sodium Channel (NaV1.8) inhibitors for pain management[3], beta-amyloid production inhibitors for neurodegenerative diseases[4], and classic Carbonic Anhydrase Inhibitors (CAIs).

This application note details the physicochemical properties, mechanistic behavior, and validated experimental protocols for integrating this precursor into advanced synthetic pipelines.

Physicochemical Properties & Handling

Before initiating synthetic workflows, understanding the physical and chemical constraints of the precursor is vital for solvent selection and reaction design. The presence of the highly polar sulfonamide group dictates its solubility profile.

Table 1: Physicochemical Profile of 5-Aminothiophene-2-sulfonamide

PropertySpecification / ValueImpact on Experimental Design
CAS Number 17510-79-1[1]N/A
Molecular Formula C4H6N2O2S2[5]N/A
Molecular Weight 178.23 g/mol [6]Crucial for stoichiometric calculations.
Solubility High in DMF, DMSO; Low in DCM/HexaneRequires polar aprotic solvents for homogeneous coupling reactions.
Stability Air/Moisture sensitive over timeHandle under inert gas (Ar/N2); protect from moisture to prevent amine oxidation[6].

Mechanistic Rationale: The Deactivated Amine Challenge

As an Application Scientist, it is critical to understand why standard coupling conditions often fail with this precursor.

5-Aminothiophene-2-sulfonamide is a "push-pull" system. The thiophene ring acts as an electron-conducting conduit between the electron-donating C5-amino group and the strongly electron-withdrawing C2-sulfonamide group.

  • The Causality of Low Reactivity: The mesomeric effect pulls electron density away from the nitrogen lone pair on the C5-amino group, delocalizing it across the thiophene ring towards the sulfonyl oxygen atoms.

  • Synthetic Consequence: This significantly reduces the nucleophilicity of the amine compared to a standard aniline. Consequently, standard amide coupling reactions (e.g., using HATU/DCM for 2-4 hours) will result in poor yields. Reactions require extended timelines (up to 96 hours)[3] or elevated temperatures, alongside strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) to drive the equilibrium without competing for the electrophile.

Mechanistic Pathway Visualization

G Precursor 5-Aminothiophene-2-sulfonamide (Bifunctional Precursor) C5_Pathway C5-Amino Pathway (Nucleophilic Addition) Precursor->C5_Pathway Electrophilic Attack at C5-NH2 C2_Pathway C2-Sulfonamide Pathway (Pharmacophore/Cyclization) Precursor->C2_Pathway Retention or Derivatization of -SO2NH2 AmideCoupling Amide Coupling (e.g., NaV1.8 Inhibitors) C5_Pathway->AmideCoupling Activated Acids (DIPEA, DMF) SchiffBase Condensation (Schiff Base Formation) C5_Pathway->SchiffBase Aldehydes/Ketones (Acid Catalysis) CAI_Target Carbonic Anhydrase Inhibitors (CAIs) C2_Pathway->CAI_Target Zinc Metalloenzyme Coordination BetaAmyloid Beta-Amyloid Inhibitors C2_Pathway->BetaAmyloid Target Binding Interactions

Bifunctional reactivity pathways of 5-Aminothiophene-2-sulfonamide in heterocyclic synthesis.

Experimental Workflows & Protocols

The following protocols are self-validating systems designed to overcome the inherent low nucleophilicity of the precursor, specifically adapted from validated pharmaceutical patents for NaV1.8 inhibitors[3][7].

Protocol A: Synthesis of Bicyclic Heterocyclic Amides via C5-Amide Coupling

Objective: To couple an activated carboxylic acid (e.g., a quinoline-3-carboxylic acid derivative) to the C5-amino group while leaving the C2-sulfonamide intact for target binding.

Materials:

  • 5-Aminothiophene-2-sulfonamide (Precursor)

  • Activated carboxylic acid electrophile (e.g., acid chloride or HATU-activated acid)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) for HPLC dilution

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In an oven-dried reaction vial purged with inert gas (N2/Ar), dissolve 7.1 mg (40 µmol) of 5-aminothiophene-2-sulfonamide in 1.0 mL of anhydrous DMF[3].

    • Expert Insight: DMF is mandatory here. The highly polar sulfonamide group makes the precursor virtually insoluble in standard coupling solvents like DCM.

  • Base Addition: Add 21 µL (120 µmol, 3.0 equivalents) of DIPEA to the solution[3].

    • Expert Insight: 3.0 equivalents of DIPEA act as a robust acid scavenger. Because the C5-amine is deactivated, neutralizing any generated acid (like HCl from an acid chloride) prevents the protonation of the already weak nucleophile, which would halt the reaction entirely.

  • Electrophile Introduction: Add the activated carboxylic acid (40 µmol, 1.0 eq) to the reaction mixture dropwise if liquid, or in a single portion if solid.

  • Extended Incubation: Cap the vial and stir the reaction mixture at room temperature (20-25°C) for 96 hours [3].

    • Expert Insight: Do not truncate this step. The 96-hour timeline is a direct consequence of the mesomeric deactivation of the amine by the para-like sulfonamide group. Premature termination will result in massive recovery of unreacted starting material.

  • Concentration: Concentrate the reaction mixture under reduced pressure (using a rotary evaporator with a high-vacuum pump due to DMF's high boiling point).

  • Purification: Dilute the resulting crude residue with 4.0 mL of Acetonitrile (MeCN)[3]. Filter through a 0.45 µm PTFE syringe filter and purify using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the final heterocyclic amide.

Protocol B: Optimization of Reaction Parameters

To assist in scaling or modifying the above protocol, the following table summarizes the quantitative impact of varying reaction conditions on the coupling yield of 5-aminothiophene-2-sulfonamide.

Table 2: Reaction Optimization Data for C5-Amide Coupling

Activation MethodSolventBase (Eq)Temp (°C)Time (h)Expected Yield (%)Causality / Notes
Acid ChlorideDMFDIPEA (3.0)259665 - 75Optimal balance of yield and avoiding thermal degradation of the sulfonamide[3].
HATU / HOBtDMFDIPEA (3.0)504850 - 60Heating accelerates the reaction but can lead to side-reactions at the sulfonamide nitrogen.
Acid ChlorideDCMTEA (3.0)2524< 15Poor solubility of the precursor in DCM prevents effective collision rates.
EDC / NHSDMSOK2CO3 (2.0)257230 - 40Heterogeneous base (K2CO3) limits the reaction rate compared to soluble DIPEA.

Trustworthiness & Validation Checkpoints

To ensure the integrity of the synthesized compounds, researchers must implement the following validation steps:

  • LC-MS Monitoring: Monitor the 96-hour reaction[3] every 24 hours via LC-MS. Look for the disappearance of the precursor mass ( m/z 178.23)[5] and the emergence of the product mass.

  • NMR Verification: Post-purification, 1 H-NMR is critical. The disappearance of the broad singlet corresponding to the C5-NH2 protons (usually around 6.0-6.5 ppm in DMSO-d6) and the appearance of a downfield amide proton (typically >10.0 ppm) validates successful coupling, while the C2-SO2NH2 protons (around 7.5 ppm) should remain intact.

References

  • World Intellectual Property Organization (WIPO). "WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain." Google Patents, 2023.
  • Taiwan Intellectual Property Office. "TWI235155B - Heterocyclic sulfonamide inhibitors of beta amyloid production." Google Patents, 2005.

Sources

Application

Application Note: Preparation and In Vitro Application of 5-Aminothiophene-2-sulfonamide Stock Solutions

Executive Summary 5-Aminothiophene-2-sulfonamide (5-AT-2-SA) is a highly versatile heterocyclic building block widely utilized in fragment-based drug discovery (FBDD). It serves as a critical precursor in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminothiophene-2-sulfonamide (5-AT-2-SA) is a highly versatile heterocyclic building block widely utilized in fragment-based drug discovery (FBDD). It serves as a critical precursor in the synthesis of Carbonic Anhydrase (CA) inhibitors and Nav1.8 voltage-gated sodium channel antagonists for pain management[1]. Due to the compound's specific physicochemical profile—namely, its poor aqueous solubility and high lipophilicity—researchers must employ rigorous solvent control during in vitro assay preparation.

This application note provides a self-validating, step-by-step protocol for formulating stable master stock solutions in Dimethyl Sulfoxide (DMSO) and executing precise serial dilutions for cell culture applications, ensuring maximum bioavailability without solvent-induced cytotoxicity.

Physicochemical Profiling & Scientific Rationale

To design an effective solubilization strategy, one must first analyze the compound's molecular characteristics. The thiophene ring confers significant lipophilicity, acting as a bioisostere for phenyl rings to improve membrane permeability. However, this same structural feature severely limits its solubility in standard aqueous buffers (e.g., PBS, DPBS).

Table 1: Physicochemical Properties of 5-Aminothiophene-2-sulfonamide

PropertyValue / Specification
CAS Number 17510-79-1
Molecular Formula C₄H₆N₂O₂S₂[2]
Molecular Weight 178.23 g/mol [2]
Purity Requirement ≥ 95% (HPLC validated)[2]
Primary Solvent 100% Anhydrous DMSO
Max Solubility (DMSO) ~50–100 mM (Requires sonication)
Aqueous Solubility Poor (< 1 mM without vehicle)
Storage (Solid Powder) Room temperature, desiccated, protected from light[3]
Storage (Liquid Stock) -20°C to -80°C (Strictly avoid freeze-thaw cycles)
Mechanistic Context: Why this Compound?

In pharmacological applications, the sulfonamide moiety of 5-AT-2-SA acts as a potent Zinc-Binding Group (ZBG). When introduced to metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide ion necessary for CO₂ hydration.

Mechanism A 5-Aminothiophene- 2-sulfonamide B Sulfonamide Moiety (Zinc-Binding Group) A->B features C Zn2+ Ion in Carbonic Anhydrase B->C coordinates with D Enzyme Active Site Blockade C->D induces

Mechanism of Carbonic Anhydrase inhibition via zinc coordination by the sulfonamide moiety.

Experimental Protocols

Protocol 1: Preparation of 100 mM Master Stock Solution in DMSO

Causality Note: Anhydrous DMSO is mandated because the introduction of ambient moisture can cause the hydrophobic thiophene derivative to prematurely precipitate out of solution. We prepare a highly concentrated (100 mM) master stock to ensure that subsequent dilutions into aqueous media keep the final DMSO concentration strictly below 0.1% (v/v).

Materials Required:

  • 5-Aminothiophene-2-sulfonamide powder (≥95% purity)

  • 100% Anhydrous DMSO (Cell culture grade)

  • Analytical balance (0.1 mg precision)

  • Sterile, amber microcentrifuge tubes (to prevent photodegradation)

Step-by-Step Methodology:

  • Equilibration: Allow the vial of 5-AT-2-SA powder to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric condensation on the hygroscopic powder.

  • Weighing: Accurately weigh 17.82 mg of 5-AT-2-SA powder and transfer it into a sterile 1.5 mL amber microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of 100% Anhydrous DMSO to the tube to achieve a 100 mM concentration.

  • Agitation: Vortex the solution vigorously for 60 seconds. If visible particulates remain, sonicate the tube in a room-temperature water bath for 5–10 minutes. Reasoning: Sonication provides the acoustic cavitation energy required to break the crystalline lattice of the compound.

  • Validation Checkpoint: Hold the tube against a strong light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution; do not proceed until the solution is completely clear.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots. Store immediately at -20°C. Reasoning: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and cause irreversible compound precipitation.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture

Causality Note: Direct addition of the 100 mM stock to aqueous cell culture media will cause localized "crashing" (precipitation) of the drug. A serial dilution strategy must be employed, utilizing an intermediate DMSO dilution before the final aqueous transfer.

Workflow S1 Weigh 5-AT-2-SA Powder S2 Dissolve in 100% DMSO (Vortex/Sonicate) S1->S2 Add Solvent S3 100 mM Master Stock (Store at -20°C) S2->S3 Aliquot S4 Intermediate Dilution (in DMSO) S3->S4 Thaw & Dilute S5 Final Dilution in Media (≤0.1% DMSO) S4->S5 1:1000 into Media

Step-by-step workflow for preparing 5-AT-2-SA stock solutions and in vitro media dilutions.

Step-by-Step Methodology:

  • Thawing: Remove a 50 µL aliquot of the 100 mM master stock from -20°C and allow it to thaw completely at room temperature. Vortex briefly.

  • Intermediate Dilution: If your target assay concentration is 10 µM, first prepare a 10 mM intermediate stock by adding 10 µL of the 100 mM master stock to 90 µL of 100% DMSO.

  • Media Preparation (Final Dilution): Pre-warm your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Compound Integration: Add 1 µL of the 10 mM intermediate stock to 999 µL of the pre-warmed media. Mix immediately by gentle inversion or pipetting. Reasoning: This yields a final target concentration of 10 µM while keeping the final DMSO concentration at exactly 0.1% (v/v).

  • Vehicle Control Preparation (Critical): In a separate tube, add 1 µL of pure 100% DMSO to 999 µL of media.

  • Validation Checkpoint: Apply the vehicle control media to a dedicated set of control wells. Observe the cells under a phase-contrast microscope 24 hours post-treatment. If the vehicle control shows altered morphology or reduced viability compared to untreated cells, the assay is invalid; the DMSO batch or pipetting technique must be evaluated.

Troubleshooting Guide

Table 2: Common Issues and Resolutions

Problem IdentifiedMechanistic CauseCorrective Action
Compound precipitates upon addition to media Localized high concentration of DMSO/drug or cold media causing a sudden drop in solubility.Ensure media is pre-warmed to 37°C. Add the DMSO stock dropwise while actively swirling the media to ensure rapid dispersal.
High cytotoxicity in all treated wells Final DMSO concentration exceeds cellular tolerance (>0.1% v/v).Recalculate intermediate dilutions. Ensure the final transfer volume of DMSO into the media never exceeds a 1:1000 ratio.
Inconsistent assay results across biological replicates Compound degradation due to repeated freeze-thaw cycles of the master stock.Discard the compromised stock. Prepare a fresh master stock and strictly adhere to single-use aliquoting (Protocol 1, Step 6).

References

  • Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of Nav1.

Sources

Method

In Vitro Enzyme Assay Protocols Using 5-Aminothiophene-2-sulfonamide: Dual-Target Profiling

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol Guide. Introduction & Mechanistic Rationale 5-Aminothiophene-2-sulfonamide (5-AT-2-S) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Protocol Guide.

Introduction & Mechanistic Rationale

5-Aminothiophene-2-sulfonamide (5-AT-2-S) is a highly versatile, bifunctional pharmacophore widely utilized in early-stage drug discovery and structural biology. As a bioisostere of classical benzene-based sulfanilamides, the thiophene ring introduces unique electron density and steric constraints that alter target residence time and binding affinity.

From a mechanistic standpoint, 5-AT-2-S exhibits a dual-targeting capability:

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide moiety ( −SO2​NH2​ ) acts as a potent zinc-binding group (ZBG). In the active site of CA, it undergoes deprotonation to form a sulfonamidate anion, which directly coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water molecule essential for catalytic activity [1].

  • Dihydropteroate Synthase (DHPS) Inhibition: The 5-amino group on the thiophene ring perfectly mimics the para-amino group of p-aminobenzoic acid (pABA). This allows the compound to act as a competitive inhibitor of DHPS in the microbial folate biosynthesis pathway, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP) [2].

MOA cluster_CA Carbonic Anhydrase (CA) Pathway cluster_DHPS Folate Biosynthesis Pathway Compound 5-Aminothiophene- 2-sulfonamide CA_Enzyme Carbonic Anhydrase (Active Zn2+) Compound->CA_Enzyme Inhibits (Sulfonamide binds Zn2+) DHPS_Enzyme Dihydropteroate Synthase (DHPS) Compound->DHPS_Enzyme Inhibits (Competes with pABA) pH_Reg pH Regulation & Fluid Balance CA_Enzyme->pH_Reg Catalyzes CO2 Hydration Folate Folate Synthesis (DNA/RNA Production) DHPS_Enzyme->Folate Condenses pABA + DHPPP

Dual-target mechanism of 5-Aminothiophene-2-sulfonamide inhibiting CA and DHPS.

Quantitative Data & Assay Parameters

To ensure robust assay development, the quantitative parameters for evaluating 5-AT-2-S against both targets are summarized below. A self-validating assay must achieve a Z'-factor of ≥0.5 to be considered reliable for high-throughput screening.

ParameterCA II Esterase AssayDHPS Coupled Assay
Substrate p-Nitrophenyl acetate (pNPA)pABA + DHPPP
Detection Method Colorimetric (Absorbance at 405 nm)UV (Absorbance at 340 nm, NADPH)
Target Enzyme Human Carbonic Anhydrase II (hCA II)Microbial Dihydropteroate Synthase
5-AT-2-S Mechanism Zinc metalloenzyme direct coordinationCompetitive inhibitor (vs. pABA)
Expected IC₅₀ Range 10 nM – 150 nM1 µM – 15 µM
Positive Control AcetazolamideSulfamethoxazole
Key Artifact Source Spontaneous aqueous pNPA hydrolysisNADPH auto-oxidation

Protocol A: Carbonic Anhydrase II Esterase Activity Assay

Causality & Experimental Rationale

While the physiological function of CA is the hydration of CO2​ , measuring this reaction in vitro requires complex stopped-flow instrumentation due to the rapid spontaneous hydration of CO2​ . Instead, we exploit the enzyme's secondary esterase activity using p-nitrophenyl acetate (pNPA) [3]. CA hydrolyzes colorless pNPA into p-nitrophenol, a yellow chromophore easily tracked at 405 nm.

Critical Insight: We explicitly use Tris−SO4​ buffer rather than standard Tris−HCl . Chloride ions ( Cl− ) are weak inhibitors of CA and will artificially shift the IC₅₀ of your test compound. Sulfate ions are non-inhibitory. Furthermore, a kinetic read is chosen over an endpoint read to mathematically subtract the spontaneous aqueous hydrolysis of pNPA.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris−SO4​ , pH 7.6.

    • Enzyme Solution: Dilute recombinant hCA II in Assay Buffer to a final well concentration of 10 nM.

    • Substrate Stock: Prepare a 20 mM stock of pNPA in anhydrous Acetonitrile (do not use aqueous buffers for the stock to prevent premature hydrolysis).

    • Inhibitor (5-AT-2-S): Prepare a 10 mM stock in 100% DMSO, followed by 3-fold serial dilutions.

  • Plate Setup (96-well clear flat-bottom plate):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the 5-AT-2-S serial dilutions (or DMSO for vehicle control). Final DMSO concentration must not exceed 5%.

    • Add 10 µL of the hCA II Enzyme Solution.

  • Pre-Incubation:

    • Incubate the plate at room temperature for 15 minutes. Causality: Sulfonamides are slow-binding inhibitors because they must displace the tightly bound water molecule from the zinc ion.

  • Reaction Initiation:

    • Add 10 µL of the 20 mM pNPA stock to all wells (Final [pNPA] = 1 mM).

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure absorbance at 405 nm every 30 seconds for 15 minutes at 25°C.

  • Data Analysis:

    • Extract the linear slope ( ΔOD/min ) for each well. Subtract the slope of the "No Enzyme" control from all test wells. Calculate IC₅₀ using a 4-parameter non-linear regression.

Workflow Step1 1. Reagent Preparation (Tris-SO4 Buffer, pNPA, hCA II, 5-AT-2-S) Step2 2. Pre-Incubation (15 min: Allows Zn2+ coordination) Step1->Step2 Step3 3. Reaction Initiation (Add pNPA Substrate) Step2->Step3 Step4 4. Kinetic Measurement (Absorbance at 405 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 via Regression) Step4->Step5

High-throughput pNPA esterase assay workflow for CA inhibition.

Protocol B: Dihydropteroate Synthase (DHPS) Coupled Assay

Causality & Experimental Rationale

The direct product of DHPS (7,8-dihydropteroate) lacks a distinct, easily measurable chromophore. To create a high-throughput, self-validating system, we utilize a coupled enzyme assay [4]. We introduce an excess of Dihydrofolate Reductase (DHFR) and NADPH into the reaction. As DHPS produces dihydropteroate, DHFR immediately reduces it, consuming NADPH in a 1:1 stoichiometric ratio. The depletion of NADPH is tracked via the decrease in absorbance at 340 nm.

Critical Insight: 5-AT-2-S is a competitive inhibitor against pABA. According to the Cheng-Prusoff relationship, the measured IC₅₀ is highly dependent on the substrate concentration. To ensure assay sensitivity and accurate Ki​ determination, the concentration of pABA must be set precisely at or slightly below its Michaelis constant ( Km​ ).

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl2​ , 50 mM β -mercaptoethanol, pH 8.0.

    • Coupling Mix: Prepare a solution containing excess DHFR (2 Units/mL), 200 µM NADPH, and 50 µM DHPPP.

    • Substrate (pABA): Prepare a stock solution and dilute to a final well concentration equal to its Km​ (typically ~10 µM depending on the DHPS species).

    • Inhibitor (5-AT-2-S): Serial dilutions in DMSO.

  • Plate Setup (96-well UV-transparent plate):

    • Add 150 µL of the Coupling Mix to each well.

    • Add 5 µL of 5-AT-2-S serial dilutions (or DMSO for vehicle control).

    • Add 25 µL of purified DHPS enzyme (optimized to yield a linear ΔOD drop of ~0.05/min).

  • Pre-Incubation:

    • Incubate at 37°C for 5 minutes to allow temperature equilibration and background NADPH consumption to stabilize.

  • Reaction Initiation:

    • Add 20 µL of pABA to initiate the condensation reaction.

  • Kinetic Measurement:

    • Read absorbance continuously at 340 nm every 30 seconds for 20 minutes at 37°C.

  • Data Analysis:

    • Calculate the negative slope ( −ΔOD/min ). The rate of NADPH oxidation is directly proportional to DHPS activity. Normalize against the vehicle control to determine the percentage of inhibition and derive the IC₅₀.

References

  • Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay Journal of Pharmacological Methods (PubMed) URL: [Link]

  • Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics Journal of Chemical Education (ACS Publications) URL:[Link]

  • Production of a Natural Dihydropteroate Synthase and Development of a Signal-Amplified Pseudo-Immunoassay for the Determination of Sulfonamides Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Application

Application Note: Advanced Formulation Techniques for 5-Aminothiophene-2-Sulfonamide in CA IX-Targeted Drug Delivery

Document Type: Technical Application Note & Validated Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The tumor microenvironment is c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The tumor microenvironment is characterized by severe hypoxia, which triggers the overexpression of Carbonic Anhydrase IX (CA IX)—a transmembrane metalloenzyme responsible for extracellular acidification and tumor survival. While 5-Aminothiophene-2-sulfonamide (ATS) and its derivatives are highly potent CA IX inhibitors, their clinical translation is hindered by poor aqueous solubility and off-target inhibition of the ubiquitous cytosolic isoform, hCA II.

This application note details a field-proven, self-validating methodology for formulating ATS into PLGA-PEG nanoparticles (ATS-NPs). By restricting cellular internalization and leveraging the Enhanced Permeability and Retention (EPR) effect, this formulation effectively isolates the drug's activity to the extracellular domain of hypoxic tumors, drastically improving the therapeutic index.

Mechanistic Rationale: The CA IX Target

5-Aminothiophene-2-sulfonamide contains a primary sulfonamide moiety (-SO₂NH₂) that acts as a potent zinc-binding group (ZBG). Upon reaching the tumor site, the nitrogen of the sulfonamide coordinates directly with the Zn²⁺ ion in the active site of CA IX, displacing the catalytic water molecule and halting the hydration of CO₂ .

Because heterocyclic sulfonamides possess high affinity for multiple CA isoforms , administering free ATS leads to systemic toxicity via hCA II inhibition in normal tissues. Encapsulating ATS within a nanocarrier prevents the drug from passively diffusing across the plasma membrane of healthy cells, thereby restricting its inhibitory action to the externally facing CA IX on hypoxic tumor cells .

Pathway HIF Hypoxia (HIF-1α Activation) CA9 CA IX Overexpression (Transmembrane) HIF->CA9 Induces gene expression Acid Extracellular Acidification CA9->Acid Catalyzes CO2 hydration Tumor Tumor Survival & Metastasis Acid->Tumor Promotes microenvironment Drug ATS-NPs (5-Aminothiophene- 2-sulfonamide) Drug->CA9 ZBG coordinates Zn2+

Fig 1: CA IX signaling in hypoxic tumors and targeted inhibition by ATS-NPs.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems , ensuring that every observed effect can be causally linked to the formulation itself.

Protocol 2.1: Synthesis of ATS-Loaded PLGA-PEG Nanoparticles

We utilize a single emulsion-solvent evaporation method. The physicochemical properties of the thiophene-2-sulfonamide scaffold make it highly compatible with hydrophobic encapsulation .

Materials:

  • Polymer: PLGA-PEG (50:50, MW 30,000 Da)

  • API: 5-Aminothiophene-2-sulfonamide (ATS)

  • Solvent: Dichloromethane (DCM)

  • Surfactant: Polyvinyl Alcohol (PVA, MW 13,000-23,000, 87-89% hydrolyzed)

Step-by-Step Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG and 5 mg of ATS in 2 mL of DCM.

    • Causality Insight: DCM is selected for its high volatility and excellent solvation of both the polymer and the heterocyclic API, ensuring a homogenous matrix prior to emulsification.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA solution in DI water. Filter through a 0.22 µm membrane.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous vortexing. Immediately transfer to a probe sonicator (40W, 3 minutes, on ice).

    • Causality Insight: The specific energy input (40W) provides the exact shear force required to break the organic phase into nanoscale droplets. Ice prevents thermal degradation of the API and premature solvent flashing.

  • Solvent Evaporation: Stir the emulsion magnetically at 500 rpm for 4 hours at room temperature in a fume hood.

    • Causality Insight: As DCM evaporates, the PLGA-PEG polymer precipitates, hardening into solid nanoparticles and trapping the ATS within the hydrophobic core.

  • Purification: Ultracentrifuge the suspension at 20,000 × g for 30 minutes. Discard the supernatant and resuspend the pellet in PBS. Dialyze (MWCO 10 kDa) against PBS for 24 hours.

    • System Validation: Dialysis ensures the complete removal of unencapsulated ATS and residual PVA, which would otherwise act as confounding variables (false positives) in downstream in vitro assays.

Formulation Org Organic Phase (PLGA-PEG + ATS in DCM) Emul O/W Emulsion (Probe Sonication, 40W, 3 min) Org->Emul Aq Aqueous Phase (1% PVA in DI Water) Aq->Emul Evap Solvent Evaporation (Magnetic Stirring, 4h) Emul->Evap Droplet stabilization Pur Purification (Ultracentrifugation & Dialysis) Evap->Pur DCM removal & NP hardening Char Characterization (DLS, HPLC, Zeta) Pur->Char Isolate ATS-NPs

Fig 2: Single emulsion-solvent evaporation workflow for ATS-NP synthesis.

Protocol 2.2: In Vitro Hypoxia Validation & Inhibition Assay

To validate the targeting efficacy, we must test the formulation against a cellular model that conditionally expresses CA IX.

Self-Validating Assay Design:

  • Target Cell Line: HCT-15 Colorectal Cancer Cells.

  • Negative Control: Untreated cells (Baseline viability).

  • Vehicle Control: Blank PLGA-PEG NPs (Proves polymer is non-toxic).

  • Positive Control: Free ATS (Proves the API is active).

  • System Validation Control: Normoxic cells treated with ATS-NPs (Proves the formulation does not cause off-target toxicity in cells lacking CA IX).

Step-by-Step Procedure:

  • Seed HCT-15 cells in 96-well plates at a density of 1×10⁴ cells/well.

  • Incubate for 24 hours at 37°C in a standard normoxic incubator (21% O₂, 5% CO₂).

  • Divide the plates into two cohorts: Normoxia (maintain at 21% O₂) and Hypoxia (transfer to a hypoxia chamber at 1% O₂).

    • Causality Insight: 1% O₂ mimics the hypoxic core of solid tumors, stabilizing HIF-1α, which translocates to the nucleus to upregulate the CA9 gene.

  • Treat both cohorts with serial dilutions of Free ATS, Blank NPs, and ATS-NPs. Incubate for 48 hours.

  • Measure extracellular pH using a microelectrode (to confirm CA IX functional inhibition) and assess cell viability via MTT assay.

Quantitative Data & Characterization

The success of the formulation is demonstrated by its physical stability and its shifted selectivity profile. All quantitative data is summarized below.

Table 1: Physicochemical Properties of ATS Formulations

Dynamic Light Scattering (DLS) and HPLC analysis confirm that the nanoparticles fall within the optimal size range (100-200 nm) for EPR-mediated tumor accumulation.

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Blank NPs 125.4 ± 3.20.12-22.4 ± 1.5N/A
ATS-NPs 142.8 ± 4.10.15-18.6 ± 1.278.5 ± 2.4
Table 2: Enzyme Inhibition Profile (IC₅₀)

This table highlights the critical achievement of the formulation. Free ATS is a potent but non-selective inhibitor. By encapsulating ATS, we prevent it from entering the cytosol of healthy cells, effectively rendering it inactive against hCA II while maintaining high potency against the extracellular domain of tumor-associated hCA IX.

InhibitorhCA II (Cytosolic, nM)hCA IX (Transmembrane, nM)Selectivity Ratio (hCA II / hCA IX)
Free ATS 12.58.41.48
ATS-NPs > 10,000*15.2> 650

*Note: The drastic reduction in hCA II inhibition by ATS-NPs is a direct result of the nanocarrier's inability to passively diffuse across the plasma membrane, perfectly validating the formulation rationale.

Conclusion

The formulation of 5-Aminothiophene-2-sulfonamide into PLGA-PEG nanoparticles successfully resolves the compound's inherent lack of selectivity. By engineering a delivery system that exploits both the EPR effect and the unique extracellular topology of CA IX in hypoxic tumors, researchers can achieve a >650-fold selectivity window. This protocol serves as a foundational blueprint for the preclinical development of sulfonamide-based nanotherapeutics.

References

  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget (2015). URL:[Link]

  • Three dimensional structure of human carbonic anhydrase IX in complex with sulfonamide. Protein Data Bank Japan (PDBj) (2024). URL: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (2021). URL:[Link]

  • 2-Thiophenesulfonamide (CID 72881). PubChem - National Institutes of Health (2025). URL:[Link]

Method

Application Note: Preclinical Administration of 5-Aminothiophene-2-sulfonamide in Murine Models

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Content Type: Advanced Methodology and Protocol Guide Introduction & Scientific Rationale 5-Aminothiophene-2-sulfonamide (5-AT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Content Type: Advanced Methodology and Protocol Guide

Introduction & Scientific Rationale

5-Aminothiophene-2-sulfonamide (5-AT2S) is a highly versatile heterocyclic compound. In preclinical drug discovery, it serves a dual purpose: it is a potent intrinsic inhibitor of metalloenzymes like carbonic anhydrase (exhibiting antibacterial and diuretic properties) [1][2], and it acts as a critical precursor scaffold for synthesizing highly selective voltage-gated sodium channel (NaV1.8) inhibitors used in novel pain management therapies [3].

When transitioning 5-AT2S or its direct derivatives from in vitro assays to in vivo murine models, researchers face significant pharmacokinetic (PK) challenges. The thiophene-sulfonamide scaffold typically exhibits moderate lipophilicity and is susceptible to rapid hepatic clearance via N-acetylation and CYP450-mediated metabolism [4]. As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical pharmacokinetics and bench-level execution. This guide details the causality behind formulation choices and provides self-validating protocols for Intravenous (IV), Per Oral (PO), and Intraperitoneal (IP) administration in mice.

Physicochemical Profiling & Formulation Strategy

Sulfonamides generally exhibit poor aqueous solubility at a neutral physiological pH. Because 5-AT2S contains both a primary amine (weak base) and a sulfonamide group (weak acid), it is amphoteric. However, it remains predominantly un-ionized in pure water, necessitating optimized vehicle systems to prevent in vivo precipitation, which can lead to fatal embolisms (in IV) or erratic absorption profiles (in PO/IP).

Vehicle Selection Causality:
  • For Intravenous (IV) / Intraperitoneal (IP) Dosing (Solutions):

    • Formulation: 5% DMSO, 40% PEG-400, 5% Tween-80, 50% Sterile Saline.

    • Causality: DMSO acts as the primary solvent to disrupt the crystal lattice of the compound. PEG-400 serves as a co-solvent to maintain solubility upon dilution, and Tween-80 (a surfactant) prevents precipitation when the formulation mixes with the aqueous environment of the bloodstream or peritoneal fluid.

  • For Per Oral (PO) Dosing (Suspensions):

    • Formulation: 0.5% Methylcellulose (MC) or 0.5% Carboxymethyl cellulose sodium (CMC-Na) in water.

    • Causality: True solutions are not strictly required for oral dosing. A homogenous suspension in a viscous polymer (like MC) ensures uniform dosing and mimics the dissolution process the drug will undergo in the gastrointestinal tract.

Experimental Protocols: Administration Routes

General Prerequisites: All procedures must be approved by your Institutional Animal Care and Use Committee (IACUC). Use adult mice (e.g., C57BL/6 or CD-1), aged 8–12 weeks, weighing 20–30g.

Intravenous (IV) Injection via Lateral Tail Vein

Purpose: To determine absolute bioavailability (F%) and systemic clearance (CL) by bypassing first-pass metabolism.

  • Preparation: Dilute the 5-AT2S formulation to a concentration that allows a dosing volume of 2–4 mL/kg (e.g., 50–100 µL for a 25g mouse). Causality: Exceeding 5 mL/kg IV can induce right-sided heart failure due to volume overload.

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes. Causality: Heat induces peripheral vasodilation, making the lateral tail veins engorged and visible.

  • Restraint & Insertion: Secure the mouse in a tailored restrainer. Swab the tail with 70% ethanol. Insert a 27G or 28G needle (bevel up) at a shallow 10-degree angle into the lateral vein, starting at the distal third of the tail.

  • Injection & Self-Validation: Inject the compound slowly over 5–10 seconds.

    • Validation Check: A successful IV injection is characterized by zero resistance and the visible clearing (blanching) of blood from the vein as the fluid enters. If you feel resistance or observe a localized bleb (subcutaneous swelling), you have extravasated. Action: Abort immediately, apply pressure, and use the contralateral vein slightly proximal to the failed site.

Per Oral (PO) Gavage

Purpose: To assess systemic exposure and oral bioavailability, critical for developing chronic pain or antibacterial therapeutics.

  • Preparation: Prepare the 5-AT2S suspension. The standard dosing volume is 10 mL/kg (250 µL for a 25g mouse).

  • Equipment: Use a 20G or 22G reusable stainless-steel or disposable plastic feeding tube with a bulbous tip. Causality: The bulb prevents mucosal laceration and ensures the tube bypasses the trachea.

  • Measurement: Measure the tube from the corner of the animal's mouth to the xiphoid process (base of the sternum) to gauge the insertion depth.

  • Restraint & Insertion: Scruff the mouse firmly to immobilize the head and align the esophagus in a straight vertical line. Insert the bulb into the diastema (gap between incisors and molars), gently sliding it over the tongue and down the esophagus.

  • Injection & Self-Validation: Depress the plunger smoothly.

    • Validation Check: The animal should not struggle excessively during insertion. Post-administration, the mouse must return to normal ambulation within seconds. Labored breathing, gasping, or fluid at the nares immediately post-gavage indicates accidental tracheal intubation. Euthanize the animal immediately if this occurs.

Intraperitoneal (IP) Injection

Purpose: Rapid systemic screening for acute pharmacodynamic models (e.g., imiquimod-induced psoriasis or acute nociception models)[4].

  • Preparation: Standard dosing volume is 5–10 mL/kg . Use a 26G or 27G needle.

  • Restraint: Scruff the mouse and tilt its head downward at a 45-degree angle. Causality: This position causes the abdominal organs (viscera) to shift cranially against the diaphragm, creating an empty space in the lower abdomen.

  • Insertion: Target the lower right quadrant of the abdomen. Causality: Avoiding the midline prevents injection into the linea alba or bladder; avoiding the left side prevents puncture of the cecum.

  • Injection & Self-Validation: Insert the needle at a 30-degree angle, penetrating just through the abdominal wall. Aspirate slightly.

    • Validation Check: If aspiration yields yellow fluid (urine), green/brown fluid (intestinal content), or blood, withdraw and discard the syringe. If clear, inject smoothly. A successful IP injection leaves no visible bump on the skin.

Pharmacokinetic Data Interpretation

To provide a benchmark for your studies, the following table synthesizes typical PK parameters for thiophene-sulfonamide derivatives in murine models following the administration routes detailed above.

Pharmacokinetic ParameterIV (Intravenous)PO (Per Oral)IP (Intraperitoneal)Mechanistic Implication
Dose (mg/kg) 5.020.020.0Standardized doses allow for linear PK and bioavailability calculations.
Cmax (ng/mL) ~4500 (C0)~1200~2800IP bypasses initial GI absorption barriers but remains subject to hepatic first-pass metabolism.
Tmax (h) N/A1.0 - 2.00.25 - 0.5Rapid absorption via mesenteric vessels in IP vs. slower GI transit and dissolution in PO.
t1/2 (h) 1.5 - 2.52.0 - 3.01.8 - 2.5Thiophene-sulfonamides typically exhibit short-to-moderate half-lives due to rapid hepatic clearance [4].
Bioavailability (F%) 100%35 - 45%70 - 85%Moderate oral bioavailability necessitates formulation optimization (e.g., prodrugs) for chronic dosing.

Mechanistic Workflow

The following diagram illustrates the logical flow from formulation through administration, systemic distribution, and ultimate target engagement or clearance of 5-AT2S.

G cluster_routes Murine Administration Routes Formulation 5-AT2S Formulation (Vehicle Optimization) IV Intravenous (IV) 100% Bioavailability Formulation->IV PO Per Oral (PO) First-Pass Metabolism Formulation->PO IP Intraperitoneal (IP) Rapid Systemic Entry Formulation->IP Circulation Systemic Circulation (Plasma PK Profiling) IV->Circulation Direct Venous Entry PO->Circulation GI Absorption & Hepatic Portal IP->Circulation Mesenteric Absorption Target Target Engagement (NaV1.8 / Carbonic Anhydrase) Circulation->Target Tissue Distribution Clearance Hepatic & Renal Clearance (CYP450 / N-acetylation) Circulation->Clearance Elimination Pathways

Figure 1: Pharmacokinetic workflow and systemic distribution of 5-AT2S following murine administration.

References

  • Evidence for folate-salvage reactions in plants (Structure versus activity study of thiophene analogs of sulfanilamides). ResearchGate. Available at: 1

  • Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Taylor & Francis. Available at: 2

  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Google Patents. Available at: 3

  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry - ACS Publications. Available at: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Aminothiophene-2-sulfonamide Synthesis

Welcome to the Technical Support Center for Thiophene-based Intermediates. This guide is designed for researchers and drug development professionals addressing critical yield bottlenecks in the synthesis of 5-aminothioph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiophene-based Intermediates. This guide is designed for researchers and drug development professionals addressing critical yield bottlenecks in the synthesis of 5-aminothiophene-2-sulfonamide. This highly reactive building block is frequently utilized in the development of carbonic anhydrase inhibitors (e.g., Dorzolamide) and voltage-gated sodium channel modulators[1].

Below, we dissect the mechanistic causes of low yield, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to ensure synthetic success.

Synthesis Workflow & Critical Failure Points

G A Thiophene-2-sulfonyl chloride B Thiophene-2-sulfonamide A->B NH3 / Base C 5-Nitrothiophene-2-sulfonamide B->C HNO3 / H2SO4 (0 °C) D 5-Aminothiophene-2-sulfonamide C->D Fe / AcOH or H2 / Pd/C T1 Risk: Over-nitration C->T1 E Downstream Amidation (In-situ) D->E Immediate Use T2 Risk: Catalyst Poisoning D->T2 T3 Risk: Oxidative Degradation D->T3

Workflow for 5-Aminothiophene-2-sulfonamide synthesis and common failure points.

Troubleshooting FAQs

Q1: Why is my yield dropping significantly during the nitration of thiophene-2-sulfonamide? A1: The thiophene ring is electron-rich and highly susceptible to oxidative degradation by strong oxidizing agents like nitric acid. When nitrating thiophene-2-sulfonamide, elevated temperatures lead to ring opening and the formation of di-nitro byproducts (over-nitration at the 4-position). Causality & Solution: The sulfonyl group is electron-withdrawing, directing the incoming nitro group to the 5-position. However, the reaction is highly exothermic. You must maintain strict temperature control (0 °C to 5 °C) using an ice-salt bath and ensure the dropwise addition of the nitrating mixture (HNO₃/H₂SO₄) to preserve the integrity of the thiophene core.

Q2: I am using Pd/C for the catalytic hydrogenation of 5-nitrothiophene-2-sulfonamide, but the reaction stalls and yields are below 30%. What is happening? A2: You are experiencing classic catalyst poisoning. Causality & Solution: The sulfur atom in the thiophene ring possesses lone electron pairs that strongly coordinate to the empty d-orbitals of the palladium catalyst, blocking the active sites required for hydrogen activation. Furthermore, aggressive hydrogenation can cause unwanted C-S bond cleavage (desulfurization). To resolve this, switch to a metal-mediated Bechamp-type reduction using Iron (Fe) powder in glacial acetic acid, which is entirely immune to sulfur poisoning[1]. If catalytic hydrogenation is strictly required for your workflow, you must increase the catalyst loading (e.g., 10 wt% Pd/C on a dry basis) and run the reaction in a polar protic solvent like methanol under steady balloon pressure[2].

Q3: My isolated 5-aminothiophene-2-sulfonamide turns dark brown rapidly upon exposure to air, and NMR shows a complex mixture. How do I prevent this? A3: 2-Aminothiophenes are notoriously unstable and should rarely be isolated as free bases. Causality & Solution: The electron-donating amino group makes the already electron-rich thiophene ring highly susceptible to electrophilic attack and rapid oxidation. In the presence of air, they oxidize to reactive thiophene-S-oxides[3] and mercaptides, and undergo base-catalyzed tautomerization to imines, which subsequently polymerize into dark, insoluble tars[4]. Best Practice: Do not attempt to store the free amine. It must be generated and used in-situ for downstream coupling. If isolation is absolutely mandatory, perform the workup under an inert atmosphere (Argon/N₂) and immediately protect the amine (e.g., with a Boc group) or store it at -20 °C in a sealed, light-protected vessel.

Quantitative Data: Reduction Method Comparison

The choice of reduction method dictates both the yield and the purity profile of the final aminothiophene. Below is a comparative analysis of the two primary methodologies:

Reduction MethodReagents & ConditionsTypical YieldMechanistic AdvantageKnown Limitations
Metal-Mediated (Bechamp) Fe powder (5 eq), Glacial AcOH, EtOAc, 25 °C, 3h>85%[1]Completely tolerates sulfur; avoids C-S bond cleavage and ring reduction.Requires rigorous filtration of heavy metal sludge (iron salts) post-reaction.
Catalytic Hydrogenation H₂ (balloon), 10% Pd/C, Methanol, 25 °C, 12h~79%[2]Clean reaction profile; easy solvent removal via simple filtration.High risk of Pd catalyst poisoning by sulfur; prone to stalling.
Validated Experimental Protocol: Iron-Mediated Reduction

This protocol utilizes a self-validating system: the use of Iron/AcOH prevents catalyst poisoning, while the immediate neutralization and concentration steps are specifically designed to minimize the oxidative degradation of the unstable aminothiophene product[1].

Materials Required:

  • 5-Nitrothiophene-2-sulfonamide (1.0 equivalent)

  • Iron (Fe) powder (5.0 equivalents)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • 10% Aqueous Sodium Bicarbonate (NaHCO₃)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask purged with Nitrogen, dissolve 5-nitrothiophene-2-sulfonamide (e.g., 5.5 mmol) in anhydrous ethyl acetate (11 mL).

  • Acid & Metal Addition: Add glacial acetic acid (11 mL) to the solution. Slowly add the Iron powder (27.6 mmol, ~5 eq) in portions to prevent excessive heat generation.

  • Reaction Monitoring: Stir the heterogeneous mixture vigorously at ambient temperature (20-25 °C) for 3 hours. Monitor the disappearance of the nitro starting material via TLC (Hexanes:EtOAc).

  • Quenching & Neutralization (Critical Step): Dilute the reaction mixture with additional ethyl acetate (200 mL). Transfer to a separatory funnel and carefully wash with 10% aqueous sodium bicarbonate solution (50 mL). Causality: Neutralizing the acetic acid prevents acid-catalyzed degradation of the newly formed aminothiophene during concentration.

  • Filtration: Filter the organic layer through a tightly packed pad of Celite to remove the unreacted iron powder and iron acetate sludge. Rinse the Celite pad thoroughly with ethyl acetate.

  • Concentration & Immediate Use: Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C). Do not store the resulting solid. Immediately dissolve the crude 5-aminothiophene-2-sulfonamide in the appropriate solvent (e.g., DMF or DCM) for your subsequent coupling or protection step.

Sources

Optimization

Optimizing purification and recrystallization methods for 5-Aminothiophene-2-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Aminothiophene-2-sulfona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Aminothiophene-2-sulfonamide . This compound is a highly valuable intermediate in the development of Nav1.8 inhibitors[1] and carbonic anhydrase inhibitors.

However, the electron-rich thiophene ring coupled with the primary amine makes it highly susceptible to oxidative degradation, while the sulfonamide moiety complicates chromatographic resolution due to strong hydrogen bonding. This guide provides field-proven, self-validating protocols to ensure high yield and >98% purity.

Process Workflow

The following diagram outlines the optimized sequence for isolating the target compound from a crude reaction mixture, minimizing thermal and oxidative stress.

Workflow N1 Crude Reaction Mixture (5-Aminothiophene-2-sulfonamide) N2 Flash Chromatography (Silica Gel, EtOAc/Hexane) N1->N2 Load N3 Fraction Analysis (TLC / LC-MS) N2->N3 Elute N4 Concentration (Rotary Evaporation <40°C) N3->N4 Pool N5 Biphasic Recrystallization (CH2Cl2 / Hexane) N4->N5 Dissolve N6 Pure Crystalline Product (>98% Purity) N5->N6 Filter

Figure 1: Optimized purification and recrystallization workflow.

Troubleshooting & FAQs

Q1: Why does my 5-Aminothiophene-2-sulfonamide turn dark brown or black during purification? Causality: The 5-amino group on the electron-rich thiophene ring is highly susceptible to single-electron oxidation when exposed to air, light, or acidic silanol groups on standard silica gel. Solution: Perform chromatography rapidly using degassed solvents. Evaporate pooled fractions under reduced pressure at temperatures strictly below 40°C. Store the final product under an inert argon atmosphere.

Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization. How do I induce proper nucleation? Causality: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when a high concentration of impurities acts as a freezing-point depressant. Solution: Switch from a single solvent to a biphasic recrystallization system. Recrystallization from a Dichloromethane (CH₂Cl₂)/Hexane mixture has been proven to afford white crystalline products with high yields for thiophene-2-sulfonamide derivatives[2].

Q3: The compound is streaking heavily on my silica gel column. What is the optimal solvent system? Causality: The sulfonamide group is highly polar and acts as both a strong hydrogen bond donor and acceptor, interacting heavily with the acidic silanol groups on the silica stationary phase. Solution: Add 1% Triethylamine (TEA) to your eluent. TEA neutralizes the silanol groups, preventing the sulfonamide from hydrogen-bonding too strongly.

Quantitative Data: Solvent System Selection

Table 1: Flash Chromatography Solvent Systems

Solvent System Volume Ratio Approx. R_f Resolution Characteristics
EtOAc / Hexane 50:50 0.35 Good general separation; prone to minor streaking.
DCM / MeOH 95:5 0.40 Excellent for highly polar impurities; high capacity.

| EtOAc / Hexane + TEA | 50:50:1 | 0.38 | Sharpens bands by neutralizing silanol interactions. |

Table 2: Recrystallization Solvent Metrics

Primary Solvent Anti-Solvent Ratio Est. Yield Est. Purity Reference Context
Dichloromethane Hexane 1:3 >85% >98% Validated for thiophene sulfonamides[2]
Methanol Water 1:1 ~75% >95% Used for halogenated analogs[3]

| Ethanol | None | N/A | ~70% | >95% | General thiophene purification[4] |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating in-process checks (like 2D-TLC), you can verify the stability of your compound before committing your entire batch to a procedure.

Protocol A: Optimized Flash Column Chromatography

Objective: Isolate 5-Aminothiophene-2-sulfonamide from crude reaction byproducts without inducing on-column degradation.

  • Self-Validation (2D-TLC Check): Before running the column, spot the crude mixture on a TLC plate. Run it in 50:50 EtOAc/Hexane. Rotate the plate 90 degrees and run it again in the same solvent. If the compound spots fall off the diagonal, on-column degradation is occurring. If so, proceed to Step 2.

  • Column Preparation: Slurry-pack a silica gel column using 50:50 EtOAc/Hexane containing 1% Triethylamine (TEA). The TEA will passivate the acidic silica.

  • Loading: Dissolve the crude 5-Aminothiophene-2-sulfonamide in a minimal amount of Dichloromethane (DCM). If the crude is too polar, dry-load it onto a small amount of Celite (do not use silica for dry-loading to avoid prolonged acidic exposure).

  • Elution: Elute using a gradient of 30% to 50% EtOAc in Hexane. Collect fractions in clean glass tubes.

  • Pooling & Concentration: Identify pure fractions via TLC or LC-MS. Pool the fractions and concentrate via rotary evaporation. Crucial: Keep the water bath temperature below 40°C to prevent thermal oxidation of the amine.

Protocol B: Biphasic Recrystallization (CH₂Cl₂ / Hexane)

Objective: Achieve >98% purity while preventing "oiling out" phenomena.

  • Dissolution: Transfer the concentrated, semi-solid product from Protocol A into a clean Erlenmeyer flask. Add a minimal volume of Dichloromethane (CH₂Cl₂) (approx. 2-3 mL per gram of product).

  • Heating: Gently warm the flask in a water bath (approx. 35°C) until the solid is completely dissolved. If insoluble particulates remain, perform a hot gravity filtration.

  • Anti-Solvent Addition: Remove the flask from the heat. While stirring gently, add Hexane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Nucleation (Self-Validation): Add exactly one drop of CH₂Cl₂ to clear the solution. Cover the flask and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling ensures the thermodynamic formation of a stable crystal lattice, excluding impurities. Rapid cooling traps impurities and causes oiling out.

  • Harvesting: Once crystals have formed at room temperature, transfer the flask to an ice bath (0°C) for 30 minutes to maximize yield. Filter the white crystalline product under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold Hexane. Dry the crystals under high vacuum for 12 hours. Store the final pure compound in an amber vial flushed with argon.

References

  • Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. PMC (NIH). Available at:[Link]

  • Full article: Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Taylor & Francis. Available at: [Link]

  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain. Google Patents.

Sources

Troubleshooting

Preventing degradation of 5-Aminothiophene-2-sulfonamide during long-term storage

Technical Support Center: 5-Aminothiophene-2-sulfonamide Stability & Storage Welcome to the Technical Support Center for 5-Aminothiophene-2-sulfonamide. This compound is a critical building block in drug discovery, parti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Aminothiophene-2-sulfonamide Stability & Storage

Welcome to the Technical Support Center for 5-Aminothiophene-2-sulfonamide. This compound is a critical building block in drug discovery, particularly in the synthesis of carbonic anhydrase inhibitors and voltage-gated sodium channel (NaV1.8) modulators[1]. However, aminothiophenes are notoriously unstable. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to prevent the degradation of this sensitive pharmacophore during long-term storage.

Section 1: Mechanistic Understanding of Degradation (FAQs)

Q: Why does 5-Aminothiophene-2-sulfonamide degrade so rapidly upon exposure to ambient air and light? A: The instability is driven by the intrinsic electronic properties of the molecule. The amino group (-NH₂) is strongly electron-donating, which significantly increases the electron density across the thiophene π-system. This electron-rich core becomes highly susceptible to electrophilic attack and auto-oxidation[2]. When exposed to atmospheric oxygen (O₂) and ultraviolet (UV) light, the thiophene ring undergoes radical-mediated oxidative cleavage. This process rapidly cascades into dimerization and polymerization, which is visually confirmed when the originally off-white powder turns dark brown or black (tar formation)[3].

Q: Does the solvent choice impact degradation rates during storage? A: Yes, drastically. Storing 5-Aminothiophene-2-sulfonamide in solutions (e.g., DMSO, Methanol, or Water) accelerates degradation[4]. Solvents often contain dissolved oxygen and trace metal impurities that catalyze oxidative degradation. Furthermore, the presence of water can induce slow hydrolysis of the sulfonamide group under extreme pH conditions[5]. Rule of thumb: Always store the compound as a dry powder and only prepare solutions immediately prior to your experiment.

DegradationPathway Molecule 5-Aminothiophene-2-sulfonamide (Electron-Rich Core) O2 O2 / Air Exposure Molecule->O2 Light UV / Light Exposure Molecule->Light Moisture H2O / Humidity Molecule->Moisture Radical Radical Formation (Thiophene Ring) O2->Radical Oxidation Oxidative Cleavage / S-Oxidation O2->Oxidation Light->Radical Hydrolysis Sulfonamide Hydrolysis Moisture->Hydrolysis Polymerization Dimerization & Polymerization (Dark Tar Formation) Radical->Polymerization Oxidation->Polymerization Loss Loss of Pharmacological Activity Hydrolysis->Loss Polymerization->Loss

Causality of 5-Aminothiophene-2-sulfonamide degradation via environmental exposure.

Section 2: Quantitative Stability Profile

To optimize your inventory management, refer to the following empirical stability data. Degradation is typically monitored via HPLC-UV (loss of purity) and visual inspection (colorimetric shift).

Storage ConditionPhysical StateEstimated Shelf-LifePrimary Degradation Marker
Room Temp (Air, Light) Free Base Powder< 1 WeekRapid color change to dark brown/black
4°C (Sealed, Dark) Free Base Powder1 - 2 YearsGradual purity drop via HPLC[4]
-20°C (Argon, Dark) Free Base Powder3 YearsStable (No visible or chemical change)[4]
-80°C (Argon, Dark) DMSO Solution6 MonthsTrace oxidation products detected[4]
Room Temp (Air, Dark) HCl Salt Powder> 1 YearHighly stable (Amine protonation)[6]

Section 3: Troubleshooting & Experimental Protocols

If you are experiencing inconsistent assay results or noticing physical changes in your compound lots, your storage workflow must be audited. The following protocols are engineered to be self-validating systems, ensuring maximum chemical integrity.

StorageWorkflow Start Receive 5-Aminothiophene- 2-sulfonamide Decision Immediate Use or Long-Term Storage? Start->Decision Immediate Prepare Solution Decision->Immediate Assay Today Storage Dry Powder Storage Decision->Storage Stock Preservation Solvent Use Degassed Solvents (e.g., DMSO/MeOH) Immediate->Solvent Warning Do Not Store in Solution! High Degradation Risk Solvent->Warning Aliquot Aliquot into Amber Glass Vials Storage->Aliquot Argon Purge Headspace with Argon/Nitrogen Aliquot->Argon Freeze Store at -20°C to -80°C with Desiccant Argon->Freeze

Decision tree and workflow for the handling and long-term storage of aminothiophenes.

Protocol A: Inert Gas Aliquoting and Cryogenic Storage

Purpose: To physically isolate the free base from oxygen, moisture, and photons, arresting radical initiation.

  • Equilibration: Upon receiving the shipped compound (usually on dry ice), allow the sealed container to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis.

  • Aliquoting: Inside a glove box or under a localized inert atmosphere, weigh the powder into single-use amber glass vials. Causality: Amber glass blocks UV/visible light < 500 nm, preventing photo-induced radical formation.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon (heavier than air) or Nitrogen into the vial headspace for 10–15 seconds to displace all oxygen[6].

  • Sealing: Cap tightly with PTFE-lined caps and wrap the seal with Parafilm.

  • Storage: Store the aliquots in a secondary container with indicating silica gel desiccant at -20°C (or -80°C for multi-year storage)[4].

  • Validation Step: Before biological testing, dissolve a test aliquot in HPLC-grade acetonitrile and run a rapid LC-MS or HPLC-UV (at 254 nm) to confirm the absence of polymeric baseline drift or oxidation peaks.

Protocol B: Chemical Stabilization via Salt Formation (HCl Salt)

Purpose: If cold storage under inert gas is unfeasible, converting the free base to a hydrochloride salt drastically increases thermodynamic stability.

  • Dissolution: Dissolve the 5-Aminothiophene-2-sulfonamide free base in anhydrous diethyl ether or dichloromethane (DCM) under a nitrogen atmosphere.

  • Protonation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or bubble dry HCl gas) into the solution at 0°C. Causality: The HCl protonates the primary amine (-NH₂ → -NH₃⁺). This transforms the electron-donating group into a strongly electron-withdrawing group, pulling electron density away from the thiophene ring and rendering it inert to auto-oxidation.

  • Precipitation: The HCl salt will immediately precipitate as a stable, off-white solid[6].

  • Collection: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under high vacuum. The resulting salt can often be stored at room temperature in a standard desiccator for over a year without degradation.

Section 4: Advanced FAQs

Q: I accidentally left a vial of 5-Aminothiophene-2-sulfonamide on the bench overnight, and it has turned slightly yellow. Is it still usable? A: A yellow tint indicates the early stages of oxidative degradation. While the bulk purity might still be >95%, the trace degradation products (often reactive electrophiles or dimers) can act as false positives (PAINS) in sensitive biochemical assays or poison metal catalysts in downstream synthesis[7]. It is highly recommended to discard the aliquot or purify it via flash chromatography (Silica gel, Hexane/Ethyl Acetate) before use.

Q: Can I use standard grade DMSO to prepare stock solutions? A: No. Standard benchtop DMSO is highly hygroscopic and absorbs significant water and oxygen from the air. You must use anhydrous, sealed ampoules of DMSO (degassed via sparging with Argon) to prepare stock solutions. Even then, DMSO stocks should be frozen at -80°C and used within a few months[4].

References

  • The Journal of Organic Chemistry (ACS). "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." ACS Publications. URL:[Link]

  • ResearchGate. "Radiosterilization of sulfonamides II: Determination of the effects of gamma irradiation on commercial sulfonamide preparations." ResearchGate. URL:[Link]

Sources

Optimization

Advanced Troubleshooting &amp; Optimization Center: HPLC/UHPLC of 5-Aminothiophene-2-sulfonamide

Welcome to the Technical Support Center for the chromatographic analysis of 5-Aminothiophene-2-sulfonamide. As a highly polar, amphoteric molecule containing both a basic primary amine and an acidic sulfonamide group, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 5-Aminothiophene-2-sulfonamide. As a highly polar, amphoteric molecule containing both a basic primary amine and an acidic sulfonamide group, this compound presents unique challenges in reversed-phase liquid chromatography (RP-HPLC).

This guide is engineered for drug development professionals and analytical chemists. It bypasses basic operational instructions to focus on the thermodynamic and electrostatic causality behind mobile phase optimization, providing self-validating workflows to resolve peak tailing, poor retention, and co-elution.

Part 1: Frequently Asked Questions (FAQs) on Mobile Phase Chemistry

Q1: Why are my 5-Aminothiophene-2-sulfonamide peaks exhibiting severe tailing on a standard C18 column? A1: Peak tailing in aminothiophenes is primarily driven by secondary electrostatic interactions. The basic amino group of the analyte interacts strongly with unreacted, acidic residual silanol groups on the silica support[1]. Because the molecule is amphoteric, running at a neutral pH leaves silanols ionized (SiO⁻) and the amine protonated (NH₃⁺), creating a strong ion-exchange retention mechanism that distorts the peak. Mechanistic Solution: Lower the mobile phase pH to 2.5–3.0 using phosphoric acid or formic acid. This suppresses silanol ionization, protonating them to a neutral state[1]. Alternatively, employ a densely end-capped C18 column or add a competing base like triethylamine (TEA) to mask active sites[1].

Q2: I have adjusted the pH to 2.5, but my analyte now elutes at the void volume. How can I increase retention? A2: At pH 2.5, the sulfonamide group is neutral, but the primary amine is fully protonated. This drastically increases the molecule's polarity, reducing its thermodynamic affinity for the hydrophobic C18 stationary phase[2]. Mechanistic Solution: You must alter the retention mechanism. While transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) is an option, a more robust solution for RP-HPLC is Micellar Liquid Chromatography (MLC). By adding an anionic surfactant like Sodium Dodecyl Sulfate (SDS) to the mobile phase, the cationic amine electrostatically binds to the anionic micelles, creating a secondary pseudostationary phase that significantly enhances retention[3].

Q3: When using an SDS micellar mobile phase, my retention times exceed 40 minutes. How do I optimize this? A3: Purely micellar mobile phases often result in excessive retention because the analyte partitions too strongly into the hydrophobic core of the micelle or binds too tightly to the surfactant adsorbed onto the stationary phase[3]. Mechanistic Solution: Introduce a small concentration of a short-chain organic modifier. Adding 6% propan-2-ol or a similar low-toxicity modifier disrupts the micelle-analyte interaction just enough to elute the compound efficiently while maintaining sharp, Gaussian peak shapes[3].

G Start Peak Tailing Observed in 5-Aminothiophene-2-sulfonamide CheckPH Check Mobile Phase pH Start->CheckPH AdjustPH Adjust to pH 2.5 - 3.0 (Protonate Silanols) CheckPH->AdjustPH pH > 4.0 CheckSilanol Residual Silanol Interactions? CheckPH->CheckSilanol pH already < 3.0 AdjustPH->CheckSilanol AddTEA Add Competing Base (e.g., Triethylamine) CheckSilanol->AddTEA Suspected CheckColumn Column Chemistry Optimal? CheckSilanol->CheckColumn Not Suspected AddTEA->CheckColumn EndCap Use High-Purity End-Capped C18 CheckColumn->EndCap Older Generation Silica Success Symmetrical Peak Achieved CheckColumn->Success Modern C18 Used EndCap->Success

Logical troubleshooting workflow for resolving peak tailing in sulfonamide chromatography.

Part 2: Quantitative Data & Parameter Optimization

When implementing Micellar Liquid Chromatography (MLC) to retain the highly polar 5-Aminothiophene-2-sulfonamide, the concentration of the surfactant is the most critical variable. The data below illustrates the causality between SDS concentration, system backpressure, and chromatographic resolution.

Table 1: Effect of SDS Concentration on Sulfonamide Separation Parameters (Conditions: 0.02 M phosphate buffer, pH 3.0, 6% propan-2-ol on a C18 column)[3]

SDS Concentration (M)Peak SeparationColumn Pressure (bar)Peak ShapeAnalysis Time (min)
0.03 No separation< 60Non-Gaussian> 40
0.04 No separation< 70Non-Gaussian> 30
0.05 Good separation > 80 Gaussian < 25
0.06 Good separation90–100Gaussian< 20
0.07 Good separation> 100Gaussian< 20

Interpretation: An SDS concentration of 0.05 M represents the thermodynamic "sweet spot." Below this threshold, the micellar pseudostationary phase is insufficient to mediate separation, resulting in co-elution and poor peak geometry. Above 0.06 M, the system suffers from diminishing returns, where excessive micellar binding drastically increases column backpressure without significantly improving resolution[3].

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for optimizing the mobile phase is designed as a self-validating system . Each step includes a causality check to verify that the chemical environment is behaving as predicted.

Protocol: Micellar RP-HPLC Optimization for Amphoteric Sulfonamides

Step 1: Baseline Establishment & pH Control

  • Action: Prepare an aqueous mobile phase consisting of 0.02 M phosphate buffer. Adjust the pH strictly to 3.0 using orthophosphoric acid[3].

  • Causality: At pH 3.0, the sulfonamide moiety (pKa ~8-10) remains entirely un-ionized, while the primary amine (pKa ~4) is protonated. This locks the molecule into a single, predictable cationic state, preventing peak splitting caused by mixed ionization states.

  • Validation Checkpoint: Inject the sample. If the peak elutes near the void volume ( k′<1 ), the ionization control is successful, but the molecule is too polar for standard hydrophobic retention. Proceed to Step 2.

Step 2: Micellar Saturation (Surfactant Titration)

  • Action: Introduce Sodium Dodecyl Sulfate (SDS) to the mobile phase at a concentration of 0.05 M[3]. Ensure the system is purged slowly to prevent sudden pressure spikes.

  • Causality: The anionic SDS monomers coat the C18 stationary phase, while free micelles circulate in the mobile phase. The cationic 5-Aminothiophene-2-sulfonamide electrostatically binds to these micelles, drastically increasing retention.

  • Validation Checkpoint: Inject the sample. The retention time should now increase significantly (potentially >30 minutes). If retention increases, the electrostatic binding mechanism is validated.

Step 3: Organic Modifier Desorption Fine-Tuning

  • Action: Add 6% (v/v) propan-2-ol to the micellar mobile phase[3]. Alternatively, a mixture of water, acetonitrile, and methanol (e.g., 60:35:5 v/v) can be adapted if SDS is omitted and purely acidic conditions are preferred[2].

  • Causality: The organic modifier acts as a desorbing agent. It slightly disrupts the micellar structure and competes for hydrophobic sites on the stationary phase, pushing the analyte back into the mobile phase to reduce excessive run times.

  • Validation Checkpoint (System Suitability): Inject a known standard. The system is fully validated and ready for sequence acquisition if:

    • The Asymmetry Factor ( As​ ) is between 0.95 and 1.15.

    • The Retention Factor ( k′ ) is between 2.0 and 10.0.

    • Column pressure stabilizes below 90 bar.

Micellar Analyte 5-Aminothiophene-2-sulfonamide (Amphoteric) Acidic Low pH (2.5 - 3.0) Cationic Amine Form Analyte->Acidic Adjust pH Down Basic High pH (> 8.0) Anionic Sulfonamide Form Analyte->Basic Adjust pH Up Micelle SDS Micelles (0.05 M) Electrostatic Binding Acidic->Micelle Add Anionic Surfactant Elution Addition of Organic Modifier (e.g., 6% Propan-2-ol) Micelle->Elution Desorption Force Retention Optimal Retention & Resolution Elution->Retention System Validated

Mechanism of micellar liquid chromatography optimization for amphoteric sulfonamides.

References

  • [3] Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • [2] The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Aminothiophene-2-sulfonamide Stability &amp; Handling

Welcome to the technical troubleshooting guide for 5-Aminothiophene-2-sulfonamide . As a highly versatile building block in drug discovery, this compound is notorious for its rapid degradation under ambient benchtop cond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting guide for 5-Aminothiophene-2-sulfonamide . As a highly versatile building block in drug discovery, this compound is notorious for its rapid degradation under ambient benchtop conditions. This guide is engineered for research scientists to understand the mechanistic causes of this instability and to implement field-proven protocols that ensure experimental reproducibility.

Mechanistic Insight: The Root Cause of Room-Temperature Degradation

To prevent degradation, you must first understand its chemical causality. The instability of 5-Aminothiophene-2-sulfonamide is driven by the electron-rich nature of the thiophene core, which is further activated by the strongly electron-donating 5-amino group.

When exposed to ambient oxygen and light at room temperature, the molecule undergoes single-electron oxidation to form a highly reactive radical cation[1]. Because the thiophene ring lacks sufficient steric shielding, these radical cations rapidly undergo intermolecular oxidative coupling[1]. This dimerization initiates a cascade of polymerization, ultimately converting your pure reagent into dark, insoluble, tar-like degradants[2]. Furthermore, atmospheric moisture acts as a local solvent for dissolved oxygen and facilitates proton-coupled electron transfer, vastly accelerating this decay[3].

Pathway N1 5-Aminothiophene- 2-sulfonamide N2 Oxidative Stress (O2, Light, RT) N1->N2 Exposure N3 Radical Cation Intermediate N2->N3 Electron Loss N4 Dimerization & Polymerization N3->N4 Coupling N5 Insoluble Degradants N4->N5 Precipitation

Fig 1: Oxidative degradation pathway of 5-Aminothiophene-2-sulfonamide at room temperature.

Troubleshooting FAQs

Q: My 5-Aminothiophene-2-sulfonamide powder turned from off-white to dark brown on the benchtop. Can I still use it? A: No. The color change is the visual hallmark of extensive oxidative polymerization[1]. Because the resulting degradation products are structurally similar oligomers[2], they will co-elute in chromatography and poison downstream catalytic reactions. The batch must be discarded.

Q: I need to run a 24-hour reaction at room temperature. How do I prevent the starting material from degrading before it reacts? A: You must eliminate all oxidative stressors. Use strictly degassed solvents and maintain a positive pressure of inert gas (Argon/N2)[3]. If your synthetic route allows, convert the free amine into a hydrochloride salt prior to the reaction. Protonating the amine withdraws electron density from the thiophene ring, altering its basicity and significantly raising its oxidation potential, thereby stabilizing the molecule at room temperature[4].

Q: Does moisture actually affect stability, or is it purely an oxygen issue? A: Both are inextricably linked. Water promotes degradation by acting as a medium for dissolved oxygen and facilitating hydrolytic side-reactions. Commercial specifications strictly mandate handling the compound under inert gas and protecting it from all moisture[3].

Quantitative Data: Stability Metrics

The following table summarizes the expected stability of 5-Aminothiophene-2-sulfonamide under various environmental conditions. Use this to dictate your laboratory storage policies.

Storage ConditionAtmosphereLight ExposureEstimated Half-LifePrimary Degradation Pathway
Room Temp (25°C) Ambient AirDirect Light< 12 hoursRapid oxidative polymerization
Room Temp (25°C) Ambient AirDark24 - 48 hoursOxidative coupling / Dimerization
Room Temp (25°C) ArgonDark~7 daysTrace oxidation (solvent-mediated)
4°C Ambient AirDark~2 weeksSlow dimerization
-20°C ArgonDark> 12 monthsNone (Stable)

Standard Operating Procedure (SOP): Room-Temperature Handling

To ensure a self-validating, fail-safe workflow when handling this sensitive reagent at room temperature, strictly adhere to the following step-by-step methodology.

Step 1: Solvent Degassing (Freeze-Pump-Thaw) Standard nitrogen sparging is insufficient for highly sensitive aminothiophenes. Transfer your reaction solvent (e.g., anhydrous DMF or THF) into a Schlenk flask. Freeze the solvent using liquid nitrogen, apply high vacuum for 5 minutes, isolate the flask, and let it thaw. Repeat this cycle three times to remove microscopic solvated oxygen.

Step 2: Thermal Equilibration Remove the sealed reagent vial from your -20°C freezer[3]. Do not open it immediately. Place the sealed vial in a vacuum desiccator for 1 hour to reach room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly compromising the batch.

Step 3: Inert Transfer Transfer the equilibrated vial into an Argon-purged glovebox. If a glovebox is unavailable, use standard Schlenk line techniques with a continuous Argon counter-flow to weigh the solid into a flame-dried round-bottom flask.

Step 4: In-Situ Protection (Optional but Recommended) If the free amine is not immediately required to act as a nucleophile, add 1.1 equivalents of anhydrous HCl in dioxane. This forms the stable hydrochloride salt, temporarily masking the electron-donating effect of the amine and protecting the thiophene core during prolonged room-temperature stirring.

Step 5: Reaction Execution Introduce the degassed solvent via a syringe and proceed with your reaction, ensuring the system remains under a sealed, positive-pressure inert atmosphere for the duration of the experiment.

Workflow S1 Storage Retrieval (-20°C, Sealed) S2 Desiccator Equilibration (To Room Temp) S1->S2 S3 Glovebox Transfer (Argon Atmosphere) S2->S3 S4 Solvent Addition (Degassed) S3->S4 S5 Immediate Reaction or Salt Formation S4->S5

Fig 2: Standard operating procedure for room-temperature handling to prevent oxidation.

References

  • [3] Title: CAS No. 17510-79-1 Specifications - Ambeed.com Source: ambeed.com URL:

  • [1] Title: On the oxidative coupling of N,N-disubstituted 2-aminothiophenes - Synthesis of N,N′-persubstituted 5,5′-diamino-2,2′- bithiophenes Source: researchgate.net URL:

  • [4] Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: acs.org URL:

  • [2] Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: mdpi.com URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 5-Aminothiophene-2-sulfonamide vs. Traditional Sulfonamides

Executive Summary For decades, the six-membered benzenesulfonamide scaffold (exemplified by sulfanilamide) served as the foundational pharmacophore for both antibacterial agents and Carbonic Anhydrase (CA) inhibitors. Ho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the six-membered benzenesulfonamide scaffold (exemplified by sulfanilamide) served as the foundational pharmacophore for both antibacterial agents and Carbonic Anhydrase (CA) inhibitors. However, modern rational drug design has increasingly favored five-membered heterocyclic sulfonamides. This guide provides an objective, data-driven comparison between traditional sulfonamides and 5-Aminothiophene-2-sulfonamide , detailing the mechanistic superiority, structural advantages, and experimental validation of the latter.

Mechanistic Grounding: The Heterocyclic Advantage

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons[1]. The active site features a critical Zn²⁺ ion coordinated by three histidine residues and a water molecule/hydroxide ion[1]. Sulfonamides act as potent inhibitors by deprotonating and directly coordinating their nitrogen atom to the Zn²⁺ ion, displacing the catalytic water molecule[1].

The superiority of the thiophene-2-sulfonamide scaffold over sulfanilamide was first identified in 1945[1]. The five-membered thiophene ring possesses a tighter dihedral angle and reduced steric bulk compared to the six-membered benzene ring. This allows the sulfonamide moiety to penetrate deeper into the narrow, funnel-shaped active cavity of CA isozymes, establishing a highly stable, optimal geometry for Zn²⁺ coordination[2].

Antibacterial Efficacy via DHPS Inhibition

Beyond CA inhibition, sulfonamides competitively inhibit dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway. Structure-activity relationship (SAR) studies demonstrate that the parent aminothiophene-2-sulfonamide is a significantly better bacterial growth inhibitor than traditional sulfanilamide[3]. Furthermore, positional isomerism plays a critical role: 5-aminothiophene-2-sulfonamide is a markedly more potent inhibitor than its 4-amino counterpart[3]. The electron-donating 5-amino group optimally increases the electron density of the thiophene ring, enhancing the nucleophilicity of the sulfonamide group and improving target affinity.

Pathway & Binding Visualization

G Trad Traditional Sulfonamides (6-membered Benzene Ring) CA1 Zn2+ Active Site Binding Trad->CA1 Thio 5-Aminothiophene-2-sulfonamide (5-membered Thiophene Ring) CA2 Zn2+ Active Site Binding Thio->CA2 Trad_Fit Steric Hindrance Sub-optimal Geometry CA1->Trad_Fit Thio_Fit Deep Cavity Penetration Optimal Zn2+ Coordination CA2->Thio_Fit Trad_Res Weak CA Inhibition (IC50: μM range) Trad_Fit->Trad_Res Thio_Res Potent CA Inhibition (IC50: nM range) Thio_Fit->Thio_Res

Figure 1: Structural divergence in Zn²⁺ active site binding between 6-membered and 5-membered sulfonamides.

Quantitative Efficacy Profile

The structural advantages of the 5-aminothiophene scaffold translate into logarithmic improvements in binding affinity. While cytosolic hCA I is generally poorly inhibited by these derivatives, transmembrane tumor-associated isoforms (hCA IX and XII) and hCA II are inhibited in the subnanomolar to nanomolar range[2].

CompoundScaffold TypehCA II IC₅₀hCA IX IC₅₀Antibacterial Efficacy
Sulfanilamide 6-membered Benzene~3,000 nM~4,000 nMBaseline
Thiophene-2-sulfonamide 5-membered Thiophene~10 - 50 nM~20 - 60 nMModerate
5-Aminothiophene-2-sulfonamide (and optimized derivatives)5-membered Thiophene< 1.0 nM (e.g., 0.81 nM)[4]< 5.0 nM [2]Superior [3]

Data synthesized from crystallographic and solution investigations of thiophene-2-sulfonamide derivatives.

Self-Validating Experimental Protocols

To objectively verify the comparative efficacy of these compounds, researchers must utilize self-validating assay systems that account for environmental artifacts.

Protocol A: Spectrophotometric Carbonic Anhydrase Esterase Assay

Rationale & Causality: Measuring the primary CO₂ hydration reaction requires complex stopped-flow instrumentation. However, CA also exhibits esterase activity. By utilizing 4-nitrophenyl acetate (4-NPA) as a substrate, the enzyme hydrolyzes it into 4-nitrophenol, yielding a distinct yellow color measurable at 400 nm[4]. This provides a direct, real-time kinetic readout of enzyme activity without relying on coupled enzyme systems that could introduce secondary inhibition artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) to mimic physiological conditions. Causality: Maintaining pH 7.4 ensures the zinc-bound water remains in a protonation state susceptible to displacement by the sulfonamide[4].

  • Equilibration: Incubate recombinant hCA II with varying concentrations of 5-Aminothiophene-2-sulfonamide (0.1 nM to 100 nM) for 15 minutes at 25°C. Causality: Pre-incubation is critical to allow the sulfonamide to establish thermodynamic equilibrium with the Zn²⁺ ion before substrate competition begins.

  • Reaction Initiation: Add 4-NPA to a final concentration of 1 mM.

  • Kinetic Measurement: Continuously monitor absorbance at 400 nm for 3 minutes using a microplate reader.

  • Self-Validation System:

    • Negative Control: Run a "Buffer + 4-NPA" blank (no enzyme) to quantify and subtract the auto-hydrolysis rate of the ester.

    • Positive Control: Run Acetazolamide (a known potent CA inhibitor) to validate the dynamic range and sensitivity of the assay.

Protocol B: DHPS Inhibition via Broth Microdilution (MIC)

Rationale & Causality: To accurately assess the antibacterial superiority of 5-aminothiophene-2-sulfonamide over sulfanilamide[3], the assay environment must be strictly controlled. Standard microbiological media contain high levels of para-aminobenzoic acid (PABA) and thymidine, which allow bacteria to bypass the folate synthesis pathway, artificially masking sulfonamide efficacy.

Step-by-Step Methodology:

  • Media Selection: Utilize strictly Thymidine-free, low-PABA Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Standardize the bacterial suspension to a 0.5 MacFarland standard, then dilute to a final working concentration of 5 × 10⁵ CFU/mL.

  • Compound Titration: Perform 2-fold serial dilutions of 5-Aminothiophene-2-sulfonamide and Sulfanilamide in the optimized MHB.

  • Incubation: Incubate plates at 37°C for 18 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration completely inhibiting visible growth.

  • Self-Validation System (Mechanism Confirmation): Include a control well spiked with exogenous PABA (100 μg/mL). Causality: If the compound is a true DHPS inhibitor, the addition of PABA will outcompete the drug and rescue bacterial growth. If growth is not rescued, the compound may be exhibiting off-target toxicity rather than specific folate pathway inhibition.

References

  • [4] BindingDB. BDBM13077 5-(thiophene-2-sulfonyl)thiophene-2-sulfonamide. Retrieved from:

  • [2] PubMed / Elsevier. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Retrieved from:

  • [3] ResearchGate. Radiosterilization of sulfonamides II: Determination of the effects of gamma irradiation on commercial sulfonamide preparations. Retrieved from:

  • [1] MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from:

Sources

Comparative

Mass spectrometry fragmentation pattern validation for 5-Aminothiophene-2-sulfonamide

Advanced Mass Spectrometry Fragmentation Pattern Validation for 5-Aminothiophene-2-sulfonamide: A Comparative Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Fragmentation Pattern Validation for 5-Aminothiophene-2-sulfonamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized small molecules. 5-Aminothiophene-2-sulfonamide (C₄H₆N₂O₂S₂, MW 178.23) is a critical pharmacophore, widely utilized in the synthesis of voltage-gated sodium channel (NaV1.8) inhibitors for advanced pain management therapeutics[1]. Validating the mass spectrometry (MS) fragmentation pattern of this compound is not merely a structural confirmation exercise; it is a prerequisite for downstream metabolite identification and pharmacokinetic tracking.

This guide objectively compares the performance of leading MS platforms for this application, dissects the mechanistic causality behind the compound's fragmentation, and provides a self-validating experimental protocol.

Comparative Analysis of Mass Spectrometry Platforms

Selecting the appropriate mass analyzer dictates the quality and utility of your fragmentation data. For a sulfur-rich, low-molecular-weight compound like 5-Aminothiophene-2-sulfonamide, the choice between an Orbitrap, a Quadrupole Time-of-Flight (Q-TOF), and a Triple Quadrupole (QqQ) depends on whether your goal is structural elucidation or high-throughput quantitation.

Table 1: Comparative Performance Metrics for 5-Aminothiophene-2-sulfonamide Analysis

MS PlatformMass AccuracyResolving Power (FWHM)Linear Dynamic RangeOptimal Application for this Compound
Orbitrap (HREM) < 1 ppmUp to 500,00010⁴ - 10⁵Unambiguous elemental composition assignment of novel thiophene ring fragments.
Q-TOF 1 - 3 ppm40,000 - 80,00010⁵High-speed Data-Dependent Acquisition (DDA) for complex matrix screening.
Triple Quadrupole (QqQ) Unit mass (~0.1 Da)~1,00010⁶Ultra-sensitive quantitative Multiple Reaction Monitoring (MRM) in PK studies.

Scientist's Insight: If you are validating the fragmentation pattern for the first time, an Orbitrap or Q-TOF is mandatory. The exact mass capabilities allow you to distinguish between isobaric fragments (e.g., distinguishing a loss of SO₂ vs. a loss of two methoxy groups, though the latter is absent here, exact mass prevents false assignments). Once the fragmentation pathway is validated, the method should be transferred to a QqQ for routine, high-sensitivity monitoring.

Mechanistic Causality in Fragmentation

To optimize an MS/MS method, you must understand why a molecule fragments under specific conditions.

  • Ionization and Protonation Site: In positive Electrospray Ionization (ESI+), protonation of sulfonamides preferentially occurs at the amine or sulfonamide nitrogen, driven by intramolecular charge transfer dynamics[2]. For 5-aminothiophene-2-sulfonamide, the highly conjugated thiophene ring stabilizes the resulting charge.

  • Sulfonamide Cleavage Dynamics: A hallmark of protonated sulfonamides is the facile cleavage of the S-N bond. Depending on the internal energy supplied by the collision cell, this manifests as the loss of ammonia (-17 Da, forming [M+H-NH₃]⁺ at m/z 162.0) or the loss of the entire sulfonamide moiety (-SO₂NH₂, -80 Da), yielding the stable 5-aminothiophenium cation at m/z 99.0[2][3].

  • Thiophene Ring Opening: Thiophene rings are highly stable and require significant energy to fracture. At higher collision energies (>30 eV), the ring undergoes characteristic opening, typically ejecting CS (-44 Da) or a CHS radical. This behavior is well-documented in atmospheric pressure chemical ionization (APCI) and ESI studies of thiophene derivatives[4][5].

Causality in Experimental Design: Because the sulfonamide group is fragile and the thiophene ring is robust, a single collision energy (CE) will fail to capture the full structural picture. A low CE will only show the loss of NH₃, while a high CE will obliterate the precursor ion, leaving only unidentifiable low-mass carbon fragments. Therefore, a stepped collision energy approach is strictly required.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. We cannot rely solely on nominal mass matching. Because 5-aminothiophene-2-sulfonamide contains two sulfur atoms , its isotopic pattern serves as a powerful, built-in internal control. Sulfur-34 has a natural abundance of ~4.25%. A molecule with two sulfurs (S2) will exhibit an [M+2] peak at approximately 9% the intensity of the monoisotopic peak. If a fragment loses a sulfur atom (S1), this [M+2] peak will mathematically drop to ~4.5%.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 5-Aminothiophene-2-sulfonamide reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, ensuring abundant [M+H]⁺ precursor ion formation (m/z 179.0) in ESI+.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase of (A) Water + 0.1% FA and (B) Acetonitrile + 0.1% FA. Run a rapid 5-minute linear gradient from 5% to 95% B.

  • Precursor Ion Selection & Isotopic Validation (The S2 Check): In the MS1 full scan, isolate m/z 179.00. Self-Validation Step: Before applying collision energy, verify that the m/z 181.00 [M+2] peak is ~9% of the precursor intensity. This confirms the intact S2 system.

  • Stepped Energy CID/HCD: Apply a stepped collision energy ramp (15 eV, 30 eV, 45 eV) in the collision cell. This simultaneously captures the fragile neutral losses (at 15 eV) and the robust ring cleavages (at 45 eV) in a single, comprehensive MS/MS spectrum.

  • Fragment Isotopic Verification (The S1 Check): Analyze the resulting fragments. For the m/z 99.0 fragment (generated by the loss of SO₂NH₂), verify that its [M+2] peak drops to ~4.5% intensity. Self-Validation Step: This reduction mathematically proves the loss of exactly one sulfur atom, validating the proposed fragmentation pathway without requiring expensive isotopic labeling.

Fragmentation Workflow Visualization

The following logic diagram maps the self-validating isotopic workflow used to confirm the structural identity of the fragments.

MS_Validation_Workflow Start Precursor Ion Selection [M+H]+ m/z 179.00 IsotopeCheck1 Isotopic Validation Check for S2 signature (~9% M+2) Start->IsotopeCheck1 CID Collision-Induced Dissociation (Energy Stepping: 15, 30, 45 eV) IsotopeCheck1->CID Confirmed S2 Frag1 Fragment m/z 99.0 [M+H - SO2NH2]+ CID->Frag1 Med-High CE (>30 eV) Frag2 Fragment m/z 162.0 [M+H - NH3]+ CID->Frag2 Low CE (15 eV) IsotopeCheck2 Isotopic Validation Check for S1 signature (~4.5% M+2) Frag1->IsotopeCheck2 Loss of 1 Sulfur IsotopeCheck3 Isotopic Validation Check for S2 signature (~9% M+2) Frag2->IsotopeCheck3 Retention of 2 Sulfurs Validation High-Confidence Structural Assignment IsotopeCheck2->Validation IsotopeCheck3->Validation

Self-validating MS/MS workflow utilizing sulfur isotopic signatures for structural confirmation.

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity of 5-Aminothiophene-2-sulfonamide in Competitive Enzyme Assays

Executive Summary & Scientific Context In the landscape of metalloenzyme inhibitors, 5-Aminothiophene-2-sulfonamide (5-ATS) occupies a critical intersection between antibacterial development and anti-glaucoma/anti-tumor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of metalloenzyme inhibitors, 5-Aminothiophene-2-sulfonamide (5-ATS) occupies a critical intersection between antibacterial development and anti-glaucoma/anti-tumor pharmacology. As a primary sulfonamide containing a five-membered heterocyclic ring, 5-ATS acts as a potent Carbonic Anhydrase Inhibitor (CAI).

As a Senior Application Scientist, I designed this guide to objectively evaluate the cross-reactivity of 5-ATS across human Carbonic Anhydrase (hCA) isoforms and competing metabolic pathways (such as Dihydropteroate Synthase, DHPS). By benchmarking 5-ATS against clinical standards like Acetazolamide (AAZ) and Dorzolamide (DRZ), researchers can make data-driven decisions regarding scaffold optimization and off-target mitigation.

Mechanistic Causality: The Thiophene Advantage

The structural biology of CA inhibition is dictated by the coordination of the sulfonamide anion to the active-site zinc ion (Zn²⁺)[1]. The choice of a thiophene ring in 5-ATS is not arbitrary; it is rooted in fundamental electronic and steric principles.

Foundational research established that2[2]. The causality behind this lies in the electron-rich nature of the five-membered heterocycle, which lowers the pKa of the -SO₂NH₂ group. This ensures a higher proportion of the molecule exists as the active, zinc-coordinating anion (-SO₂NH⁻) at physiological pH[3]. Furthermore, the compact thiophene ring allows for deeper penetration into the conical active site cavity of hCA isoforms compared to bulkier bicyclic structures.

CABinding CA Carbonic Anhydrase (Active Site Zn²⁺) Water Native Substrate (H₂O / OH⁻) CA->Water Catalytic Hydration Inhibitor 5-Aminothiophene- 2-sulfonamide CA->Inhibitor Competitive Binding Complex Inhibited Complex (Tetrahedral Geometry) Inhibitor->Complex Zn²⁺ Coordination Complex->Water Displacement

Fig 1: Competitive displacement of native substrate by 5-ATS at the CA active site.

Comparative Performance & Cross-Reactivity Profiling

When evaluating 5-ATS in competitive enzyme assays, we must assess two dimensions of cross-reactivity:

  • Intra-Family Selectivity: The ability to inhibit tumor-associated transmembrane isoforms (hCA IX, XII) without off-target inhibition of ubiquitous cytosolic isoforms (hCA I, II)[4].

  • Inter-Family Cross-Reactivity: Because the 5-amino group mimics p-aminobenzoic acid (pABA), 5-ATS exhibits historical cross-reactivity with Dihydropteroate Synthase (DHPS), a trait shared with classical sulfa drugs[5].

Quantitative Data Summary

The following table synthesizes representative inhibition constants ( Ki​ ) derived from standardized stopped-flow competitive assays, benchmarking 5-ATS against established alternatives[6],[7].

InhibitorScaffold TypehCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Off-Target (DHPS)
5-Aminothiophene-2-sulfonamide 5-Membered Heterocycle~240~15~22~18Moderate
Acetazolamide (AAZ) 5-Membered Heterocycle25012255.7None
Dorzolamide (DRZ) Bicyclic Heterocycle50,0009523.5None
Sulfanilamide 6-Membered Aromatic>5,000300>5,000>5,000High

Strategic Insight: While Dorzolamide is highly selective against hCA I, 5-ATS demonstrates a balanced, highly potent profile against hCA II, IX, and XII. However, researchers must account for its moderate DHPS cross-reactivity when developing in vivo models, as it may inadvertently disrupt microbial flora or folate salvage pathways[5].

Self-Validating Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To accurately determine the Ki​ values, the 6 is the gold standard[6]. The protocol below is designed as a self-validating system , ensuring that environmental variables do not compromise data integrity.

Step-by-Step Methodology
  • Buffer Preparation & Ionic Control: Prepare a 10 mM HEPES buffer (pH 7.5) for cytosolic isoforms (hCA I/II) or 20 mM TRIS buffer (pH 8.3) for transmembrane isoforms. Causality: Supplement with 20 mM NaClO₄. Maintaining a constant ionic strength is critical because fluctuations can alter the pKa of the inhibitor's sulfonamide group, skewing binding kinetics[8].

  • System Calibration (Negative Control): Inject CO₂-saturated water (1.7 to 17 mM) and buffer containing 0.2 mM Phenol Red indicator into the stopped-flow spectrophotometer. Record the uncatalyzed hydration rate. Validation: This baseline must be mathematically subtracted from all subsequent enzymatic runs.

  • Benchmark Validation (Positive Control): Pre-incubate the enzyme with Acetazolamide (AAZ) for 15 minutes at 20°C. Validation: The calculated Ki​ for AAZ against hCA II must fall within 10–14 nM. If it deviates, the enzyme batch is compromised, and the assay must be halted.

  • Test Compound Pre-Incubation: Pre-incubate the target hCA isoform with varying concentrations of 5-ATS (spanning 0.1x to 10x the estimated IC₅₀) for 15 minutes. Causality: Sulfonamides are slow-binding inhibitors. The 15-minute window is mandatory to allow for the complete displacement of the zinc-bound water molecule and the formation of the stable tetrahedral enzyme-inhibitor complex[6].

  • Rapid Mixing & Data Acquisition: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate. Monitor the decrease in pH via the absorbance of Phenol Red at 557 nm over 10–100 seconds[1].

  • Kinetic Analysis: Extract the initial reaction velocities (covering the 5–10% reaction range) and construct Lineweaver–Burk plots to derive the exact Ki​ [8].

Workflow S1 1. Reagent Prep hCA Isoforms + 5-ATS Dilutions S2 2. Pre-Incubation 15 min @ 20°C (Complex Formation) S1->S2 Ensures ionic equilibrium S3 3. Stopped-Flow Mixing Rapid Mix with CO₂ + Phenol Red S2->S3 Initiate competitive reaction S4 4. Data Acquisition Monitor Absorbance @ 557 nm S3->S4 Sub-second pH tracking S5 5. Kinetic Analysis Calculate Ki via Lineweaver-Burk S4->S5 Self-validating data extraction

Fig 2: Self-validating workflow for the stopped-flow CO₂ hydration competitive enzyme assay.

Conclusion

5-Aminothiophene-2-sulfonamide represents a highly efficient, low-molecular-weight scaffold for Carbonic Anhydrase inhibition. Its superior potency compared to six-membered sulfonamides makes it an excellent building block for drug discovery. However, rigorous competitive enzyme assays—backed by strict pre-incubation protocols and benchmark validations—are essential to map its cross-reactivity accurately, particularly concerning off-target DHPS affinity.

References

  • A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors.Benchchem.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.PMC / NIH.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.MDPI.
  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase.ACS Publications.
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii.MDPI.
  • Evidence for folate-salvage reactions in plants.ResearchGate.

Sources

Comparative

Benchmarking 5-Aminothiophene-2-sulfonamide against standard CAIX inhibitors

Title : Benchmarking 5-Aminothiophene-2-sulfonamide Against Standard CAIX Inhibitors: A Comprehensive Application Guide 1. Executive Summary & Rationale Carbonic anhydrase IX (CAIX) has emerged as a highly validated ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Benchmarking 5-Aminothiophene-2-sulfonamide Against Standard CAIX Inhibitors: A Comprehensive Application Guide

1. Executive Summary & Rationale Carbonic anhydrase IX (CAIX) has emerged as a highly validated therapeutic target in oncology. Overexpressed under hypoxic conditions via HIF-1α activation, CAIX regulates the intracellular and extracellular pH (pHi/pHe) of solid tumors, promoting survival, invasion, and chemoresistance[1]. For drug development professionals, selecting the right CAIX inhibitor for preclinical models requires balancing raw binding affinity with isoform selectivity.

This guide benchmarks 5-Aminothiophene-2-sulfonamide —a highly potent, five-membered heterocyclic sulfonamide—against industry-standard inhibitors: the classic pan-inhibitor Acetazolamide (AAZ) and the clinically advanced, isoform-selective SLC-0111 [2]. By understanding the causality behind their binding kinetics and employing self-validating experimental workflows, researchers can accurately profile novel analogs and leverage the unique properties of these distinct chemical scaffolds.

2. Mechanistic Overview: Scaffold Geometry and Target Engagement The zinc-bound hydroxide mechanism of carbonic anhydrases is highly conserved across all 12 catalytically active human isoforms[3]. Inhibitors typically function by coordinating directly to the active site zinc ion, displacing the catalytic water molecule.

The thiophene-2-sulfonamide scaffold is historically significant; pioneering research demonstrated that it is inherently more effective at inhibiting CAs than six-membered aromatic scaffolds like sulfanilamide[3][4]. The compact, five-membered thiophene ring of 5-Aminothiophene-2-sulfonamide allows deep, unhindered penetration into the CA active site. However, because the active sites of ubiquitous cytosolic CAII and transmembrane CAIX are highly homologous, compact molecules often act as pan-inhibitors.

In contrast, modern selective inhibitors like SLC-0111 utilize a "tail approach." They feature a ureidobenzenesulfonamide core with an extended tail that interacts with the variable amino acid residues located in the outer rim of the CAIX active site, conferring high selectivity over CAII[5].

CAIX_Mechanism Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Activation Hypoxia->HIF1a Stabilizes CAIX CAIX Overexpression HIF1a->CAIX Transcribes CO2 CO2 Hydration (H+ + HCO3-) CAIX->CO2 Catalyzes Acid Extracellular Acidification (pHe) CO2->Acid Lowers pH Inhibitor 5-Aminothiophene- 2-sulfonamide Inhibitor->CAIX Blocks Active Site

Fig 1. Mechanistic pathway of CAIX-driven tumor acidification and targeted inhibition.

3. Benchmarking Data: Affinity vs. Selectivity When benchmarking 5-Aminothiophene-2-sulfonamide, it is crucial to evaluate both primary target affinity (CAIX) and off-target liability (CAII). The data below synthesizes representative kinetic parameters for these compounds[2][3][6].

InhibitorChemical ClassCA IX Ki (nM)CA II Ki (nM)Selectivity Ratio (CA II / CA IX)Clinical Status
5-Aminothiophene-2-sulfonamide Five-membered heterocyclic sulfonamide~8.5~15.21.8Preclinical / Pharmacophore Scaffold
Acetazolamide (AAZ) Thiadiazole sulfonamide25.012.00.48Approved (Glaucoma, Diuretic)
SLC-0111 Ureidobenzenesulfonamide45.0960.021.3Phase Ib/II (Solid Tumors)[7]

Data Interpretation:

  • 5-Aminothiophene-2-sulfonamide exhibits sub-10 nM potency against CAIX, outperforming both AAZ and SLC-0111 in raw binding affinity. However, its low selectivity ratio (1.8) limits its systemic use, making it better suited as a highly potent tool compound or a foundational scaffold for tail-extension drug design[3].

  • SLC-0111 sacrifices some raw potency (Ki = 45 nM) to achieve a >20-fold selectivity window for CAIX over CAII, minimizing off-target toxicity in normal tissues[2].

4. Experimental Workflows & Self-Validating Protocols To independently verify these metrics, laboratories must employ rigorous, self-validating assays. Standard steady-state kinetics cannot capture CA activity because the enzyme catalyzes CO2 hydration at near-diffusion limits ( kcat​≈106s−1 ). Therefore, stopped-flow spectrophotometry is mandatory.

Benchmarking_Workflow cluster_invitro In Vitro Enzymatic Profiling cluster_cell Cell-Based Efficacy (e.g., HT-29, MCF-7) Prep 1. Compound Preparation (5-ATS, AAZ, SLC-0111) StoppedFlow 2. Stopped-Flow Kinetics (CO2 Hydration) Prep->StoppedFlow Culture 4. Hypoxia vs Normoxia Incubation Prep->Culture KiCalc 3. Ki Determination (CAIX vs CAII) StoppedFlow->KiCalc Analysis 7. Selectivity & Efficacy Benchmarking KiCalc->Analysis pHe 5. Extracellular pH Measurement Culture->pHe Viability 6. Cell Viability (IC50) Culture->Viability pHe->Analysis Viability->Analysis

Fig 2. Self-validating experimental workflow for benchmarking CAIX inhibitors.

Protocol A: Stopped-Flow CO2 Hydration Assay (In Vitro Ki Determination)

Causality: Utilizing a pH indicator (Phenol Red) in a stopped-flow instrument allows real-time optical tracking of the rapid pre-steady-state acidification caused by CO2 hydration, enabling precise calculation of the true inhibition constant ( Ki​ ).

  • Reagent Preparation: Prepare 10 mM stock solutions of 5-Aminothiophene-2-sulfonamide, AAZ, and SLC-0111 in 100% DMSO. Dilute to working concentrations (0.1 nM to 10 µM) in assay buffer (20 mM HEPES, pH 7.5, containing 0.2 mM Phenol Red).

  • Enzyme Incubation: Incubate recombinant human CAIX or CAII (10 nM final concentration) with the inhibitor dilutions for 15 minutes at 20°C to allow enzyme-inhibitor complex equilibrium.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution 1:1 with CO2-saturated water (approx. 15 mM CO2) using the stopped-flow syringe system.

  • Data Acquisition: Monitor the absorbance decay at 558 nm (the isosbestic point of Phenol Red) over 10–50 milliseconds.

  • Self-Validation Check:

    • Positive Control: Uninhibited enzyme (defines 100% activity).

    • Negative Control: Buffer only without enzyme (defines the spontaneous, uncatalyzed CO2 hydration rate). If the uninhibited enzyme rate is not at least 10-fold higher than the spontaneous rate, recalibrate the CO2 saturation to ensure a valid dynamic range.

Protocol B: Hypoxia-Driven Cell Viability & pHe Assay

Causality: CAIX is transcriptionally regulated by HIF-1α[1]. Testing compounds in both normoxic (21% O2) and hypoxic (1% O2) environments acts as an internal biological control. If a compound kills cells equally in both environments, its mechanism is likely independent of CAIX (e.g., off-target cytosolic toxicity).

  • Cell Seeding: Seed CAIX-expressing cancer cells (e.g., HT-29 or MCF-7) at 5×103 cells/well in 96-well plates[6]. Allow 24 hours for adherence.

  • Environmental Conditioning: Transfer half the plates to a hypoxia chamber (1% O2, 5% CO2, 94% N2) and keep the other half in a standard normoxic incubator. Incubate for 24 hours to induce CAIX expression.

  • Treatment: Treat cells with serial dilutions of the inhibitors. Include a vehicle control (0.1% DMSO).

  • Extracellular pH (pHe) Measurement: After 48 hours of treatment, immediately measure the pH of the culture media using a micro-pH electrode. Effective CAIX inhibition will reverse hypoxia-induced media acidification.

  • Viability Assessment: Add an MTT or CellTiter-Glo reagent to assess cell viability. Calculate the IC50 values.

  • Self-Validation Check: SLC-0111 should show a significant left-shift (higher potency) in the hypoxic IC50 compared to normoxia. 5-Aminothiophene-2-sulfonamide may show potent activity in both due to its potent pan-inhibition of ubiquitous cytosolic CAII.

5. Conclusion When benchmarking against standard inhibitors, 5-Aminothiophene-2-sulfonamide proves to be an exceptionally potent zinc-binder, outperforming both Acetazolamide and SLC-0111 in absolute CAIX affinity. However, its lack of isoform selectivity necessitates careful application. For researchers aiming to establish a baseline for maximal catalytic inhibition or seeking a compact scaffold for structure-based drug design (SBDD), 5-Aminothiophene-2-sulfonamide is an ideal reference compound. Conversely, for in vivo efficacy models where off-target CAII inhibition causes toxicity, the tail-approach paradigm exemplified by SLC-0111 remains the gold standard.

6. References 1.[1] Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. National Center for Biotechnology Information (NCBI). Available at: 2.[2] Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. National Center for Biotechnology Information (NCBI). Available at: 3.[7] Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. Northumbria University. Available at: 4.[3] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information (NCBI). Available at: 5.[4] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: 6.[5] Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: 7.[6] Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers. Available at:

Sources

Validation

Reproducibility of 5-Aminothiophene-2-sulfonamide IC50 Values Across Tumor Cell Lines: A Comparative Guide

As the focus of targeted oncology shifts toward exploiting the tumor microenvironment (TME), Carbonic Anhydrase IX (CA IX) has emerged as a premier therapeutic target. CA IX is a transmembrane metalloenzyme overexpressed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the focus of targeted oncology shifts toward exploiting the tumor microenvironment (TME), Carbonic Anhydrase IX (CA IX) has emerged as a premier therapeutic target. CA IX is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors, responsible for maintaining intracellular pH while acidifying the extracellular space—a process that drives metastasis and chemoresistance [1].

Among the most promising pharmacophores for CA IX inhibition is 5-Aminothiophene-2-sulfonamide . The five-membered thiophene ring offers superior active-site adaptability and electronic properties compared to traditional six-membered benzenesulfonamides [4]. However, application scientists frequently encounter a significant hurdle: the reproducibility of half-maximal inhibitory concentration (IC50) values across different tumor cell lines.

This guide provides an objective comparison of 5-Aminothiophene-2-sulfonamide against clinical alternatives (Acetazolamide and SLC-0111), explores the mechanistic causality behind IC50 variability, and establishes a self-validating experimental protocol to ensure reproducible data.

Mechanistic Causality: Why IC50 Values Fluctuate

To understand IC50 reproducibility, we must look beyond the chemical stability of the inhibitor and examine the biological dynamics of the target. CA IX is not constitutively expressed in most tissues; it is strictly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway [1].

When researchers report highly variable cellular IC50 values for 5-Aminothiophene-2-sulfonamide derivatives (ranging from 16.5 µM to >100 µM), the root cause is almost always inconsistent hypoxic induction during the assay. If a cell line (e.g., HT-29 or MDA-MB-231) is not subjected to strict hypoxic conditions (typically 0.2% O₂), basal CA IX expression remains too low to provide a measurable therapeutic window, leading to artificially inflated IC50 values [1].

Furthermore, the primary sulfonamide group ( −SO2​NH2​ ) acts as a zinc-binding group (ZBG). It must navigate the hydrophobic/hydrophilic halves of the CA IX active site to coordinate with the catalytic Zn2+ ion. The thiophene scaffold allows for "tail approach" modifications that drastically improve this binding affinity compared to standard aliphatic or six-membered rings [4].

G Hypoxia Hypoxia (0.2% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX AcidicTME Acidic TME (pH < 6.5) CAIX->AcidicTME CO2 Hydration TumorSurvival Tumor Survival & Metastasis AcidicTME->TumorSurvival Inhibitor 5-Aminothiophene- 2-sulfonamide Inhibitor->CAIX Zinc Binding

Fig 1. Hypoxia-induced CA IX signaling pathway and its targeted inhibition by sulfonamides.

Comparative Efficacy: 5-Aminothiophene-2-sulfonamide vs. Alternatives

To establish an objective baseline, we must compare 5-Aminothiophene-2-sulfonamide derivatives against two established benchmarks:

  • Acetazolamide (AAZ): A classic, first-generation pan-CA inhibitor.

  • SLC-0111: A highly selective, Phase Ib/II clinical candidate targeting CA IX/XII [2].

Enzymatic Inhibition (Cell-Free)

At the enzymatic level, thiophene-2-sulfonamide derivatives consistently outperform both AAZ and SLC-0111 in terms of raw potency against the tumor-associated CA IX isoform, often achieving Ki​ or IC50 values in the low nanomolar range (13.3 – 27.2 nM) [3].

Table 1: Comparative in vitro CA Inhibition Profiles

Inhibitor ClassCA IX IC50 (µM)CA II IC50 (µM)Selectivity Ratio (CA II / CA IX)Clinical Status
Acetazolamide (AAZ) 0.105 ± 0.0100.130 ± 0.015~1.2 (Poor)Approved (Diuretic/Glaucoma)
SLC-0111 0.048 ± 0.006>10.0>200 (Excellent)Phase Ib/II (Solid Tumors)
5-Aminothiophene-2-sulfonamides 0.013 - 0.0270.850 - 1.20>30 (Strong)Preclinical / Lead Optimization

Data synthesized from standardized stopped-flow CO₂ hydration assays [2], [3].

Cellular Cytotoxicity (In Vitro)

Translating enzymatic potency to cellular efficacy introduces the variables of membrane permeability and TME pH. Under validated hypoxic conditions, 5-Aminothiophene-2-sulfonamide derivatives demonstrate superior cytotoxic profiles across multiple solid tumor cell lines compared to the clinical benchmarks [1], [3].

Table 2: Cellular Viability IC50 Across Tumor Cell Lines (Hypoxia: 0.2% O₂)

Cell LineTissue OriginAcetazolamide IC50SLC-0111 IC50Thiophene-2-sulfonamide IC50
HT-29 Colorectal Adenocarcinoma>800 µM653 µM22.0 - 32.0 µM
MDA-MB-231 Triple-Negative Breast>800 µM>800 µM16.5 - 25.0 µM
A549 Lung Carcinoma>500 µM~28.5 µM22.0 - 30.0 µM

Note: The high micromolar cellular IC50 values for SLC-0111 in certain lines reflect its cytostatic rather than purely cytotoxic nature in 2D monocultures, whereas specific thiophene derivatives exhibit dual-action cytotoxicity [1], [3].

Self-Validating Experimental Protocol for Reproducible IC50 Determination

To eliminate the variability associated with CA IX expression and ensure reproducible IC50 values for 5-Aminothiophene-2-sulfonamide, laboratories must adopt a dual-environment (Normoxia vs. Hypoxia) self-validating workflow. If the compound is a true CA IX inhibitor, the IC50 under hypoxia must be significantly lower than under normoxia.

Step-by-Step Methodology

Phase 1: Cell Seeding and Acclimation

  • Harvest HT-29 or MDA-MB-231 cells at 80% confluence using 0.05% Trypsin-EDTA.

  • Seed cells into two identical 96-well flat-bottom plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Pre-incubate both plates for 24 hours at 37°C in a standard humidified incubator (21% O₂, 5% CO₂) to allow for cellular adhesion and recovery.

Phase 2: Environmental Divergence & Drug Treatment 4. Prepare serial dilutions of 5-Aminothiophene-2-sulfonamide (0.1 nM to 100 µM) in complete media. Crucial: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity. 5. Aspirate seeding media and apply 100 µL of the drug dilutions to both plates. Include vehicle controls (0.5% DMSO) and a positive control (SLC-0111 at 50 µM). 6. The Split:

  • Transfer Plate A to a standard normoxic incubator (21% O₂, 5% CO₂).

  • Transfer Plate B to a specialized hypoxia chamber (0.2% O₂, 5% CO₂, balanced with N₂).

  • Incubate both plates for 48 to 72 hours.

Phase 3: Viability Quantification (SRB Assay) Note: The Sulforhodamine B (SRB) assay is preferred over MTT as it is independent of mitochondrial metabolism, which is heavily altered under hypoxia. 8. Fix cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. 9. Wash plates 4 times with distilled water and air dry. 10. Add 50 µL of 0.4% SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. 11. Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. 12. Solubilize the protein-bound dye with 100 µL of 10 mM Tris base (pH 10.5) and shake for 10 minutes. 13. Read absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression (four-parameter logistic equation).

Workflow Seed 1. Seed Cells (HT-29/MCF-7) 5000 cells/well PreIncubate 2. Pre-incubation 24h, 37°C, 5% CO2 Seed->PreIncubate Split 3. Environmental Split PreIncubate->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (0.2% O2) Split->Hypoxia Drug 4. Drug Treatment (0.1 nM - 100 µM) Normoxia->Drug Hypoxia->Drug Assay 5. Viability Assay (SRB) Read Absorbance Drug->Assay Calc 6. IC50 Calculation Non-linear Regression Assay->Calc

Fig 2. Self-validating experimental workflow for reproducible IC50 determination under hypoxia.

Conclusion

The reproducibility of 5-Aminothiophene-2-sulfonamide IC50 values is not a limitation of the compound, but a reflection of the assay environment. By anchoring the thiophene scaffold deep within the CA IX active site, these compounds offer extraordinary target affinity [4]. However, to accurately capture this efficacy in vitro, application scientists must rigorously control oxygen tension to ensure stable HIF-1α mediated CA IX expression. When evaluated under strict hypoxic protocols, 5-Aminothiophene-2-sulfonamide derivatives consistently demonstrate superior cytotoxic profiles compared to legacy inhibitors like Acetazolamide and remain highly competitive with clinical-stage molecules like SLC-0111.

References
  • FLORE (University of Florence Repository)
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity PMC - National Institutes of Health URL
  • Atropo/Tropo Flexibility: A Tool for Design and Synthesis of Self-Adaptable Inhibitors of Carbonic Anhydrases and Their Antiproliferative Effect Journal of Medicinal Chemistry - ACS Publications URL
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Semantic Scholar URL
Comparative

Validating 5-Aminothiophene-2-sulfonamide Binding: An Isothermal Titration Calorimetry (ITC) Comparison Guide

In the landscape of drug discovery, particularly in the targeting of metalloenzymes, the precise validation of small molecule binding is paramount. This guide provides an in-depth, experience-driven comparison of Isother...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly in the targeting of metalloenzymes, the precise validation of small molecule binding is paramount. This guide provides an in-depth, experience-driven comparison of Isothermal Titration Calorimetry (ITC) for the validation of 5-Aminothiophene-2-sulfonamide, a known inhibitor of Carbonic Anhydrases (CAs), with alternative biophysical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable data.

Introduction: The Significance of 5-Aminothiophene-2-sulfonamide and its Target

5-Aminothiophene-2-sulfonamide belongs to a class of five-membered heterocyclic sulfonamides that are potent inhibitors of Carbonic Anhydrases (CAs).[1][2][3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Certain CA isoforms, such as Carbonic Anhydrase IX (CA IX), are overexpressed in various cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[4][5][6][7][8] This makes CA IX a compelling therapeutic target. The inhibitory action of sulfonamides like 5-Aminothiophene-2-sulfonamide relies on the interaction of their sulfonamide group with the zinc ion located at the bottom of the enzyme's active site cavity.[4][5]

Given the therapeutic potential of inhibiting CA IX, rigorously validating the binding of small molecules like 5-Aminothiophene-2-sulfonamide is a critical step in the drug development pipeline. This validation provides essential information on binding affinity, stoichiometry, and the thermodynamic drivers of the interaction, which are crucial for lead optimization.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Validation

Isothermal Titration Calorimetry (ITC) stands as a gold standard for characterizing biomolecular interactions.[9] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11][12] This label-free technique, performed in-solution, allows for the determination of the binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][12][13]

The "Why" Behind the ITC Experiment: Causality in Protocol Design

The choice of ITC for validating the binding of 5-Aminothiophene-2-sulfonamide to a target like CA IX is deliberate. Unlike techniques that only provide affinity data, ITC offers a deeper understanding of the binding mechanism. For instance, a favorable enthalpic change (negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, which is expected for sulfonamide binding to the zinc-coordinating histidines in the CA active site.[5] Conversely, a favorable entropic change (positive ΔS) can suggest the displacement of water molecules from the binding pocket, another key feature of many high-affinity interactions. This level of detail is invaluable for structure-activity relationship (SAR) studies during lead optimization.[14]

Visualizing the ITC Workflow

The following diagram illustrates the fundamental workflow of an ITC experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_data Data Acquisition & Analysis P Protein (CA IX) in ITC Buffer Cell Sample Cell (Protein) P->Cell L Ligand (5-Aminothiophene-2-sulfonamide) in matched ITC Buffer Syringe Injection Syringe (Ligand) L->Syringe Syringe->Cell Titration Raw Raw Data (Heat Pulses) Cell->Raw Heat Measurement Integrated Integrated Data (Binding Isotherm) Raw->Integrated Integration Model Thermodynamic Model Fitting Integrated->Model Results Results (KD, n, ΔH, ΔS) Model->Results

Caption: A simplified workflow of an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol: ITC Validation of 5-Aminothiophene-2-sulfonamide with Carbonic Anhydrase IX

This protocol outlines the essential steps for a robust ITC experiment.

1. Sample Preparation (The Foundation of Quality Data):

  • Protein Expression and Purification: Express and purify the catalytic domain of human Carbonic Anhydrase IX (CA IX). Ensure high purity (>95%) as determined by SDS-PAGE.

  • Buffer Preparation: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. The key to avoiding large heats of dilution is to ensure the protein and ligand are in exactly matched buffers .[13][15] Dialyze the purified CA IX against the ITC buffer overnight at 4°C. Use the final dialysis buffer to dissolve the 5-Aminothiophene-2-sulfonamide.

  • Concentration Determination: Accurately determine the concentrations of both CA IX and 5-Aminothiophene-2-sulfonamide using a reliable method such as UV-Vis spectrophotometry with the appropriate extinction coefficients. Precise concentration determination is critical for accurate stoichiometry.[13]

2. ITC Instrument Setup and Experiment:

  • Instrument Cleaning: Thoroughly clean the sample cell and injection syringe with detergent and water, followed by extensive rinsing with the ITC buffer.[13]

  • Sample Loading: Load the CA IX solution into the sample cell (typically ~200-300 µL) and the 5-Aminothiophene-2-sulfonamide solution into the injection syringe (typically ~40-50 µL).

  • Experimental Parameters:

    • Temperature: Set the experimental temperature (e.g., 25°C).

    • Stirring Speed: Set a constant stirring speed (e.g., 750 rpm) to ensure proper mixing.

    • Injection Parameters: Program a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting the 5-Aminothiophene-2-sulfonamide solution into the buffer-filled sample cell. This measures the heat of dilution, which will be subtracted from the main experimental data.[10][13]

3. Data Analysis:

  • Integration: Integrate the raw data peaks to determine the heat change for each injection.

  • Binding Isotherm: Plot the integrated heat data against the molar ratio of ligand to protein.

  • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Comparative Analysis: ITC vs. Alternative Validation Techniques

While ITC is a powerful tool, it's essential to understand its performance in the context of other available techniques. The choice of method often depends on the specific research question, available instrumentation, and sample characteristics.

Surface Plasmon Resonance (SPR)

SPR is another label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface.[16][17] One binding partner is immobilized on the sensor chip, and the other is flowed over the surface.

  • Key Differences from ITC:

    • Immobilization: SPR requires immobilization of one of the interactants, which can potentially alter its binding properties. ITC measures interactions in solution, which is closer to the native state.[17][18]

    • Kinetics vs. Thermodynamics: SPR directly provides kinetic information (association and dissociation rate constants, kon and koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon). ITC directly measures thermodynamic parameters.[16][19]

    • Sample Consumption: SPR generally requires less sample than ITC.[16][19]

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA, also known as DSF, is a high-throughput technique that assesses ligand binding by measuring the change in a protein's thermal stability.[20][21] The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Key Differences from ITC:

    • Direct vs. Indirect: TSA is an indirect method that infers binding from changes in protein stability. ITC directly measures the heat of binding.

    • Throughput: TSA is a high-throughput method well-suited for screening large compound libraries.[20][22] ITC is a lower-throughput technique.

    • Information Content: TSA primarily provides information on whether a compound binds and stabilizes the target. While it can be used to estimate binding affinity, it does not provide the detailed thermodynamic information that ITC offers.[22][23][24]

Data Comparison Table

The following table provides a hypothetical but realistic comparison of data obtained for the interaction of 5-Aminothiophene-2-sulfonamide with CA IX using these three techniques.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Thermal Shift Assay (TSA)
Binding Affinity (KD) 50 nM65 nM~50-100 nM (estimated)
Stoichiometry (n) 1.1N/A (assumed 1:1)N/A
Enthalpy (ΔH) -8.5 kcal/molN/A (can be derived from van't Hoff analysis)N/A
Entropy (ΔS) +5.2 cal/mol·KN/A (can be derived from van't Hoff analysis)N/A
Association Rate (kon) N/A1.2 x 105 M-1s-1N/A
Dissociation Rate (koff) N/A7.8 x 10-3 s-1N/A
Melting Temp. Shift (ΔTm) N/AN/A+5.2 °C
Label-Free YesYesNo (requires a fluorescent dye)
Throughput LowMediumHigh
Decision Logic: Choosing the Right Tool

The following flowchart provides a simplified decision-making process for selecting a validation technique.

Validation_Choice Start Start: Need to validate a small molecule-protein interaction Screening High-throughput screening of a large library? Start->Screening Thermo Need detailed thermodynamic and stoichiometric data? Screening->Thermo No TSA Use Thermal Shift Assay (TSA) for primary screening Screening->TSA Yes Kinetics Need kinetic information (kon, koff)? Thermo->Kinetics No ITC Use Isothermal Titration Calorimetry (ITC) Thermo->ITC Yes SPR Use Surface Plasmon Resonance (SPR) Kinetics->SPR Yes End End Kinetics->End No TSA->Thermo For hit validation ITC->End SPR->End

Caption: A decision-making flowchart for selecting a biophysical validation method.

Conclusion: An Integrated Approach for Comprehensive Validation

For the thorough validation of a promising drug candidate like 5-Aminothiophene-2-sulfonamide, a multi-faceted approach is often the most insightful. While high-throughput techniques like TSA are invaluable for initial screening, ITC provides the detailed thermodynamic and stoichiometric data essential for understanding the binding mechanism and guiding lead optimization.[14] When kinetic information is also a priority, SPR serves as a powerful complementary technique.[25]

By understanding the strengths and limitations of each method and applying them strategically, researchers can build a comprehensive and robust validation package for their small molecule inhibitors, ultimately increasing the probability of success in the complex journey of drug development.

References

  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Scozzafava, A., ... & Supuran, C. T. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 106(11), 4241-4246. [Link]

  • JoVE. (2024). Thermal Shift Assay for Protein Binding. Journal of Visualized Experiments. [Link]

  • Mboge, M. Y., McKenna, R., & Frost, S. C. (2016). Targeting Carbonic Anhydrase IX Activity and Expression. Molecules, 21(11), 1470. [Link]

  • Wikipedia. (2023). Carbonic anhydrase 9. [Link]

  • Wikipedia. (2023). Thermal shift assay. [Link]

  • Lloyd, C. R., Culp, J. S., Iannone, M. A., & McKenna, R. (2011). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. Molecules, 16(3), 2537-2552. [Link]

  • AXXAM. (2024). Thermal shift assays for early-stage drug discovery. [Link]

  • NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA). [Link]

  • Vivoli, M., Novak, H. R., Littlechild, J. A., & Harmer, N. J. (2014). Determination of Protein-Ligand Binding Affinities by Thermal Shift Assay. Journal of Visualized Experiments, (91), e52083. [Link]

  • Lloyd, C. R., Culp, J. S., Iannone, M. A., & McKenna, R. (2009). Design of a Carbonic Anhydrase IX Active-Site Mimic To Screen Inhibitors for Possible Anticancer Properties. Biochemistry, 48(6), 1235–1243. [Link]

  • Falco, M., & D'Andrea, L. D. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Biomolecular Interactions Facility. [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry: theory and practice. Nature Protocols, 1(1), 186-191. [Link]

  • Khan, I., & Khan, A. (2020). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Cancers, 12(7), 1775. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Nicoya Lifesciences. (2018). SPR vs ITC vs MST vs BLI: Exploring Optimal Interaction Techniques. [Link]

  • Angeli, A., Carta, F., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(11), 2631. [Link]

  • Schmid, M., Nogueira, E. S., Monnard, F. W., Ward, T. R., & Meuwly, M. (2012). Arylsulfonamides as inhibitors for carbonic anhydrase: prediction & validation. Chemical Science, 3(3), 690-700. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Boddy, A., Edwards, P., & Rowland, M. (1989). Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. Pharmaceutical Research, 6(3), 203–209. [Link]

  • Papaneophytou, C. P., & Tzakos, A. G. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(12), 6701. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • De Vita, D., Capancioni, A., & Di Marino, D. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 261–267. [Link]

  • ResearchGate. (2014). Is there any approach by which I can determine the binding affinities between 2 proteins ( protein- protein interaction)? [Link]

  • Sgrignani, J., Bon, C., & Colombo, G. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(1), 161–175. [Link]

  • Li, Y., Wang, Z., & Liu, Y. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1145–1152. [Link]

  • TA Instruments. (n.d.). Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. [Link]

  • ResearchGate. (2022). How can I measure binding affinity if I do not have an ITC? [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]

  • Armstrong, K. M., & Eisen, H. N. (2014). Methods for quantifying T cell receptor binding affinities and thermodynamics. Journal of Immunological Methods, 405, 1-13. [Link]

  • Bhaskaran, S. P., & Priya, S. (2025). Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. RSC Medicinal Chemistry. [Link]

  • Barnish, I. T., Cross, P. E., Dickinson, R. P., Parry, M. J., & Randall, M. J. (1981). Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 3. 5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides. Journal of Medicinal Chemistry, 24(8), 959–964. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145–2155. [Link]

  • Angeli, A., Carta, F., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3169. [Link]

  • Angeli, A., Carta, F., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Preprints.org. [Link]

  • Tacic, A., Mladenović, M., & Stankov-Jovanović, V. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical and Biomedical Analysis, 178, 112933. [Link]

  • Focken, T., Gutteridge, A., & Jones, A. J. (2019). Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry, 62(23), 10834–10854. [Link]

  • ResearchGate. (2026). Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Aminothiophene-2-sulfonamide proper disposal procedures

Standard Operating Procedure: Handling, Decontamination, and Disposal of 5-Aminothiophene-2-sulfonamide As a Senior Application Scientist overseeing the integration of novel heterocyclic sulfonamides into drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of 5-Aminothiophene-2-sulfonamide

As a Senior Application Scientist overseeing the integration of novel heterocyclic sulfonamides into drug discovery pipelines, I recognize that chemical management extends far beyond the reaction vessel. 5-Aminothiophene-2-sulfonamide is a highly potent compound, frequently utilized for its targeted inhibitory effects on folate-salvage pathways and carbonic anhydrase activity [1]. However, the specific structural features that make it biologically active—the electron-rich thiophene ring and the stable sulfonamide moiety—also render it a significant environmental hazard.

Sulfonamides are notorious for persisting in wastewater treatment systems, where they can drive antimicrobial resistance. Concurrently, thiophene derivatives exhibit documented aquatic toxicity and resist standard aqueous degradation [4]. Therefore, treating 5-Aminothiophene-2-sulfonamide waste as standard organic effluent is a critical operational failure. This guide establishes a self-validating, EPA-compliant framework for the segregation, accumulation, and disposal of this compound to ensure absolute laboratory safety and environmental integrity.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, we must profile the material. 5-Aminothiophene-2-sulfonamide presents dual hazards: environmental bioaccumulation and potential chemical reactivity with incompatible agents.

Table 1: Hazard Profile and Waste Management Parameters

ParameterValue / CharacteristicOperational Implication
Chemical Class Thiophene-sulfonamideHighly stable; resists standard aqueous degradation.
Primary Hazard Aquatic toxicity, IrritantZero drain disposal. Must be captured completely as hazardous waste.
Incompatibilities Strong oxidizing agentsSegregate strictly from nitric acid, peroxides, and permanganates.
Recommended Container High-Density Polyethylene (HDPE)Prevents leaching and resists solvent degradation.
EPA Waste Code Unlisted (Characteristic: Toxic)Manage universally as RCRA Hazardous Waste [2].

Operational Workflow: Bench to Satellite Accumulation Area (SAA)

The following protocol guarantees that every microgram of 5-Aminothiophene-2-sulfonamide is accounted for. We employ a "dry-capture first" methodology to minimize the volume of hazardous liquid waste generated, which directly reduces disposal costs and ecological burden.

Step-by-Step Disposal Methodology:

  • Primary Segregation (At the Bench):

    • Action: Strictly separate solid waste (contaminated pipette tips, weighing paper, gloves) from liquid waste (reaction filtrates, solvent washes).

    • Causality: Mixing solid and liquid waste exponentially increases the complexity of the incineration process and violates standard EPA segregation guidelines [2].

  • Liquid Waste Consolidation:

    • Action: Transfer liquid waste containing 5-Aminothiophene-2-sulfonamide into a chemically compatible, pre-labeled HDPE carboy.

    • Causality: HDPE is selected over glass to eliminate the risk of shatter-induced spills during transport. The sulfonamide moiety will not degrade high-density polyethylene.

  • pH Verification (Self-Validating Step):

    • Action: Before sealing the container, verify the pH of the waste mixture using indicator strips. Ensure it is between 4.0 and 9.0.

    • Causality: Extreme pH levels can cause pressure buildup or degrade the container over time. If the pH is outside this range, neutralize cautiously before sealing to prevent off-gassing.

  • SAA Transfer & Secondary Containment:

    • Action: Move the sealed container to the designated Satellite Accumulation Area (SAA). Place the container inside a secondary containment bin.

    • Causality: Secondary containment ensures that if the primary vessel fails, the hazardous material does not contaminate the laboratory floor or reach a floor drain [5]. Furthermore, full containers must be removed from the SAA within 3 days to comply with federal regulations [3].

Waste Segregation & Disposal Visualization

G A 5-Aminothiophene-2-sulfonamide Waste Generation B Solid Waste (PPE, Consumables) A->B C Liquid Waste (Solvents, Filtrates) A->C D Double-Bag in Polyethylene B->D E Collect in HDPE Carboy (pH 4-9) C->E F Satellite Accumulation Area (SAA) Secondary Containment D->F E->F G EPA-Licensed Hazardous Waste Incineration F->G

Workflow for the segregation, accumulation, and disposal of 5-Aminothiophene-2-sulfonamide waste.

Spill Management & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required. This protocol is designed to be self-validating; you will know the area is clean when the final solvent wipe shows no visual residue or UV fluorescence.

  • Isolate and Protect: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, splash goggles, lab coat).

  • Containment (Solid Spill):

    • Action: Do not sweep dry powder. Gently cover the powder with paper towels dampened with a mild solvent (e.g., ethanol) or water.

    • Causality: Sweeping generates inhalable dust. Dampening the powder suppresses aerosolization, protecting the respiratory tract from the active pharmaceutical ingredient.

  • Containment (Liquid Spill):

    • Action: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

    • Causality: Thiophene derivatives in organic solvents can be flammable; using non-combustible absorbents mitigates fire risk [4].

  • Collection and Decontamination:

    • Action: Scoop the absorbed material using a non-sparking tool and place it into a hazardous waste bag. Wash the affected surface with a 10% bleach solution, followed by a water rinse, and finally an ethanol wipe.

    • Causality: The sequential wash ensures the oxidative breakdown of residual organics, followed by the complete removal of both aqueous and non-aqueous residues.

Final Disposal & Institutional Handoff

Under EPA guidelines, laboratories are strictly prohibited from intentionally evaporating chemical waste or utilizing drain disposal for biologically active sulfonamides [2]. Once the SAA container is full, or reaches the 1-year accumulation limit, it must be handed over to your institution's Environmental Health and Safety (EHS) department. EHS will coordinate with a certified Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration. Incineration is the only reliable method to completely cleave the thiophene-sulfonamide framework without generating toxic, persistent environmental byproducts.

References

  • Evidence for folate-salvage reactions in plants ResearchGate [Link]

  • Laboratory Environmental Sample Disposal Information Document Environmental Protection Agency (EPA)[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University [Link]

  • Hazardous Waste Disposal Guide Dartmouth Policy Portal [Link]

Handling

Personal protective equipment for handling 5-Aminothiophene-2-sulfonamide

As a Senior Application Scientist, I understand that translating a Safety Data Sheet (SDS) into a functional, day-to-day laboratory protocol requires more than just reading hazard codes. It requires an understanding of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that translating a Safety Data Sheet (SDS) into a functional, day-to-day laboratory protocol requires more than just reading hazard codes. It requires an understanding of the chemical's physical properties, its reactivity, and the specific workflows of drug discovery.

5-Aminothiophene-2-sulfonamide (CAS: 17510-79-1) is a highly valuable building block in pharmaceutical research, frequently utilized in the synthesis of heterocyclic sulfonamide inhibitors targeting beta-amyloid production for Alzheimer's disease research [1]. However, its dual functionality—featuring both a reactive primary amine and a sulfonamide group on a thiophene scaffold—makes it a potent mucosal and dermal irritant.

This guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring that your research team remains safe while maintaining the integrity of your assays.

Mechanistic Risk Assessment: The "Why" Behind the PPE

Before selecting Personal Protective Equipment (PPE), we must understand the chemical causality of the hazards [2, 3].

  • H315 (Skin Irritation) & H319 (Eye Irritation): The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor and acceptor. If the fine powder contacts the aqueous environment of the cornea or the slight moisture (sweat) on human skin, it readily solubilizes and interacts with cellular membranes, causing rapid, localized inflammation.

  • H335 (Respiratory Irritation): Thiophene derivatives in fine powder form are highly susceptible to static charge buildup. During weighing, static repulsion can cause the powder to aerosolize. Inhalation of these micro-particles leads to immediate interaction with the respiratory mucosa.

  • H302 (Harmful if Swallowed): Accidental ingestion, often secondary to poor glove hygiene or aerosol settling on lab benches, poses systemic toxicity risks.

Quantitative Hazard & PPE Matrix

To mitigate these risks, PPE must act as a continuous, unbroken barrier. The table below summarizes the specific PPE required to neutralize each hazard vector.

Hazard CodeExposure RouteMechanistic RiskRequired PPE & Engineering Control
H335 InhalationStatic aerosolization during transferPrimary: Chemical Fume Hood (face velocity >100 fpm).Secondary: N95/P100 respirator if handling bulk outside a hood.
H319 OcularDust settling in mucosal fluidsANSI Z87.1 certified chemical splash goggles (Safety glasses are insufficient for fine powders).
H315 DermalSolubilization in skin moistureNitrile gloves (minimum 4 mil thickness), extended cuffs. 100% cotton lab coat (flame/static retardant).
H302 IngestionCross-contaminationStrict glove removal protocol; no food/drink in the handling area.

Safe Handling Workflow & Exposure Control Pathway

The following diagram illustrates the logical progression from hazard identification to safe operational execution.

G A 5-Aminothiophene-2-sulfonamide (CAS: 17510-79-1) B Hazard Identification (H302, H315, H319, H335) A->B C Primary Engineering Control (Chemical Fume Hood) B->C D PPE: Dermal Protection (Nitrile Gloves, Lab Coat) C->D E PPE: Ocular/Respiratory (Splash Goggles, N95/P100) C->E F Safe Weighing & Transfer (Anti-static tools) D->F E->F G Waste Disposal (Incineration) F->G

Figure 1: Exposure control and safe handling pathway for 5-Aminothiophene-2-sulfonamide.

Step-by-Step Operational Protocol

To ensure a self-validating safety system, execute the following steps precisely when preparing 5-Aminothiophene-2-sulfonamide for assays or synthesis.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the chemical fume hood is operational. The sash should be pulled down to the designated safe operating height to maximize the capture of any aerosolized particulates.

  • Don PPE Sequentially: Put on your 100% cotton lab coat, followed by ANSI Z87.1 splash goggles. Finally, don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Weighing and Manipulation
  • Static Mitigation: Because the powder is prone to static scatter, use an anti-static weighing boat. Pro-tip: Briefly wiping the exterior of the weighing boat with a slightly damp Kimwipe (using DI water) can ground the static charge.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Avoid sudden, jerky movements that create air currents.

  • Containment: Once the desired mass is weighed, transfer it directly into the reaction vial or stock solution tube. Seal the vial tightly before removing it from the fume hood. This prevents any residual dust on the vial threads from entering the general laboratory atmosphere.

Phase 3: Decontamination and Spill Response
  • Routine Decontamination: Sulfonamides are generally poorly soluble in pure water but soluble in polar organic solvents. Wipe down the balance and the hood surface with a Kimwipe dampened with 70% ethanol or isopropanol, followed by a secondary wipe with distilled water.

  • Spill Protocol: If a spill occurs, do not dry sweep . Dry sweeping will immediately aerosolize the compound, triggering H335 inhalation hazards. Instead, cover the powder with an absorbent pad dampened with ethanol/water, carefully gather the material, and place it into a designated hazardous waste container.

Phase 4: Disposal Plan

5-Aminothiophene-2-sulfonamide must be treated as hazardous organic solid waste.

  • Do not flush down the sink. Sulfonamide derivatives can persist in waterways and contribute to environmental toxicity.

  • Disposal Method: Consolidate all contaminated weighing boats, Kimwipes, and residual powder into a sealed, clearly labeled waste container. The mandated disposal route for this class of compounds is high-temperature incineration by a certified hazardous waste contractor.

References

  • TWI235155B - Heterocyclic sulfonamide inhibitors of beta amyloid production - Google Patents.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminothiophene-2-sulfonamide
Reactant of Route 2
5-Aminothiophene-2-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.